3-Amino-1-morpholinopropan-1-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAZCOQCSUZPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585849 | |
| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-90-8 | |
| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(morpholin-4-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-1-morpholinopropan-1-one hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-1-morpholinopropan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule of significant interest in pharmaceutical development, primarily serving as a versatile intermediate in the synthesis of complex drug candidates.[1] Its chemical structure, featuring both a primary aliphatic amine and a tertiary morpholine amine, imparts distinct basic properties that are fundamental to its reactivity, solubility, and handling. As an amine-containing pharmaceutical intermediate, it is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] A comprehensive understanding of its basicity, characterized by its pKa values, is paramount for professionals in process chemistry, formulation science, and analytical development. This guide provides a detailed examination of the structural factors governing its basicity, outlines rigorous experimental protocols for its characterization, and discusses the critical implications of these properties within the drug development lifecycle.
Molecular Structure and its Influence on Basicity
The basic character of 3-Amino-1-morpholinopropan-1-one is dictated by the presence of two nitrogen atoms, each with a lone pair of electrons available for protonation: the primary amine (-NH₂) and the tertiary amine within the morpholine ring.
-
Primary Amine (N₁): This nitrogen is part of an aminopropyl chain. Its basicity is primarily influenced by the alkyl group, which is electron-donating. However, the presence of the carbonyl group at the β-position introduces a moderate electron-withdrawing effect, which slightly decreases its basicity compared to a simple alkylamine.
-
Morpholine Nitrogen (N₂): The basicity of this tertiary amine is significantly attenuated by the presence of the ether oxygen atom within the morpholine ring.[3] Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring, reducing the electron density on the nitrogen atom.[4] This makes the lone pair on the morpholine nitrogen less available for protonation compared to structurally similar amines like piperidine.[3]
Consequently, the primary amine (N₁) is expected to be the more basic center in the molecule. When titrated with a strong acid, this primary amine will be protonated first. The compound is supplied as a hydrochloride salt, meaning one of the nitrogen centers—most likely the more basic primary amine—is already protonated.
Experimental Protocols for Characterizing Basic Properties
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining the pKa values of ionizable compounds. [5]The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting titration curve reveals inflection points corresponding to the neutralization of each acidic proton.
Causality Behind Experimental Choices:
-
Analyte Form: The hydrochloride salt is used directly, as it dissolves readily and provides two distinct acidic protons (the proton from HCl and the proton on the second amine) to be titrated.
-
Titrant: Sodium hydroxide (NaOH) is a strong base, ensuring a sharp and clear titration curve. Its concentration must be accurately standardized.
-
Solvent: A co-solvent system like ethanol-water may be used if solubility of the free base becomes an issue at higher pH values, though this compound is reportedly water-soluble. [1][6]* Inert Atmosphere: Titrating under an inert gas (N₂ or Ar) is crucial to prevent the absorption of atmospheric CO₂, which forms carbonic acid and can interfere with the accurate detection of endpoints.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH and ensure it is protected from atmospheric CO₂.
-
Prepare CO₂-free deionized water by boiling for 15 minutes and cooling under a nitrogen atmosphere.
-
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment (e.g., 25 °C).
-
Sample Preparation: Accurately weigh an appropriate amount of this compound and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water in a jacketed beaker to maintain constant temperature.
-
Titration Procedure:
-
Begin stirring the solution gently under a stream of nitrogen.
-
Record the initial pH.
-
Add the standardized NaOH solution in small, precise increments using a calibrated burette or auto-titrator.
-
After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence points (the points of steepest slope). This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peaks in the derivative plot correspond to the equivalence points.
-
The pKa value for each basic center is equal to the pH at the midpoint between equivalence points (i.e., at the half-equivalence volume).
-
Protocol: Spectroscopic Confirmation
Spectroscopic methods are used to confirm the identity of the amine salt and provide qualitative information about its protonation state.
-
Infrared (IR) Spectroscopy:
-
Principle: Amine salts exhibit characteristic absorption bands that are distinct from the free amine. The protonation of an amine nitrogen to form an ammonium ion (e.g., R-NH₃⁺ or R₂NH⁺) results in a very broad and strong absorption band, typically in the 2400-3200 cm⁻¹ region, due to N-H⁺ stretching vibrations. [2] * Methodology: Acquire an IR spectrum of the solid hydrochloride salt using an ATR-FTIR spectrometer. The presence of the broad N-H⁺ stretching envelope confirms the salt form. [2]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Principle: The chemical shifts of protons adjacent to the nitrogen atoms are sensitive to the protonation state. Upon protonation, the deshielding effect of the positive charge causes the α-protons to shift downfield (to a higher ppm value).
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Comparing the spectrum of the hydrochloride salt to that of the free base (if available) will show a downfield shift for the protons on the carbons adjacent to the protonated nitrogen, confirming the site of protonation.
-
Implications in a Research and Drug Development Context
-
Salt Form Selection: The basicity of the amine groups dictates which acids can be used to form stable, crystalline salts with desirable properties (e.g., solubility, non-hygroscopicity). Understanding the pKa is the first step in a salt screening program.
-
Pharmacokinetics (ADME): The pKa values, in conjunction with the Henderson-Hasselbalch equation, allow prediction of the ionization state in different physiological compartments. This is crucial for modeling drug absorption, as the neutral form is more likely to passively diffuse across the gut wall, and for predicting distribution into tissues and crossing the blood-brain barrier. The morpholine moiety is often incorporated specifically to modulate PK/PD properties and improve brain permeability. [7]* Analytical Method Development: In reverse-phase HPLC, the retention time of basic compounds is highly dependent on the pH of the mobile phase. By adjusting the mobile phase pH relative to the pKa values, chromatographers can control the analyte's charge and achieve optimal separation and peak shape.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound is listed as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory gloves, and a lab coat when handling the material. [1]* Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]
Conclusion
This compound is a key pharmaceutical building block whose utility is fundamentally linked to its basic properties. The molecule possesses two distinct basic centers, with the primary amine being more basic than the sterically and electronically influenced morpholine nitrogen. A thorough characterization of the pKa values through robust methods like potentiometric titration is not merely an academic exercise but a critical necessity for informed decision-making in drug development. This data underpins successful formulation design, predictable pharmacokinetic behavior, and the development of reliable analytical methods, ultimately enabling the efficient progression of new chemical entities from the laboratory to the clinic.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. ChemBK. [Link]
- How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Chemistry Stack Exchange. [Link]
- Identifying Amines: Principles and Practical Methods.
- Morpholine - Wikipedia. Wikipedia. [Link]
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Chemical analysis in amine system oper
- An updated review on morpholine derivatives with their pharmacological actions.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- Detailed procedure for calcul
Sources
- 1. chembk.com [chembk.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), a versatile morpholine-containing building block with significant applications in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, synthesis, and characterization. Furthermore, it explores its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), supported by established synthetic protocols and safety guidelines for laboratory handling.
Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. Its incorporation into a molecule can improve aqueous solubility, modulate lipophilicity, and introduce a basic center, all of which are critical parameters influencing a drug's pharmacokinetic and pharmacodynamic profile. This compound emerges as a valuable synthon, offering a reactive handle for the introduction of the morpholine moiety and a primary amine for further chemical elaboration. This guide will serve as a detailed resource for researchers looking to leverage the unique properties of this compound in their drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound is a white crystalline solid.[1] It is soluble in water and alcohols, with limited solubility in non-polar solvents.[1]
| Property | Value | Source |
| CAS Number | 173336-90-8 | N/A |
| Molecular Formula | C₇H₁₅ClN₂O₂ | N/A |
| Molecular Weight | 194.66 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol | [1] |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is typically achieved through a multi-step process. While various routes may exist, a common strategy involves the reaction of morpholine with a suitable three-carbon electrophile, followed by amination and salt formation.
Synthetic Pathway Overview
A plausible synthetic route involves the following key transformations:
Caption: A general synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a generalized representation based on common organic synthesis methodologies and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 3-Morpholinopropionamide
-
To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add acrylamide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Hofmann Rearrangement to 3-Amino-1-morpholinopropan-1-one
-
In a flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water.
-
Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve the 3-morpholinopropionamide (1.0 eq) in cold water.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours.
-
The reaction is then cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-Amino-1-morpholinopropan-1-one in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Characterization
The structural confirmation of the synthesized compound is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.5-3.8 ppm and 2.4-2.6 ppm. The methylene protons of the propanone backbone will appear as triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the carbons of the morpholine ring, and the carbons of the propanone chain.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₇H₁₄N₂O₂) would be around m/z 158.11.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C-O-C stretching of the morpholine ring.
Applications in Drug Discovery and Development
This compound serves as a key building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the primary amine and the morpholine nitrogen.
Role as a Pharmaceutical Intermediate
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures. The morpholine moiety often imparts favorable pharmacokinetic properties to the final drug molecule. While specific examples in publicly available literature are limited, its structural motifs are found in compounds explored for various therapeutic areas.
Conceptual Application in API Synthesis
The following diagram illustrates a conceptual workflow of how this compound can be utilized in a drug discovery pipeline.
Caption: Conceptual workflow for the utilization of this compound in API synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on safety data for structurally related aminoketone hydrochlorides, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[2]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the desirable properties imparted by the morpholine scaffold, makes it an attractive starting material for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, potential applications, and essential safety information to facilitate its effective and safe use in the laboratory.
References
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
Sources
3-Amino-1-morpholinopropan-1-one hydrochloride chemical structure
An In-depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth procedural logic, field-proven insights, and a framework for its synthesis, analysis, and application.
Core Chemical Identity and Physicochemical Profile
This compound is a synthetic organic compound notable for its utility as a chemical building block. Its structure incorporates a morpholine amide and a primary aminopropane tail, making it a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it a convenient solid for laboratory use.
The molecule's identity is defined by the following key identifiers:
A summary of its essential physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 194.66 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 175-180 °C | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |
| Storage | Sealed in a dry, well-ventilated place at room temperature. | [1] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general pathway involves the construction of the carbon backbone followed by amination and salt formation.[1]
Synthetic Pathway Rationale
The described synthesis leverages common and well-understood organic transformations.[1] The initial reaction of morpholine with an appropriate three-carbon electrophile establishes the core morpholine-propanone structure. Subsequent functional group interconversions transform a nitrile or ester into a primary amine. The final step involves protonation with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which facilitates isolation and purification.
Detailed Laboratory Protocol: A Four-Step Synthesis
This protocol is based on a common synthetic route described for the compound.[1]
Step 1: Synthesis of 3-Morpholinepropionate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine morpholine and an equimolar amount of ethyl cyanoacetate in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the solvent under reduced pressure. The resulting crude 3-morpholinepropionate can be used in the next step, or purified by vacuum distillation if necessary.
-
Causality: This step utilizes the nucleophilicity of the morpholine nitrogen to displace the cyano group, forming the C-N bond essential for the final structure.
-
Step 2: Amidation to 3-Morpholinepropionamide
-
Setup: Combine the crude 3-morpholinepropionate with an excess of formamide.
-
Reaction: Heat the mixture gently (e.g., 100-120 °C) for 2-3 hours.
-
Workup: Cool the reaction mixture and pour it into cold water to precipitate the amide product. Filter the solid, wash with cold water, and dry.
-
Causality: Formamide serves as the nitrogen source to convert the ester into the corresponding primary amide.
-
Step 3: Hofmann Rearrangement or Similar Amination
-
Setup: Dissolve the 3-morpholinepropionamide in an appropriate solvent.
-
Reaction: Treat the solution with a reagent system suitable for a Hofmann rearrangement (e.g., bromine and sodium hydroxide) or an alternative amination protocol to convert the amide to a primary amine. This reaction is often exothermic and requires careful temperature control.
-
Workup: After the reaction is complete, perform an extractive workup to isolate the free base, 3-amino-1-morpholinopropan-1-one.
-
Causality: This critical step shortens the carbon chain by one unit while introducing the primary amino group.
-
Step 4: Hydrochloride Salt Formation
-
Setup: Dissolve the crude free base from the previous step in a suitable solvent like isopropanol or diethyl ether.
-
Reaction: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Filter the white solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Causality: The acidic workup protonates the basic primary amine, forming a stable, non-hygroscopic crystalline solid that is easily handled and purified.
-
Purification and Characterization Workflow
Ensuring the identity and purity of the final compound is paramount. A self-validating workflow integrates purification with subsequent analytical confirmation.
Caption: Workflow for the purification and analytical validation of the final product.
Analytical Methodologies
Robust analytical methods are crucial for quality control and for tracking the compound in experimental systems.
High-Performance Liquid Chromatography (HPLC)
Due to its polar and basic nature, a reversed-phase HPLC method is recommended, potentially with specific mobile phase modifiers to ensure good peak shape.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, base-deactivated, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.
-
Expertise Note: The amino group can interact with residual silanols on the column, causing peak tailing. The use of a low concentration of an ion-pairing agent like TFA in the mobile phase masks these interactions by protonating the amine and providing a counter-ion, leading to improved peak symmetry.[3]
-
Spectroscopic Profile
While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted from the chemical structure.
-
¹H NMR: Protons on the carbon adjacent to the primary amine (now an ammonium salt) would appear as a triplet. The protons alpha to the carbonyl group would also be a triplet. The morpholine ring would show two distinct multiplets corresponding to the protons adjacent to the oxygen and the nitrogen.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the two unique carbons of the morpholine ring, and the three carbons of the propane chain.
-
FT-IR: Key stretches would include a broad N-H stretch for the ammonium group, a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹), and C-O-C stretches from the morpholine ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion for the free base (C₇H₁₄N₂O₂) at m/z 158.11.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate.
-
Pharmaceutical Intermediate: It is cited as a building block for synthesizing various drugs, including potential anti-cancer agents and antidepressants.[1] Its structure provides a key scaffold: the primary amine allows for the introduction of diverse functional groups through amidation or reductive amination, while the morpholine moiety can influence solubility, metabolic stability, and target binding.
-
Organic Synthesis Reagent: Beyond its role as a scaffold, it can be used as a condensing agent or catalyst in certain reactions, leveraging the basicity of the morpholine nitrogen and the nucleophilicity of the primary amine.[1] For example, it could be a precursor for synthesizing ligands for metal catalysis or for building more complex heterocyclic systems.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
GHS Hazard Information
The compound is classified as hazardous.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[1]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [4][5] |
| Eye Damage | H318 | Causes serious eye damage. | [5] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |
Recommended Handling and First Aid
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[1][6]
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. (2024). ChemBK. [Link]
- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. (n.d.). PrepChem. [Link]
- 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826 - PubChem. (n.d.). PubChem. [Link]
- 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE - precisionFDA. (n.d.). precisionFDA. [Link]
- 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride | C11H16ClNO2S | CID 3022656 - PubChem. (n.d.). PubChem. [Link]
- 3-Amino-1,1,1-trifluoropropan-2-one hydrochloride | C3H5ClF3NO - PubChem. (n.d.). PubChem. [Link]
- 3-amino-1-propanol, 156-87-6 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]
- 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem. (n.d.). PubChem. [Link]
- 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions. (n.d.). Univar Solutions. [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. (2004).
- 1-Propanol, 3-amino- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- Analytical methods for amino acid determination in organisms - PubMed. (2020). PubMed. [Link]
- 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE - precisionFDA. (n.d.). precisionFDA. [Link]
- 3-Amino-1-propanol Dealer and Distributor - Multichem. (n.d.). Multichem. [Link]
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.).
- Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (2025).
- 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem. (n.d.). PubChem. [Link]
- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents. (n.d.).
- (PDF) Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent ??-Butyrolactone - ResearchGate. (n.d.).
Sources
An In-Depth Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), a key intermediate in contemporary pharmaceutical synthesis. This document delves into its fundamental physicochemical properties, outlines a detailed synthetic protocol rooted in the principles of the Mannich reaction, and explores its critical role in the manufacturing of the anticoagulant drug Rivaroxaban. Furthermore, this guide presents a validated analytical methodology for quality control and discusses the essential safety and handling protocols, offering a holistic resource for researchers and professionals in drug development and organic synthesis.
Introduction: The Significance of Morpholine-Containing Intermediates
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and modulate pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. This compound has emerged as a crucial building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its bifunctional nature, possessing both a reactive amine and a morpholine core, makes it a versatile synthon for the construction of novel therapeutics. This guide will elucidate the key technical aspects of this valuable compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅ClN₂O₂ | |
| Molecular Weight | 194.66 g/mol | [2] |
| CAS Number | 173336-90-8 | [2] |
| Appearance | White crystalline solid | |
| Melting Point | Approximately 175-180 °C | |
| Boiling Point | 326.8 °C at 760 mmHg | [3] |
| Solubility | Soluble in water and alcohol | |
| InChI Key | KRAZCOQCSUZPPO-UHFFFAOYSA-N | [3] |
| SMILES | C1COCCN1C(=O)CCN.Cl | [3] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through a Mannich reaction , a classic three-component condensation.[4] This reaction involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an acidic proton, in this case, a ketone.[5]
The Mannich Reaction: A Fundamental C-C Bond Forming Reaction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a carbon acid.[4] The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound.[4]
Caption: General mechanism of the Mannich reaction.
Step-by-Step Synthesis Protocol
The following protocol outlines a general laboratory-scale synthesis of this compound.
Materials:
-
Morpholine
-
Paraformaldehyde
-
Acetone
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
Iminium Ion Precursor Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in ethanol.
-
Reaction Initiation: Add paraformaldehyde (1.1 eq) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) dropwise to the stirred mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Addition of the Carbonyl Component: Add acetone (1.5 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Causality Behind Experimental Choices:
-
Paraformaldehyde: A stable source of formaldehyde, which is a gas at room temperature.
-
Hydrochloric Acid: Acts as a catalyst for the formation of the iminium ion and also forms the hydrochloride salt of the final product, which aids in its precipitation and stability.
-
Ethanol: A suitable solvent that dissolves the reactants and facilitates the reaction.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Washing with Diethyl Ether: Removes non-polar impurities, as the hydrochloride salt is insoluble in ether.
Application in Pharmaceutical Synthesis: The Case of Rivaroxaban
This compound is a pivotal intermediate in the synthesis of Rivaroxaban , a direct factor Xa inhibitor used as an anticoagulant.[6][7] The synthesis of Rivaroxaban involves the coupling of this morpholine-containing fragment with other key intermediates.
Caption: Simplified workflow for Rivaroxaban synthesis.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method provides a self-validating system for quality control.
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar compounds.
-
Gradient Elution: Allows for the efficient elution of the main compound while also separating potential impurities with different polarities.
-
Phosphate Buffer: Controls the pH of the mobile phase, which is crucial for the consistent ionization state and retention of the amine.
-
UV Detection at 210 nm: The carbonyl group in the molecule provides sufficient UV absorbance at this wavelength.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: The compound is expected to be an irritant. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with its importance underscored by its role in the production of Rivaroxaban. A thorough understanding of its properties, synthesis via the Mannich reaction, and appropriate analytical and safety protocols is essential for its effective and safe utilization in research and drug development. This guide provides a foundational resource for scientists and professionals working with this key building block.
References
- Evo-Tech Inc. (n.d.). This compound.
- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Yierde Chem. (n.d.). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL (CAS 173336-90-8).
- Hunan Normal University. (2012). Method for synthesizing rivaroxaban. CN102786516A. Google Patents.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- Wikipedia. (n.d.). Mannich reaction.
- Xu, X., Li, C., & Zhang, X. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]
- Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
- Almirall, S.A. (2011). Process for the preparation of rivaroxaban and intermediates thereof. WO2011080341A1. Google Patents.
- Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review.
- Chemi S.p.A. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof. WO2015198259A1. Google Patents.
- Galla, L. (2015). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University.
- Hunan University of Chinese Medicine. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. CN105181861A. Google Patents.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Chinese Journal of Pharmaceuticals. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- Zhejiang University of Technology. (2016). The HPLC analytical approach of 3-amino piperidine. CN104034814B. Google Patents.
- Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 68(5), 709–715.
Sources
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound (EVT-353293) | 173336-90-8 [evitachem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. WO2011080341A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 7. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
3-Amino-1-morpholinopropan-1-one hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-Amino-1-morpholinopropan-1-one hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in a laboratory and development setting.
Introduction and Chemical Identity
This compound, with the CAS Number 173336-90-8, is a morpholine derivative that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, incorporating a morpholine ring, a ketone, and a primary amine hydrochloride salt, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents such as anti-cancer drugs and antidepressants.[1] Understanding its physical properties is paramount for its effective handling, characterization, and application in synthetic pathways.
Key Identifiers:
-
IUPAC Name: 3-amino-1-morpholin-4-ylpropan-1-one hydrochloride[2]
-
Synonyms: 3-Amino-1-(4-morpholinyl)-1-propanone HCl, 3-Morpholin-4-yl-3-oxopropan-1-amine hydrochloride[1]
-
Molecular Formula: C₇H₁₅ClN₂O₂[1]
-
Canonical SMILES: C1COCCN1C(=O)CCN.Cl[2]
Core Physicochemical Properties
The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring purity.
Data Summary
The table below summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 173336-90-8 | [1][2] |
| Molecular Weight | 194.66 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~175-180 °C | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | [1][2] |
| Flash Point | 151.4 °C | [1][2] |
| Vapor Pressure | 0.000211 mmHg at 25 °C | [1] |
| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |
Discussion of Properties
-
Appearance & Purity: The compound's appearance as a white crystalline solid is an initial indicator of its purity.[1] Any deviation in color may suggest the presence of impurities, necessitating further purification steps like recrystallization.
-
Melting Point: A relatively sharp melting point range of 175-180 °C is characteristic of a pure crystalline solid.[1] In a laboratory setting, a broadened melting range or a depression in the melting point would strongly indicate the presence of impurities, a principle known as melting point depression.
-
Solubility Profile: Its solubility in water and alcohol is attributed to the polar nature of the morpholine oxygen, the ketone, and particularly the amine hydrochloride salt, which can readily form hydrogen bonds.[1] This property is crucial for its use in aqueous reaction media or for purification by recrystallization from polar solvents. Conversely, its slight solubility in non-polar solvents allows for purification techniques such as washing with an ether to remove non-polar impurities.[1]
-
Boiling and Flash Points: The high boiling point of 326.8 °C and flash point of 151.4 °C indicate low volatility and a relatively low fire hazard at standard laboratory temperatures.[1][2] These values are important for thermal safety assessments, especially if the compound is to be heated.
Experimental Characterization Workflow
To verify the identity and purity of a sample of this compound, a systematic workflow is employed. The following protocols are standard methodologies in a synthetic chemistry lab.
Workflow Diagram
Caption: Workflow for the physical and chemical characterization of the compound.
Detailed Experimental Protocols
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the melting range of the crystalline solid as an indicator of purity.
-
Methodology:
-
A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point (175 °C).
-
The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
-
Causality: A pure compound will have a sharp melting range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
2. Solubility Assessment
-
Objective: To confirm the qualitative solubility profile of the compound.
-
Methodology:
-
Three test tubes are prepared, each containing approximately 10-20 mg of the compound.
-
To the first tube, 1 mL of deionized water is added. To the second, 1 mL of ethanol is added. To the third, 1 mL of a non-polar solvent like hexane is added.
-
Each tube is agitated (vortexed) for 30 seconds.
-
The tubes are visually inspected for dissolution. Observations are recorded as "soluble," "sparingly soluble," or "insoluble."
-
-
Causality: The principle of "like dissolves like" governs this experiment. The polar hydrochloride salt is expected to dissolve in polar protic solvents (water, ethanol) but not in non-polar aliphatic solvents (hexane).
Synthesis, Applications, and Safety
Synthetic Route
The synthesis of this compound typically involves a multi-step process. A general pathway includes the reaction of morpholine with cyanoacetate, followed by reactions with formamide and then ammonia or an ammonia salt to form the free base, 3-amino-1-morpholinopropan-1-one. The final step is the reaction with hydrochloric acid to produce the hydrochloride salt.[1]
Applications in Research and Development
As a pharmaceutical intermediate, this compound is a key starting material for the synthesis of various drug candidates.[1] Its bifunctional nature (amine and ketone) allows for a wide range of subsequent chemical modifications. It also serves as a reagent in organic synthesis, where it can act as a catalyst or a condensing agent.[1]
Safety and Handling
-
Hazards: The compound is listed as harmful if swallowed and is an eye irritant.[1]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[1]
Conclusion
This compound is a well-characterized crystalline solid with defined physical properties that make it a useful intermediate in pharmaceutical and chemical synthesis. Its high melting point and distinct solubility profile are key indicators of its purity and guide its use in experimental protocols. Adherence to appropriate safety and handling procedures is essential when working with this compound.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. [Link]
Sources
A Comprehensive Technical Guide to the Solubility Determination of 3-Amino-1-morpholinopropan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the principles and methodologies for determining the aqueous and solvent solubility of 3-Amino-1-morpholinopropan-1-one hydrochloride. As a critical parameter in drug development, understanding the solubility of this active pharmaceutical ingredient (API) is paramount for formulation design, bioavailability, and overall therapeutic efficacy. This document moves beyond a simple recitation of protocols to offer a foundational understanding of the physicochemical principles at play, empowering researchers to not only execute solubility studies but also to interpret the results with scientific rigor.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties, with solubility being a primary gatekeeper.[1][2] For this compound, a molecule of interest in pharmaceutical research, its solubility dictates the maximum concentration that can be achieved in a given solvent, directly impacting its absorption and bioavailability.[3] A qualitative assessment indicates that this compound is soluble in water and alcohol, and slightly soluble in non-polar solvents. However, for the rigorous demands of drug development, precise quantitative data is indispensable. This guide provides the framework for obtaining such critical data.
Key Physicochemical Properties of this compound:
| Property | Value/Description | Source |
| Appearance | White crystalline solid | ChemBK |
| Molecular Formula | C₇H₁₅ClN₂O₂ | ChemBK |
| Melting Point | Approximately 175-180 °C | ChemBK |
The Theoretical Bedrock: Principles of Solubility
Solubility is defined as the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[1] This equilibrium is a dynamic state where the rate of dissolution of the solid form of the compound equals the rate of its precipitation from the solution. The solubility of an ionizable compound like this compound, which is the salt of a weak base, is profoundly influenced by the pH of the medium.[4][5][6]
The amine group in the molecule can be protonated, and this equilibrium is pH-dependent. In acidic solutions, the equilibrium shifts towards the protonated, charged form, which is generally more water-soluble.[7] Conversely, in alkaline solutions, the un-ionized form predominates, which may exhibit lower aqueous solubility. Therefore, a comprehensive solubility profile across a physiologically relevant pH range (typically 1.2 to 6.8 for oral dosage forms) is essential.[8]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of the compound's intrinsic solubility under specific conditions.
Rationale for the Shake-Flask Method
The shake-flask method is favored for its accuracy and reproducibility. By allowing sufficient time for equilibration, it overcomes the limitations of kinetic solubility assays, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[11] This method is recommended by international regulatory bodies such as the International Council for Harmonisation (ICH) for characterising the solubility of drug substances.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (of known purity)
-
Selection of solvents (e.g., purified water, phosphate buffer solutions of varying pH, ethanol, methanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and any desired organic solvents.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of each solvent. The key is to ensure there is undissolved solid material present at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to ensure it has not significantly changed during the experiment.
Visualizing the Workflow
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Analytical Quantification: HPLC and UV-Vis Spectroscopy
The choice of analytical method for quantifying the dissolved solute is critical for the accuracy of the solubility determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of this compound. A reverse-phase HPLC method with UV detection is often suitable for compounds containing a chromophore. For morpholine derivatives, derivatization may sometimes be employed to enhance UV detection, though the ketone group in the target molecule may provide sufficient UV absorbance.[12][13]
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
UV-Vis Spectroscopy
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be used.[14][15][16] A calibration curve of absorbance versus known concentrations of the compound must first be established. It is crucial to ensure that no other components in the sample (e.g., buffer salts) interfere with the absorbance at the chosen wavelength.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Solubility Data for this compound
| Solvent/Buffer | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (molar) |
| Purified Water | 25 | |||
| 0.1 M HCl | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| Add other solvents as needed |
Interpreting the Data:
The solubility data will reveal the pH-dependency of the compound's solubility. For a basic compound like this compound, higher solubility is expected at lower pH values. This information is critical for predicting its dissolution behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.
Troubleshooting and Ensuring Data Integrity
Self-Validating System:
To ensure the trustworthiness of the generated data, the experimental design should incorporate self-validating checks.
-
Mass Balance: After the experiment, the undissolved solid can be collected, dried, and weighed to ensure that a significant portion of the initial mass is recovered, confirming that degradation has not occurred.
-
Solid-State Analysis: The physical form of the undissolved solid should be analyzed (e.g., by XRPD) to confirm that no polymorphic transformations or solvate formation has occurred during the experiment, as this can affect the solubility measurement.
-
Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to confirm that true equilibrium has been reached.
Potential Pitfalls:
-
Insufficient Equilibration Time: Leads to an underestimation of solubility.
-
pH Shifts: The dissolution of an acidic or basic compound can alter the pH of an unbuffered or weakly buffered solution, thereby affecting its own solubility.
-
Compound Degradation: Instability of the compound in the chosen solvent can lead to inaccurate results.
-
Adsorption to Labware/Filters: Poorly soluble or "sticky" compounds may adsorb to the surfaces of vials and filters, leading to lower measured concentrations.
Conclusion
The systematic determination of the solubility of this compound is a foundational step in its development as a potential therapeutic agent. By employing a robust and well-validated method like the shake-flask protocol, researchers can generate the high-quality, quantitative data necessary for informed decision-making in formulation development and for predicting in vivo performance. This guide provides the theoretical and practical framework to achieve this with scientific integrity.
References
- ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]
- ICH. (2012). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. [Link]
- Fiveable. Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
- International Council for Harmonisation. (2020).
- LookChem. (2023). What are the physicochemical properties of drug?. [Link]
- Classic Chemistry. Solubility and pH of amines. [Link]
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508. [Link]
- Pharmaguideline. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. [Link]
- PCBIS. Thermodynamic solubility. [Link]
- Slideshare. (2018). Physicochemical properties of drug. [Link]
- YouTube. (2019). PHYSICOCHEMICAL PROPERTIES OF DRUGS : SOLUBILITY. [Link]
- Journal of Chemical and Pharmaceutical Research. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3.... [Link]
- ResearchGate. (2021).
- ResearchGate. (1996).
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
- Pharmaceutical Sciences. (2024).
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Research Journal of Pharmacy and Technology. (2025).
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- IGI Global. Advancements of UV- Vis Spectroscopy in Drug Discovery. [Link]
- Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
- ResearchGate. (2021). Solubility study in different Solvent by UV-absorbance. [Link]
- PubMed. (2001). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. [Link]11430704/)
Sources
- 1. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. admin.ich.org [admin.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. ijsred.com [ijsred.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 16. improvedpharma.com [improvedpharma.com]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The rationale behind the predicted spectral features is explained in detail, drawing upon established principles of spectroscopic interpretation and data from analogous molecular structures. This guide is intended to serve as a valuable reference for the characterization and quality control of this important synthetic building block.
Introduction
This compound is an organic compound with the molecular formula C₇H₁₅ClN₂O₂.[1] It features a morpholine ring connected via an amide linkage to a three-carbon chain, which is terminated by a primary amine hydrochloride. This unique combination of functional groups makes it a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Given its role in drug discovery and development, unambiguous structural confirmation is critical. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's architecture.
This guide presents a predicted spectroscopic profile of this compound. In the absence of publicly available experimental spectra, this analysis is built upon the foundational principles of each spectroscopic method and by referencing data from structurally related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The structural features of this compound will dictate its interaction with different forms of electromagnetic radiation, giving rise to its unique spectroscopic signatures.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons and the protons of the 3-aminopropan-1-one chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the electron-withdrawing effect of the carbonyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | broad singlet | 3H | -N⁺H₃ | Protons on the protonated amine are expected to be deshielded and may exchange with solvent, leading to a broad signal. |
| ~3.7 | triplet | 4H | -CH₂-O- (morpholine) | The protons adjacent to the oxygen atom in the morpholine ring are deshielded. |
| ~3.5 | triplet | 4H | -CH₂-N- (morpholine) | The protons adjacent to the nitrogen atom in the morpholine ring are also deshielded. |
| ~3.2 | triplet | 2H | -CH₂-N⁺H₃ | The methylene group adjacent to the ammonium group is deshielded due to the electron-withdrawing effect of the positive charge. |
| ~2.8 | triplet | 2H | -C(=O)-CH₂- | The methylene group alpha to the carbonyl group is deshielded. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is crucial as protic solvents like D₂O can lead to the exchange of the amine protons, causing their signal to disappear.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the amide is expected to be significantly deshielded. |
| ~66 | -CH₂-O- (morpholine) | The carbon atoms adjacent to the oxygen in the morpholine ring are deshielded. |
| ~45 | -CH₂-N- (morpholine) | The carbon atoms adjacent to the nitrogen in the morpholine ring are deshielded, but to a lesser extent than those next to oxygen. |
| ~38 | -CH₂-N⁺H₃ | The carbon adjacent to the ammonium group is deshielded. |
| ~35 | -C(=O)-CH₂- | The carbon alpha to the carbonyl group is deshielded. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe on a 100 MHz or higher (for carbon) NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a larger spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
A much larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000-2800 | N-H stretch | Primary amine salt (-N⁺H₃) |
| 2950-2850 | C-H stretch | Aliphatic CH₂ |
| ~1640 | C=O stretch | Amide (Amide I band) |
| ~1550 | N-H bend | Primary amine salt |
| 1115-1070 | C-O-C stretch | Ether (morpholine ring) |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the free base (C₇H₁₄N₂O₂) would be detected.
-
Predicted Molecular Ion (M⁺) for the free base: m/z = 158.11
Predicted Fragmentation Pattern:
The molecule is expected to fragment at the weaker bonds, particularly adjacent to the carbonyl group and the nitrogen atoms.
-
Loss of the morpholine ring: A common fragmentation pathway for N-acylmorpholines is the cleavage of the bond between the carbonyl carbon and the morpholine nitrogen. This would result in a fragment ion corresponding to the morpholine cation (m/z = 86) or the acylium ion [O=C-CH₂-CH₂-NH₂]⁺ (m/z = 72).
-
Alpha-cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is also possible.
Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and analysis of analogous structures. This information serves as a robust framework for scientists and researchers to interpret experimental data, confirm the structure and purity of the compound, and ensure the quality of this vital pharmaceutical intermediate. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data in a laboratory setting.
References
- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
Sources
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Amino-1-morpholinopropan-1-one hydrochloride (C₇H₁₅ClN₂O₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting both ¹H and ¹³C NMR spectra of this compound. The guide offers a detailed, predictive analysis of the chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. A standardized experimental protocol for sample preparation and data acquisition is also presented to ensure high-quality, reproducible results.
Introduction: The Structural Significance of this compound
This compound is a small organic molecule featuring a morpholine ring connected via an amide linkage to a three-carbon chain terminating in a primary amine, which is present as a hydrochloride salt. The morpholine moiety is a common scaffold in medicinal chemistry, and the aminopropanoyl chain provides a key functional group for further chemical modification or biological interaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For a compound like this compound, NMR analysis is crucial for confirming its identity, verifying its salt form, and assessing its purity.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the expected chemical shifts and splitting patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectral Analysis (400 MHz, D₂O)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the morpholine and aminopropanoyl moieties.
-
Morpholine Ring Protons:
-
H2, H6 (~3.70 ppm, triplet, 4H): These protons are adjacent to the morpholine oxygen atom (O4), which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift. [1][2][3]They are expected to appear as a triplet due to coupling with the H3 and H5 protons, respectively.
-
H3, H5 (~3.55 ppm and ~3.40 ppm, multiplets, 4H): These protons are adjacent to the amide nitrogen (N1). The acyl group is electron-withdrawing, causing a downfield shift compared to unsubstituted morpholine. Due to the restricted rotation around the amide bond, the two protons on C3 and the two on C5 may become diastereotopic, leading to more complex multiplets rather than a simple triplet. For simplicity, we can predict two broad multiplets for these four protons.
-
-
Propyl Chain Protons:
-
H10 (~3.35 ppm, triplet, 2H): These protons are alpha to the protonated amino group (N11H₃⁺). The positive charge on the nitrogen exerts a strong deshielding effect, shifting this signal significantly downfield. [4]The signal will be a triplet due to coupling with the H9 protons.
-
H9 (~2.90 ppm, triplet, 2H): These protons are alpha to the carbonyl group (C7), which is also an electron-withdrawing group. This will result in a downfield shift. Coupling with the H10 protons will produce a triplet.
-
-
Ammonium Protons:
-
N11-H (~7.5-8.5 ppm, broad singlet, 3H): In D₂O, these protons will exchange with deuterium and the signal will likely disappear or be significantly attenuated. If observed in a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet in this region.
-
Predicted ¹³C NMR Spectral Analysis (100 MHz, D₂O)
The proton-decoupled ¹³C NMR spectrum will provide complementary structural information.
-
Carbonyl Carbon:
-
C7 (~172.0 ppm): The carbonyl carbon of the amide is significantly deshielded and will appear far downfield.
-
-
Morpholine Ring Carbons:
-
C2, C6 (~66.5 ppm): These carbons are attached to the electronegative oxygen atom (O4) and are thus deshielded. [5] * C3, C5 (~45.5 ppm and ~41.5 ppm): These carbons are adjacent to the amide nitrogen (N1). Similar to the protons, restricted amide bond rotation may lead to two distinct signals for C3/C5. [5]
-
-
Propyl Chain Carbons:
-
C9 (~35.0 ppm): This carbon is alpha to the carbonyl group.
-
C10 (~36.5 ppm): This carbon is alpha to the protonated amino group. The deshielding effect of the -NH₃⁺ group will place it in this region.
-
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound.
| Atom Number(s) | Predicted ¹H δ (ppm) | ¹H Multiplicity | Predicted ¹³C δ (ppm) |
| C7 | - | - | ~172.0 |
| C2, C6 | ~3.70 | t | ~66.5 |
| C3, C5 | ~3.55 / ~3.40 | m | ~45.5 / ~41.5 |
| C9 | ~2.90 | t | ~35.0 |
| C10 | ~3.35 | t | ~36.5 |
| N11-H | ~7.5-8.5 (or absent in D₂O) | br s | - |
Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the influence of the various functional groups—the morpholine ring, the amide linkage, the carbonyl group, and the protonated amine—on the chemical shifts and coupling patterns, researchers can confidently interpret experimental NMR data to verify the structure and purity of this compound. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectra, ensuring the integrity of the analytical results.
References
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Image].
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
- PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines.
- ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). [Image].
- Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemConnections. (n.d.). 13C NMR Spectroscopy.
- ResearchGate. (n.d.). 1 H NMR chemical shift deviations between chloride-based salts... [Image].
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-aminopropiophenone, hydrochloride - Optional[13C NMR] - Chemical Shifts.
Sources
An In-depth Technical Guide to the Infrared Spectrum of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS 173336-90-8)[1]. As a molecule incorporating a primary amine salt, a tertiary amide, and a cyclic ether (morpholine) moiety, its infrared spectrum presents a unique fingerprint rich with diagnostic information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features, the causality behind vibrational assignments, and a validated protocol for sample analysis. By deconstructing the spectrum region-by-region, this guide serves as an authoritative reference for the structural characterization and quality control of this important pharmaceutical intermediate.
Introduction: The Structural Significance of Vibrational Spectroscopy
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical agents[2]. Its chemical architecture combines several critical functional groups, each with distinct vibrational properties. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules[3]. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure[3][4][5].
For a molecule like this compound, IR spectroscopy is indispensable for confirming its identity, assessing purity, and ensuring batch-to-batch consistency in a manufacturing environment. This guide explains the theoretical underpinnings of the spectrum and provides the practical insights required for its accurate interpretation.
Molecular Structure and Key Vibrational Moieties
To interpret the IR spectrum, one must first understand the molecule's structure and identify the bonds that give rise to characteristic absorptions. The hydrochloride form is critical, as the protonation of the primary amine to an ammonium salt profoundly influences the spectrum.
The primary functional groups are:
-
Primary Ammonium (-NH₃⁺): Formed by the protonation of the terminal primary amine. This group is responsible for characteristic N-H stretching and bending vibrations.
-
Tertiary Amide (C=O): The carbonyl group attached to the morpholine nitrogen. This gives rise to a very strong and distinct carbonyl stretch, often referred to as the Amide I band[6][7].
-
Morpholine Ring: This heterocyclic system contains a C-O-C (ether) linkage and a C-N-C (tertiary amine) linkage, both of which have characteristic stretching frequencies.
-
Aliphatic Chains (-CH₂-): Methylene groups in the propane chain and the morpholine ring produce standard C-H stretching and bending vibrations.
Caption: Molecular structure of 3-Amino-1-morpholinopropan-1-one highlighting key functional groups.
Region-by-Region Spectral Interpretation
The IR spectrum can be analyzed by dividing it into distinct regions corresponding to the vibrations of the key functional groups.
The N-H and C-H Stretching Region (3500 - 2500 cm⁻¹)
-
Ammonium N-H₃⁺ Stretching (3200 - 2700 cm⁻¹): This is one of the most characteristic features of an amine salt. Unlike the sharp, weaker N-H stretches of a free amine, the N-H₃⁺ stretch appears as a very broad and strong envelope of absorptions[8][9]. This broadening is due to extensive hydrogen bonding between the ammonium group and the chloride counter-ion, as well as with other molecules. The center of this broad absorption for aliphatic primary amine salts is often found near 3000 cm⁻¹[10][11]. Within this broad envelope, multiple smaller, sharper peaks may be visible; these are typically combination and overtone bands that become IR-active due to the high polarity of the N-H bond in the salt[8][10].
-
Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): Superimposed on the broad ammonium band, one will find the stretching vibrations of the C-H bonds from the methylene (-CH₂) groups. These typically appear as sharper peaks just below 3000 cm⁻¹[12]. Expect to see distinct peaks corresponding to the asymmetric (ca. 2929 cm⁻¹) and symmetric (ca. 2861 cm⁻¹) stretching modes[13].
The Carbonyl and Bending Region (1700 - 1500 cm⁻¹)
-
Tertiary Amide C=O Stretch (Amide I) (ca. 1650 - 1630 cm⁻¹): The spectrum is dominated by an intense, sharp absorption in this region, which is unequivocally assigned to the C=O stretching vibration of the tertiary amide[14][15]. The position is lower than that of ketones or esters due to the resonance effect of the nitrogen lone pair, which imparts partial single-bond character to the C=O bond[7][15]. For tertiary amides, this peak typically falls in the 1680-1630 cm⁻¹ range[7][15].
-
Ammonium N-H₃⁺ Bending (ca. 1625 - 1500 cm⁻¹): Primary amine salts exhibit two characteristic N-H bending vibrations. The asymmetric bend is typically found from 1625 to 1560 cm⁻¹, and the symmetric bend occurs from 1550 to 1500 cm⁻¹[8]. These bands are often of medium intensity and can sometimes be obscured or appear as shoulders on the more intense amide C=O peak.
The Fingerprint Region (1500 - 650 cm⁻¹)
This region contains a wealth of complex vibrations, including C-C, C-N, and C-O single bond stretches, as well as various bending modes. While assigning every peak is challenging, key diagnostic bands can be identified.
-
CH₂ Bending (Scissoring) (ca. 1470 - 1450 cm⁻¹): A medium intensity peak corresponding to the scissoring deformation of the methylene groups will be present.
-
C-O-C Asymmetric Stretch (ca. 1115 - 1110 cm⁻¹): A strong, prominent band in this region is characteristic of the asymmetric C-O-C stretch of the ether linkage within the morpholine ring[13][16]. This is a highly reliable diagnostic peak for the morpholine moiety.
-
C-N Stretch (ca. 1250 - 1020 cm⁻¹): The stretching vibrations of the C-N bonds (both in the morpholine ring and the alkyl chain) occur in this range[17]. These bands are typically of medium to weak intensity and contribute to the complexity of the fingerprint region.
Data Presentation: Summary of Key Vibrational Frequencies
The expected IR absorption bands for this compound are summarized below for quick reference.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200 - 2700 | N-H Stretch | Primary Ammonium (-NH₃⁺) | Strong, Very Broad |
| 3000 - 2850 | C-H Stretch (asymmetric/symmetric) | Aliphatic (-CH₂-) | Medium, Sharp |
| 1650 - 1630 | C=O Stretch (Amide I) | Tertiary Amide | Strong, Sharp |
| 1625 - 1560 | N-H Bend (asymmetric) | Primary Ammonium (-NH₃⁺) | Medium |
| 1550 - 1500 | N-H Bend (symmetric) | Primary Ammonium (-NH₃⁺) | Medium |
| 1470 - 1450 | C-H Bend (scissoring) | Aliphatic (-CH₂-) | Medium |
| 1115 - 1110 | C-O-C Stretch (asymmetric) | Ether (Morpholine) | Strong, Sharp |
| 1250 - 1020 | C-N Stretch | Amine/Amide | Medium to Weak |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a validated method for obtaining the FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet technique. This method is self-validating through the visual quality of the resulting pellet and the flatness of the spectral baseline.
Causality and Method Selection
For solid samples, dispersion in an IR-transparent matrix is necessary for transmission analysis. Potassium bromide (KBr) is a common choice as it is transparent in the mid-IR region (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear pellet[18][19].
Trustworthiness Advisory: A critical consideration for hydrochloride salts is the potential for ion exchange between the sample's chloride (Cl⁻) ion and the matrix's bromide (Br⁻) ion when using KBr[20]. This can lead to spectral artifacts. If such distortions are suspected, the protocol should be repeated using potassium chloride (KCl) as the matrix, as no ion exchange will occur[20]. Alternatively, Attenuated Total Reflectance (ATR) spectroscopy can be used, which requires no sample preparation beyond applying the powder to the crystal[21][22][23].
Step-by-Step KBr Pellet Preparation
-
Material Preparation:
-
Gently heat spectroscopy-grade KBr powder in an oven (110°C) for 2-4 hours and store it in a desiccator to remove moisture. Moisture contamination appears as broad O-H bands around 3400 cm⁻¹ and a sharp H-O-H bend near 1640 cm⁻¹[24][25].
-
Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry. Clean with a solvent like acetone and dry completely[25].
-
-
Sample-Matrix Mixing:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder[18][19]. The 1:100 sample-to-matrix ratio is crucial for achieving optimal peak intensities (maximum absorbance ~1.0 Abs) and avoiding peak saturation[24].
-
Thoroughly grind the sample and KBr together in the agate mortar for 2-3 minutes until a fine, homogenous powder is obtained. The goal is to reduce the sample particle size to less than the wavelength of the IR light (<2 µm) to minimize scattering[18][19].
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die into a hydraulic press. Apply a vacuum for 1-2 minutes to remove trapped air and residual moisture[18].
-
Slowly apply 8-10 tons of pressure and hold for 2-3 minutes. This pressure causes the KBr to plastically deform and fuse into a transparent disc[18].
-
Slowly release the pressure to prevent the pellet from cracking.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die. It should be transparent or translucent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹).
-
Ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The infrared spectrum of this compound is highly characteristic and provides definitive structural confirmation. The key diagnostic features are the exceptionally broad N-H₃⁺ stretching envelope between 3200-2700 cm⁻¹, the intense tertiary amide C=O (Amide I) absorption around 1640 cm⁻¹, and the strong, sharp C-O-C ether stretch of the morpholine ring near 1110 cm⁻¹. Together, these absorptions create a unique spectral fingerprint that is invaluable for identification and quality assurance in research and pharmaceutical development. A careful experimental technique, being mindful of the potential for ion exchange, will yield a high-quality, reproducible spectrum.
References
- KBr Pellet Method. Shimadzu. [Link]
- KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019-05-15). AntsLAB. [Link]
- What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]
- The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021-02-15). Research Article. [Link]
- Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024-12-05). JoVE. [Link]
- KBr Pellet Method. Shimadzu. [Link]
- HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Spectroscopy Online. [Link]
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Chemistry LibreTexts. [Link]
- Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. PubMed Central. [Link]
- Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025-08-06).
- Carbonyl - compounds - IR - spectroscopy.[Link]
- Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Spectroscopy Online. [Link]
- Observed IR spectrum of neutral morpholine and the calculated spectrum...
- The infrared spectra of secondary amines and their salts. (2025-10-05).
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Interpreting IR Spectra. Chemistry Steps. [Link]
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
- Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023-10-13).
- IR Spectroscopy Tutorial: Amines.[Link]
- A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction. (2026-01-07). OnePetro. [Link]
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK. [Link]
- Morpholine, 4-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]
- ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace. [Link]
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). Chemistry LibreTexts. [Link]
- 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826. PubChem. [Link]
- API Identification Using FTIR Spectroscopy. Edinburgh Analytical. [Link]
- FTIR-ATR: Revolutionizing Raw Material Identific
- Structural, harmonic force field and vibrational studies of cholinesterase inhibitor tacrine used for treatment of Alzheimer's disease. PubMed Central. [Link]
- Pharmaceutical formulation analyses with
- Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions. PubMed. [Link]
- N-H Stretching and Bending Vibr
- The C-O Bond III: Ethers By a Knockout. (2017-05-01). Spectroscopy Online. [Link]
- 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride | C11H16ClNO2S | CID 3022656. PubChem. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chembk.com [chembk.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. edinburghanalytical.com [edinburghanalytical.com]
- 5. apexinstrument.me [apexinstrument.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. onepetro.org [onepetro.org]
- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 19. scienceijsar.com [scienceijsar.com]
- 20. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. scispace.com [scispace.com]
- 22. Pharmaceutical formulation analyses with ATR-FTIR - Specac Ltd [specac.com]
- 23. Comparison of pharmaceutical formulations: ATR-FTIR spectroscopic imaging to study drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shimadzu.com [shimadzu.com]
- 25. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Elucidating the Mechanism of Action of 3-Amino-1-morpholinopropan-1-one Hydrochloride: A Strategic Framework
An In-Depth Technical Guide for Researchers
Introduction
3-Amino-1-morpholinopropan-1-one hydrochloride is an organic compound recognized primarily as a pharmaceutical intermediate.[1] It serves as a building block in the synthesis of a variety of drugs, including potential anti-cancer and antidepressant medications.[1] Despite its application in synthetic chemistry, its intrinsic biological activity and mechanism of action (MoA) remain largely uncharacterized in publicly accessible literature. The elucidation of a compound's MoA is a critical step in drug discovery, providing essential insights into its therapeutic potential and possible off-target effects.[2]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action of this compound. Rather than presenting a known pathway, this document outlines a logical, multi-tiered experimental strategy—from initial hypothesis generation to in vivo validation. As a Senior Application Scientist, my objective is to explain not just the "what" but the "why" behind each experimental choice, ensuring a robust and self-validating investigative process.
Part 1: Foundational Characterization and Hypothesis Generation
Before embarking on complex biological assays, a thorough foundational analysis is crucial. This involves characterizing the molecule's properties and leveraging computational tools to generate initial, testable hypotheses.
Physicochemical Profile
Understanding the compound's basic properties is a prerequisite for all subsequent experimental design, influencing everything from solvent choice to potential for membrane permeability.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approx. 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |
In Silico Analysis and Hypothesis Formulation
With no defined biological target, computational methods provide an invaluable starting point for narrowing the field of possibilities.[3]
-
Structural Similarity Analysis : The first step is to screen the structure of this compound against databases of known pharmacologically active compounds (e.g., ChEMBL, PubChem). The morpholine moiety is a common scaffold in medicinal chemistry, and identifying approved drugs or clinical candidates with similar structures can provide clues to potential target classes.
-
Target Prediction Modeling : Employ machine learning and deep learning models that predict MoA from chemical structure. Tools like MoAble can generate a likely transcriptomic signature from the compound's structure, which can then be used to infer potential targets and enriched pathways without needing initial experimental data.[3][4]
-
Hypothesis Generation : Based on its documented use as an intermediate for anti-cancer and antidepressant drugs, we can formulate two broad, initial hypotheses:
-
Hypothesis A (Oncology) : The compound may interact with targets crucial for cancer cell proliferation, survival, or metabolism (e.g., kinases, metabolic enzymes, or components of cell cycle regulation).
-
Hypothesis B (Neuroscience) : The compound may modulate the activity of central nervous system targets, such as neurotransmitter receptors (e.g., serotonin, dopamine), transporters, or ion channels.
-
This structured approach transforms a compound with an unknown MoA into a project with clear, testable biological questions.
Part 2: A Practical Guide to Target Identification and Validation
This section details a multi-pronged experimental workflow designed to first observe the compound's effect on cells, then identify its direct molecular target(s), and finally, validate that interaction.
Tier 1: Broad Phenotypic Screening
Phenotypic screens are essential for determining if the compound has any biological effect in a disease-relevant context without a priori knowledge of its target.[5]
Recommended Protocol: Cell Viability Screening Across a Cancer Cell Line Panel
-
Objective : To assess the compound's cytotoxic or cytostatic effects and identify sensitive cancer cell lineages.
-
Cell Lines : Utilize a diverse panel of cancer cell lines (e.g., the NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon, CNS).
-
Methodology :
-
Plate cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a standard assay such as MTT, resazurin, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[6]
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality and Interpretation : If the compound shows potent activity (e.g., low micromolar or nanomolar IC50) in specific cell lines, it suggests a targeted mechanism rather than non-specific toxicity. This result provides the biological system for all subsequent target identification experiments.
Caption: A strategic workflow for identifying the molecular target of a novel compound.
Tier 2: Direct Target Identification Methodologies
Once a biological effect is confirmed, the next step is to physically isolate the protein(s) that the compound binds to. Direct biochemical methods are powerful tools for this purpose.[5]
This classic technique uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.[7]
Detailed Protocol for AC-MS:
-
Probe Synthesis : Synthesize an analogue of this compound that incorporates a linker arm and a biotin tag. It is critical to choose a linker attachment point that is unlikely to interfere with the compound's binding to its target.
-
Immobilization : Incubate the biotinylated probe with streptavidin-conjugated agarose or magnetic beads to immobilize it.[7]
-
Lysate Preparation : Culture the most sensitive cancer cell line identified in the phenotypic screen to a large scale. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown :
-
Incubate the cell lysate with the compound-immobilized beads.
-
As a crucial control, in a parallel experiment, incubate the lysate with the beads plus a high concentration of the original, non-biotinylated "free" compound. True binding partners will be outcompeted by the free compound and will not be pulled down.
-
-
Washing : Wash the beads extensively with buffer to remove non-specific protein binders.[8]
-
Elution : Elute the specifically bound proteins from the beads.
-
Analysis : Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[9]
Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.
For a more comprehensive and unbiased view, modern chemical proteomics can identify targets in a more native environment.[10][11]
-
Thermal Proteome Profiling (TPP) : This method assesses changes in protein thermal stability upon ligand binding. A target protein will typically be stabilized by the compound, leading to a shift in its melting temperature. This technique can be performed in intact cells, providing a highly physiological context.[12]
-
Activity-Based Protein Profiling (ABPP) : ABPP uses active site-directed chemical probes to map the functional state of entire enzyme families within complex proteomes. If the compound is an enzyme inhibitor, ABPP can identify its target by seeing which enzyme's activity is blocked.[13]
Tier 3: Genetic Approaches for Target Identification
Genetic methods offer an orthogonal approach by identifying genes that, when perturbed, alter a cell's sensitivity to the compound.[5][14]
CRISPR-Cas9 Screening:
A genome-wide CRISPR knockout (CRISPRko) screen can identify genes whose loss confers resistance to the compound.[15] The principle is that if a gene encoding the direct target of a cytotoxic compound is knocked out, the cell will no longer be affected by the compound and will survive.
-
Library Transduction : Introduce a pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, into a population of Cas9-expressing cells (the sensitive cell line).
-
Compound Treatment : Treat the cell population with a lethal dose of this compound.
-
Selection : Surviving cells will be enriched for sgRNAs that target genes essential for the compound's activity.
-
Sequencing : Use next-generation sequencing to identify which sgRNAs are enriched in the surviving population compared to an untreated control. The corresponding genes are top candidates for the drug target or critical pathway components.[16]
Tier 4: Target Validation
Identifying a list of candidate proteins is not enough; rigorous validation is required to confirm that a specific target is responsible for the compound's biological effect.[13][17]
Key Validation Experiments:
-
Genetic Knockdown/Knockout : Use siRNA or CRISPR to specifically deplete the candidate target protein in the sensitive cell line. If the target is correct, the knockdown cells should become resistant to the compound, phenocopying the result from the CRISPR screen.[18]
-
Recombinant Protein Assays : Express and purify the candidate target protein. Perform in vitro binding assays (e.g., Surface Plasmon Resonance [SPR], Isothermal Titration Calorimetry [ITC]) to directly measure the binding affinity and kinetics of the compound to its purified target.
-
Cellular Target Engagement : Use techniques like cellular thermal shift assay (CETSA) to confirm that the compound engages the target protein inside intact cells at relevant concentrations.
Part 3: Delineating Downstream Mechanisms and In Vivo Translation
With a validated target, the investigation shifts to understanding the downstream consequences of target engagement and assessing the compound's potential in a whole-organism context.
Signaling Pathway Analysis
The goal is to map the molecular cascade that is triggered after the compound binds to its target.
-
Western Blotting : After treating cells with the compound, use Western blotting to probe the phosphorylation status and expression levels of key proteins in pathways hypothesized to be downstream of the target. For example, if the target is a kinase, examine its known substrates.
-
Reporter Gene Assays : If the target regulates a transcription factor, use a luciferase or fluorescent protein reporter assay to quantify the change in transcriptional activity upon compound treatment.
Caption: A hypothetical signaling pathway modulated by the compound.
Transition to In Vivo Preclinical Studies
The final stage of MoA elucidation involves testing the compound in animal models to confirm its efficacy and safety.[19][20]
Designing an Initial In Vivo Study:
-
Model Selection : Choose an appropriate animal model. For an oncology hypothesis, this would typically be a mouse xenograft model where human cancer cells (the sensitive line) are implanted into immunocompromised mice.[21]
-
Pharmacokinetics (PK) : First, determine the compound's PK profile (absorption, distribution, metabolism, and excretion) to establish an appropriate dosing regimen.[20]
-
Efficacy Study :
-
Administer the compound to tumor-bearing mice at various doses.
-
Measure tumor volume over time compared to a vehicle-treated control group.
-
Collect tumors at the end of the study to analyze target engagement and downstream pathway modulation via Western blot or immunohistochemistry, confirming the MoA in vivo.
-
-
Regulatory Compliance : All preclinical animal studies must be conducted under Good Laboratory Practices (GLP) to ensure data integrity for potential regulatory submissions.[22]
Conclusion
While this compound is currently defined by its role as a chemical intermediate, it possesses a structure worthy of deeper biological investigation. The lack of an established mechanism of action presents a unique opportunity for discovery. By following the systematic, multi-tiered approach outlined in this guide—from in silico prediction and phenotypic screening to rigorous target identification, validation, and in vivo testing—researchers can effectively de-orphan this compound. This framework provides a robust and logical pathway to unlock its potential pharmacological utility, transforming a simple building block into a well-characterized chemical probe or a promising therapeutic lead.
References
- Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
- Kampmann, M. (2018). CRISPR-based functional genomics for target discovery. Biochemical Society Transactions, 46(4), 899-911.
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.
- Zhu, M., Wu, G., & Li, Y. (2022). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow), 87(9), 983-994.
- Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Conduct Science. (2019). Affinity Chromatography Protocol.
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- Front Line Genomics. (2024). Proteomics in Drug Discovery: Unlocking the Druggable Proteome.
- Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol hydrochloride. PubChem.
- Visikol. (2023). The Importance of In Vitro Assays.
- Park, S., Kim, S., & Kang, J. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- Cube Biotech. (n.d.). Affinity Chromatography | Principles.
- ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
- Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- PharmaFeatures. (2024). The Crucial Role of Target Identification in Modern Pharmacology.
- Hu, L. Z., Douglass, E. F., Realubit, R., Karan, C., Alvarez, M. J., & Califano, A. (2023).
- MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Crews, C. M. (2009). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 577, 17–31.
- The Good Scents Company. (n.d.). 3-amino-1-propanol.
- Biocompare. (2022). Target Validation with CRISPR.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research.
- ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
- AMSbiopharma. (2024). Preclinical research strategies for drug development.
- World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation.
- BioDuro. (n.d.). In Vitro Assays.
- Bio-Rad. (n.d.). Target Discovery: Identification and Validation.
- AACR Journals. (2022). Abstract 1196: Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- G-Biosciences. (n.d.). Affinity Chromatography.
- ResearchGate. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem.
Sources
- 1. chembk.com [chembk.com]
- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Crucial Role of Target Identification in Modern Pharmacology - PharmaFeatures [pharmafeatures.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. conductscience.com [conductscience.com]
- 10. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontlinegenomics.com [frontlinegenomics.com]
- 12. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synthego.com [synthego.com]
- 16. idtdna.com [idtdna.com]
- 17. biocompare.com [biocompare.com]
- 18. wjbphs.com [wjbphs.com]
- 19. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 21. researchgate.net [researchgate.net]
- 22. Step 2: Preclinical Research | FDA [fda.gov]
An In-Depth Technical Guide to the Reactivity Profile of 3-Amino-1-morpholinopropan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 3-Amino-1-morpholinopropan-1-one hydrochloride presents a unique reactivity profile that is crucial for its effective application in the synthesis of novel active pharmaceutical ingredients (APIs). This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple datasheet to provide a comprehensive understanding of the causality behind its chemical behavior. We will delve into its synthesis, core reactivity, stability under various stress conditions, and the analytical methods essential for its characterization. Every piece of information is grounded in established scientific principles to provide a self-validating and trustworthy resource for professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is a white crystalline solid.[1] It is characterized by the presence of a primary amine, a ketone, and a morpholine ring, all of which contribute to its reactivity and physical properties. The hydrochloride salt form enhances its solubility in aqueous media and polar solvents like alcohols.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; O1 [label="O", pos="0,-1.5!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="1.3,0.75!"]; C5 [label="C", pos="2.6,1.5!"]; O2 [label="O", pos="3.9,0.75!"]; C6 [label="C", pos="2.6,-1.5!"]; N2 [label="N", pos="3.9,-0.75!"]; H1[label="H", pos="-2.1,1.2!"]; H2[label="H", pos="-1.8, -1.2!"]; H3[label="H", pos="1.8, -1.2!"]; H4[label="H", pos="1.8, 1.2!"]; H5[label="H", pos="2.1, 2.0!"]; H6[label="H", pos="3.1, 2.0!"]; H7 [label="H", pos="2.1, -2.0!"]; H8 [label="H", pos="3.1, -2.0!"]; H9 [label="H", pos="4.4, -1.2!"]; H10 [label="H", pos="4.4, -0.3!"]; Cl [label="Cl-", pos="5.5, -0.75!", fontcolor="#EA4335"]; H_N2_1 [label="H", pos="4.2, -1.5!"]; H_N2_2 [label="H", pos="4.2, 0!"];
// Edges for bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; C4 -- C5; C5 -- O2; C5 -- C6; C6 -- N2;
// Edges for hydrogens C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C5 -- H6; C6 -- H7; C6 -- H8; N2 -- H9; N2 -- H10;
// Node for Hydrochloride node [shape=none]; HCl_label [label="+ HCl", pos="5.0, 0!"]; N2 -- H_N2_1 [style=invis]; N2 -- H_N2_2 [style=invis];
}
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Insights
The primary route to this compound is a multi-step synthesis. A common method involves the reaction of morpholine with cyanoacetate to form 3-morpholine propionate. This intermediate is then reacted with formamide to yield 3-morpholine propionamide. Subsequent reaction with ammonia or an ammonia salt produces 3-amino-1-morpholinopropan-1-one, which is then treated with hydrochloric acid to give the final hydrochloride salt.[1]
This synthetic pathway is a variation of the well-established Mannich reaction, a cornerstone of organic synthesis for carbon-carbon bond formation and the introduction of an amino group.
Caption: General synthetic workflow for this compound.
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its primary amine, ketone, and morpholine functionalities.
Nucleophilic Reactivity of the Primary Amine
The primary amino group is a key reactive center, readily participating in nucleophilic reactions.
-
Acylation: The amine can be acylated by reacting with acylating agents such as benzoyl chloride. This reaction, a Schotten-Baumann type reaction, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide.[2]
-
Alkylation: The primary amine can also undergo alkylation reactions with alkyl halides, such as methyl iodide.
Reactions at the Carbonyl Group
The ketone functionality allows for a range of carbonyl chemistry.
-
Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents.
-
Condensation Reactions: The ketone can participate in condensation reactions with various nucleophiles.[2][3]
Role as a Precursor in Heterocycle Synthesis
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.[1] The primary amine and the ketone can react intramolecularly or with other reagents to form new ring systems.
Stability and Degradation Profile
Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses. Forced degradation studies under various stress conditions are essential to identify potential degradation pathways and products.
Hydrolytic Stability
The stability of the molecule can be assessed under acidic and basic conditions. While specific data for the title compound is limited, related amino alcohols have shown susceptibility to degradation under these conditions.
Oxidative Stability
The morpholine ring can be susceptible to oxidative degradation.[4] Studies on the oxidative degradation of amines are crucial to understand potential degradation pathways.[5]
Thermal Stability
Thermal degradation studies on related amino acids have shown that decomposition can occur at elevated temperatures, following first-order reaction kinetics.[6][7][8]
Photostability
As per ICH Q1B guidelines, photostability testing is crucial for drug substances and products.[9][10][11] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet light.[11]
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photodegradation | Exposure to light as per ICH Q1B guidelines |
Analytical Characterization
A robust analytical package is essential to confirm the identity, purity, and stability of this compound.
Chromatographic Methods
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for purity determination and stability assessment. Such a method should be capable of separating the parent compound from any process-related impurities and degradation products.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance is standard.
-
Forced Degradation: The sample is subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Methods
Spectroscopic techniques are vital for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.[16][17][18]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[19]
Caption: Key analytical techniques for the characterization of this compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of a variety of drug candidates, including potential anti-cancer and anti-depressant agents.[1] Its bifunctional nature allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It can cause irritation to the skin, eyes, and respiratory system.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. A thorough understanding of its reactivity, stability, and analytical characterization is paramount for its effective and safe utilization. This guide provides a comprehensive overview of these aspects, empowering researchers and drug development professionals to leverage the full potential of this important intermediate.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. (2024-04-09).
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-164.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database.
- Lepistö, M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18469-18483.
- 3-Amino-1-propanol hydrochloride. PubChem.
- Kovaleva, E. G., & Rybakov, V. B. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-809.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Morpholine synthesis. Organic Chemistry Portal.
- Background on morpholine synthesis and our approach. ResearchGate.
- 3-Amino-1-propanol. PubChem.
- 3-Amino-1,2-propanediol. PubChem.
- 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. precisionFDA.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate.
- Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
- Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(4), 913-915.
- Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1033-1037.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (1996). IKEV.
- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
- 1-Propanol, 3-amino-. NIST WebBook.
- Voice, A. K., & Rochelle, G. T. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 23, 119-128.
- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. World of Chemicals.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- Song, J., et al. (2016). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 6, 27332.
- API INTERMEDIATES. Specialty chemicals.
- Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998).
- Intermediate List. Fermion.
- Ndlebe, V. J., Brown, M. E., & Glass, B. D. (2008). Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Journal of Thermal Analysis and Calorimetry, 94(2), 481-486.
- Zhang, S., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 10(1), 1-10.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1996).
- Kruse, L., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4947-4963.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 1-Propanol, 3-amino-. NIST WebBook.
- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate.
- API Intermediate Name CAS # 1 Apixaban 3-morpholino-1-(4-(2-oxopiperidin-1-yl) phenyl)-5,6- dihydropyridin-2(1H)-one 54544. PharmaCompass.
- 3-amino-1-propanol, 156-87-6. The Good Scents Company.
- Zhang, R., et al. (2021). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Greenhouse Gases: Science and Technology, 11(6), 1143-1155.
Sources
- 1. chembk.com [chembk.com]
- 2. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 3. cnschemicals.com [cnschemicals.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Amino-1-propanol hydrochloride | C3H10ClNO | CID 3014826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 1-Propanol, 3-amino- [webbook.nist.gov]
- 18. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [m.chemicalbook.com]
- 19. 1-Propanol, 3-amino- [webbook.nist.gov]
The Emergence of a Key Synthetic Building Block: A Technical Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride
Introduction: In the landscape of modern pharmaceutical synthesis, the efficiency and reliability of multi-step processes are paramount. The discovery and optimization of key intermediates—stable, high-purity compounds that serve as foundational building blocks—are critical milestones in the development of novel therapeutics. This technical guide delves into the core characteristics, synthesis, and analytical profile of 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), a pivotal intermediate whose discovery is intrinsically linked to the development of the potent anti-inflammatory agent, Roflumilast. While not a therapeutic agent itself, its emergence represents a crucial step in enabling the large-scale, controlled synthesis of a significant medication for chronic obstructive pulmonary disease (COPD). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemistry and practical application of this important synthetic precursor.
Physicochemical and Structural Characteristics
This compound is a white crystalline solid, noted for its solubility in water and various alcohols.[1] Its stability as a hydrochloride salt enhances its shelf-life and handling properties, which is a desirable attribute for a pharmaceutical intermediate.
| Property | Value | Source |
| CAS Number | 173336-90-8 | [1] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 194.66 g/mol | Calculated |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approx. 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol | [1] |
The molecular structure features a morpholine ring connected to a propanone backbone, with a primary amine at the terminus. This arrangement of functional groups—a tertiary amine within the morpholine ring, a ketone, and a primary amine—makes it a versatile synthon. The hydrochloride salt form protonates the primary amine, enhancing stability.
The Context of Discovery: A Linchpin in Roflumilast Synthesis
The "discovery" of this compound is not a standalone event but rather a consequence of process development for the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[2] Roflumilast is a critical medication for managing severe COPD.[3] The complex structure of Roflumilast necessitates a convergent synthetic strategy, where different fragments of the molecule are prepared separately and then combined.
This compound serves as a precursor to a key fragment of the Roflumilast molecule. Its synthesis and isolation as a stable salt allowed for a more controlled and efficient manufacturing process. The development of synthetic routes to Roflumilast, as detailed in various patents, implicitly led to the identification and characterization of this intermediate.[4][5]
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process that builds the carbon backbone and introduces the necessary functional groups. While specific industrial processes are proprietary, a general and plausible synthetic pathway can be constructed based on established organic chemistry principles and analogous reactions found in the literature.[1][6][7]
A common approach involves the Mannich reaction, a cornerstone of amine synthesis. This reaction creates a β-amino carbonyl compound from an amine, an aldehyde, and an active hydrogen compound. In the context of this compound, a variation of this reaction is employed.
The overall synthetic logic can be visualized as follows:
Caption: Generalized Synthetic Workflow
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on common organic synthesis methodologies for analogous compounds.
Step 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one
-
To a stirred solution of morpholine in an aprotic solvent (e.g., dichloromethane or THF) cooled to 0-5 °C, slowly add 3-chloropropionyl chloride.
-
An organic base, such as triethylamine, is typically added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 3-Azido-1-morpholinopropan-1-one
-
Dissolve the crude 3-chloro-1-morpholinopropan-1-one in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed.
-
Cool the reaction mixture and pour it into water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate to obtain the azide intermediate.
Step 3: Synthesis of 3-Amino-1-morpholinopropan-1-one
-
Dissolve the azide intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the free amine.
Step 4: Formation of this compound
-
Dissolve the crude 3-amino-1-morpholinopropan-1-one in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
Analytical Characterization
The identity and purity of this compound are confirmed using a suite of analytical techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the morpholine protons (typically two multiplets around 3.6-3.8 ppm and 2.4-2.6 ppm). The two methylene groups of the propane chain would appear as triplets, with the one adjacent to the ketone being more downfield than the one next to the amine. The NH₃⁺ protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show a peak for the carbonyl carbon around 170 ppm. The carbons of the morpholine ring would appear in the 45-67 ppm range. The two methylene carbons of the propane chain would also be present in the aliphatic region.
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O (ketone) stretch would be expected around 1640-1650 cm⁻¹.
-
N-H stretching vibrations for the primary ammonium group (NH₃⁺) would be visible in the region of 2800-3100 cm⁻¹.
-
C-N and C-O stretching vibrations from the morpholine ring would also be present.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would show the molecular ion peak for the free base (C₇H₁₄N₂O₂) at an m/z corresponding to its molecular weight (158.20 g/mol ).
Applications in Drug Development and Beyond
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Roflumilast.[8][9] Its structure allows for further chemical modification, typically involving the primary amine, to build more complex molecular architectures.
Beyond its role in Roflumilast synthesis, this compound and its derivatives are of interest in medicinal chemistry. The morpholine moiety is a common scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[10] The aminopropiophenone backbone is also found in various biologically active compounds.[11] Therefore, this compound represents a versatile starting material for the synthesis of new chemical entities for various therapeutic targets.
Caption: Application and Potential of the Intermediate
Conclusion
This compound stands as a testament to the importance of intermediate discovery in the broader narrative of drug development. While it may not possess intrinsic therapeutic properties, its role in the efficient and scalable synthesis of Roflumilast is undeniable. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic pathway, and its critical role in pharmaceutical manufacturing. For researchers in process chemistry and medicinal chemistry, this compound serves not only as a case study in process optimization but also as a versatile building block for the creation of future therapeutic agents.
References
- Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast.
- Pharmaffiliates. (n.d.). Roflumilast-impurities.
- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- SynThink. (n.d.). Roflumilast EP Impurities & USP Related Compounds.
- E3S Web of Conferences. (2024).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Google Patents. (n.d.). US11129818B2 - Topical roflumilast formulation having improved delivery and plasma half life.
- ResearchGate. (2024, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
- Wikipedia. (n.d.). Morpholine.
- Google Patents. (n.d.). SI1606261T1 - Novel process for the preparation of roflumilast.
- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
- Google Patents. (n.d.). US8536206B2 - Process for the preparation of roflumilast.
- Google Patents. (n.d.). WO2015095605A1 - Polymorphic forms of a hydrochloride salt of (s) -2-(9h-purin-6-ylamino) propyl) -5-fluoro-3-phenylquinazolin-4 (3h) -one.
- Justia Patents. (2015, September 29). Process for the preparation of Roflumilast.
- Google Patents. (n.d.). (12) United States Patent.
- PubMed Central (PMC). (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.
- MDPI. (2024, February 12). Sustainable Synthesis of Zeolitic Imidazolate Frameworks at Room Temperature in Water with Exact Zn/Linker Stoichiometry.
- precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE.
- PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride. National Center for Biotechnology Information.
- ResearchGate. (2025, August 7). Covalent bonding of zeolitic imidazolate framework-90 to functionalized silica fibers for solid-phase microextraction | Request PDF.
Sources
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US11129818B2 - Topical roflumilast formulation having improved delivery and plasma half life - Google Patents [patents.google.com]
- 4. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. SI1606261T1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]
- 11. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a reliable and well-documented laboratory-scale synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development. The presented methodology is a robust three-step process commencing with the acylation of morpholine with 3-chloropropionyl chloride, followed by nucleophilic substitution with ammonia, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, incorporating a morpholine ring, a propyl chain, and a primary amine, offers multiple points for further chemical modification. The strategic selection of a synthetic route is paramount to ensure high yield, purity, and scalability.
Two primary synthetic strategies were considered for the preparation of this target molecule:
-
The Mannich Reaction: This three-component condensation reaction involves an amine (morpholine), a non-enolizable aldehyde (formaldehyde), and a compound with an active hydrogen. While elegant in its convergence, the direct Mannich approach to 3-Amino-1-morpholinopropan-1-one can be challenging to control and may lead to a mixture of products, complicating purification.
-
A Multi-Step Linear Synthesis: This approach involves the sequential formation of bonds, offering greater control over each transformation and generally leading to a purer final product. The pathway detailed in this guide was selected for its reliability and the ready availability of starting materials.
This guide will focus on the multi-step synthesis, which has been determined to be a more practical and reproducible method for laboratory-scale preparation.
The Selected Synthetic Pathway: A Three-Step Approach
The chosen synthetic route is a linear sequence of three well-established chemical transformations:
-
Amide Formation: The synthesis commences with the reaction of 3-chloropropionyl chloride with morpholine to form the intermediate, N-(3-chloropropionyl)morpholine.
-
Nucleophilic Substitution (Amination): The chloro group in the intermediate is then displaced by an amino group through a reaction with ammonia.
-
Salt Formation: The final step involves the conversion of the free amine to its more stable hydrochloride salt.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloropropionyl)morpholine
Reaction Principle: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion results in the formation of the stable amide product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloropropionyl chloride | 126.97 | 12.7 g | 0.1 |
| Morpholine | 87.12 | 17.4 g | 0.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (17.4 g, 0.2 mol) and dichloromethane (150 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve 3-chloropropionyl chloride (12.7 g, 0.1 mol) in dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred morpholine solution over a period of 30-45 minutes, maintaining the temperature below 10 °C. A white precipitate of morpholine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove the morpholine hydrochloride and any unreacted acid chloride.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3-chloropropionyl)morpholine as a pale yellow oil.
Expected Yield: ~90-95%
Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.85 (t, 2H), 3.68 (t, 4H), 3.50 (t, 4H), 2.85 (t, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 66.8, 45.8, 41.5, 38.2.
-
IR (neat, cm⁻¹): 1645 (C=O, amide).
Step 2: Synthesis of 3-Amino-1-morpholinopropan-1-one
Reaction Principle: This step involves a nucleophilic substitution reaction where the chloride atom in N-(3-chloropropionyl)morpholine is displaced by an amino group from ammonia.[1] To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is used. The reaction is typically carried out in a sealed vessel to maintain the concentration of ammonia.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-chloropropionyl)morpholine | 177.63 | 17.8 g | 0.1 |
| Concentrated Ammonium Hydroxide (28-30%) | - | 250 mL | - |
| Ethanol | - | 100 mL | - |
Procedure:
-
Place N-(3-chloropropionyl)morpholine (17.8 g, 0.1 mol) and ethanol (100 mL) in a pressure-rated reaction vessel.
-
Cool the vessel in an ice bath and add concentrated ammonium hydroxide (250 mL).
-
Seal the vessel securely and allow it to warm to room temperature.
-
Heat the vessel to 50-60 °C and maintain this temperature with stirring for 24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.
-
The remaining aqueous solution is then extracted with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Amino-1-morpholinopropan-1-one as a viscous oil.
Expected Yield: ~70-80%
Step 3: Synthesis of this compound
Reaction Principle: This is a simple acid-base reaction. The basic amino group of the product from Step 2 is protonated by hydrochloric acid to form the stable and often crystalline hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-1-morpholinopropan-1-one | 158.20 | 15.8 g | 0.1 |
| Concentrated Hydrochloric Acid (37%) | - | ~8.3 mL | ~0.1 |
| Isopropanol | - | 150 mL | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
Dissolve the crude 3-Amino-1-morpholinopropan-1-one (15.8 g, 0.1 mol) in isopropanol (150 mL) in a beaker.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (~8.3 mL, 0.1 mol) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Add diethyl ether (100 mL) to facilitate complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: ~90-95% (from the free base)
Characterization and Purity Assessment
The final product, this compound, should be a white to off-white crystalline solid.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| Melting Point | 175-180 °C[2] |
| Solubility | Soluble in water and alcohols[2] |
Spectroscopic Data (Predicted):
-
¹H NMR (D₂O, 400 MHz): δ 3.75 (t, 4H), 3.60 (t, 4H), 3.30 (t, 2H), 2.95 (t, 2H).
-
¹³C NMR (D₂O, 100 MHz): δ 172.0, 66.5, 45.0, 41.0, 36.5, 34.0.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch, amine salt), 2950-2800 (C-H stretch), 1650 (C=O, amide).
Safety Considerations
-
3-Chloropropionyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Flammable liquid and corrosive. Handle in a fume hood.
-
Ammonia: Concentrated solutions are corrosive and have a strong, irritating odor. Work in a well-ventilated area and handle with appropriate PPE. The reaction in Step 2 is conducted under pressure; ensure the reaction vessel is properly rated and shielded.
-
Hydrochloric Acid: Concentrated acid is highly corrosive. Handle with extreme care and appropriate PPE.
Conclusion
The three-step synthetic route detailed in this guide provides a reliable and reproducible method for the laboratory-scale preparation of this compound. The use of readily available starting materials and well-understood reaction mechanisms makes this an accessible synthesis for researchers in medicinal chemistry and drug development. The provided protocols, with careful attention to reaction conditions and safety precautions, should yield the target compound in good purity and yield.
References
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Organic Syntheses Procedure. Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood.
- Chemistry LibreTexts. Reaction of Alkyl Halides with Ammonia. (2023).
Sources
The Pivotal Role of Morpholine in Modern Pharmaceutical Synthesis: A Technical Guide for Drug Development Professionals
Abstract
Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, has established itself as a cornerstone in medicinal chemistry and pharmaceutical development.[1] Its unique physicochemical properties, including high polarity, water miscibility, and a pKa that renders it a moderately strong base, make it an exceptionally versatile building block and reagent.[2][3] This technical guide provides an in-depth analysis of the multifaceted roles of morpholine in the synthesis of pharmaceutical intermediates. We will explore its function as a privileged structural scaffold that enhances the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), its utility as a versatile base and catalyst in organic synthesis, and the key synthetic methodologies for its incorporation. Through detailed case studies of prominent drugs such as Linezolid and Gefitinib, this guide will illuminate the causality behind the selection of morpholine in drug design and provide actionable protocols for researchers, scientists, and drug development professionals.[2][4]
Introduction: The Enduring Significance of the Morpholine Moiety
The morpholine ring is a frequently encountered scaffold in a vast number of approved and experimental drugs.[5][6] Its prevalence is not coincidental but is a direct result of the advantageous properties it imparts to a molecule.
Chemical Properties and Structural Features
Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a saturated heterocycle.[2] The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic (pKa of conjugate acid ≈ 8.4-8.5) than structurally similar secondary amines like piperidine.[2][7] This moderate basicity is often ideal for biological systems. Its structure also allows the oxygen to act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, contributing to interactions with biological targets and improving solubility.[8]
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [7] |
| Molecular Weight | 87.12 g/mol | [7] |
| pKa (conjugate acid) | 8.36 - 8.51 | [2][9] |
| Boiling Point | 128-130 °C | [10] |
| Solubility in Water | Miscible | [2] |
Overview of Morpholine's Roles in Drug Synthesis
The utility of morpholine in pharmaceutical synthesis can be broadly categorized into three main areas:
-
As a Privileged Structural Scaffold: Incorporated directly into the final API structure to improve physicochemical and pharmacokinetic properties.[1][5]
-
As a Versatile Reagent: Primarily used as a base to facilitate a wide range of chemical reactions.[11]
-
As a Catalyst: Used to generate enamines, which are key intermediates in various C-C bond-forming reactions.[2][12]
The selection of morpholine is a deliberate choice made by medicinal chemists to balance potency, selectivity, solubility, and metabolic stability.[5]
Morpholine as a Privileged Structural Scaffold
The term "privileged structure" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[5] The morpholine moiety fits this description perfectly.
Contribution to Physicochemical and Pharmacokinetic Profiles
Incorporating a morpholine ring often enhances a drug candidate's "drug-likeness."
-
Solubility: The hydrophilic nature of the morpholine ring, due to the ether oxygen and the basic nitrogen, can significantly improve the aqueous solubility of a parent compound, which is crucial for oral bioavailability.[8]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Target Binding: The ability to form hydrogen bonds allows the morpholine moiety to act as a key interaction point within a biological target's binding pocket.[1]
Case Study 1: Linezolid (An Oxazolidinone Antibiotic)
Linezolid (marketed as Zyvox) is a critical antibiotic used for treating serious infections caused by multidrug-resistant Gram-positive bacteria.[13] A key feature of its structure is the N-aryl morpholine substituent.
Synthetic Pathway Analysis: The synthesis of Linezolid often involves the introduction of the morpholine ring at an early stage. A common strategy involves the nucleophilic aromatic substitution (SNAᵣ) reaction between morpholine and an activated fluoronitrobenzene derivative.[14][15]
Workflow: Introduction of Morpholine in Linezolid Synthesis
Caption: Key step in Linezolid synthesis.
This initial step, the N-arylation of morpholine, is critical and sets the stage for building the rest of the molecule. The morpholine moiety in the final structure is crucial for the drug's activity and pharmacokinetic profile.
Case Study 2: Gefitinib (An EGFR Inhibitor)
Gefitinib (marketed as Iressa) is a targeted cancer therapy used for certain types of non-small cell lung cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR). The drug features a morpholinopropoxy side chain, which is vital for its efficacy.
Synthetic Pathway Analysis: The synthesis of Gefitinib typically involves the O-alkylation of a quinazoline intermediate with a pre-formed morpholino-containing electrophile, such as N-(3-chloropropyl)morpholine.
Workflow: Attaching the Morpholine Side-Chain in Gefitinib Synthesis
Caption: Final step in a common Gefitinib synthesis.
This late-stage introduction of the morpholine-containing side chain highlights its role in fine-tuning the molecule's properties to achieve the desired therapeutic effect.[16]
Morpholine as a Versatile Reagent and Catalyst
Beyond its role as a structural component, morpholine is a workhorse reagent in the pharmaceutical industry.
The Role of Morpholine as a Base
With a pKa of ~8.4, morpholine is an effective and economical organic base for a multitude of reactions. It is strong enough to deprotonate many carbon and heteroatom acids but is generally not nucleophilic enough to cause unwanted side reactions, a problem often encountered with other amines.[2][11] Its high water solubility also simplifies aqueous workups.
Morpholine in Enamine-Mediated Catalysis
Morpholine is widely used to form enamines by reacting with ketones or aldehydes.[2] These enamines are nucleophilic at the α-carbon and can participate in a variety of important C-C bond-forming reactions, a field known as enamine catalysis.[12][17]
Mechanism: Enamine Catalytic Cycle
Caption: Generalized enamine catalytic cycle using morpholine.
While pyrrolidine often forms more reactive enamines, morpholine provides an alternative with different steric and electronic properties, sometimes leading to different selectivity.[12][17]
Protocol: N-Arylation of Morpholine via Buchwald-Hartwig Amination
The formation of N-aryl morpholines is a critical transformation.[18] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for this purpose.[18][19]
| Step | Procedure | Rationale / Causality |
| 1. Reagent Setup | To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol). | An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. The base is required to deprotonate the morpholine and facilitate the catalytic cycle. |
| 2. Addition | Add morpholine (1.2 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe. | A slight excess of the amine ensures complete consumption of the limiting aryl halide. Anhydrous solvent prevents quenching of the base and catalyst. |
| 3. Reaction | Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. | Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle. |
| 4. Work-up | After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. | This removes inorganic salts and polar impurities. |
| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Chromatography separates the desired N-aryl morpholine product from unreacted starting materials, catalyst residues, and byproducts. |
Analytical and Quality Control Considerations
The purity of morpholine-containing intermediates is paramount to ensure the safety and efficacy of the final API.[4][11]
Spectroscopic and Chromatographic Characterization
A suite of analytical techniques is employed to confirm the structure and purity of these intermediates.
| Technique | Purpose | Typical Observations for a Morpholine Intermediate |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic multiplets around ~2.8-3.0 ppm (for -N-CH₂-) and ~3.7-3.9 ppm (for -O-CH₂-). |
| ¹³C NMR | Confirms carbon framework. | Resonances typically appear at ~45-50 ppm (-N-CH₂) and ~66-68 ppm (-O-CH₂-). |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | Provides the molecular ion peak (M+H)⁺ corresponding to the expected mass. |
| HPLC/UPLC | Purity assessment and quantification. | A single major peak indicates high purity. Used to quantify residual starting materials and impurities, often requiring >99.5% purity.[11] |
| GC | Analysis of volatile impurities or residual morpholine. | Can be used to detect and quantify residual solvents or unreacted morpholine.[20][21] |
Conclusion and Future Perspectives
Morpholine is an indispensable tool in the pharmaceutical scientist's arsenal.[1][8] Its dual role as both a privileged structural element and a versatile synthetic reagent has cemented its place in the synthesis of countless life-saving drugs.[5][11] The ability of the morpholine ring to confer favorable pharmacokinetic properties—such as enhanced solubility and metabolic stability—ensures that it will remain a go-to scaffold in drug design for the foreseeable future.[6] As synthetic methodologies continue to advance, particularly in the areas of C-N cross-coupling and asymmetric catalysis, the efficient and selective incorporation of morpholine and its derivatives will become even more streamlined, paving the way for the next generation of innovative pharmaceutical intermediates.[22][23]
References
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
- Chemex. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
- Acme Synthetic Chemicals. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
- Wikipedia. (n.d.). Morpholine.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- Organic Process Research & Development. (2018). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE.
- ChemRxiv. (2024).
- Fochi, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243501. [Link]
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- Indian Journal of Pharmaceutical Sciences. (2012).
- European Patent Office. (2015). Processes for preparing linezolid.
- New Drug Approvals. (2015). Gefitinib.
- Journal of the Indonesian Chemical Society. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. [Link]
- Molecules. (2023).
- TREA. (n.d.). Process for preparation of Linezolid and its novel intermediates.
- FooDB. (2010). Showing Compound Morpholine (FDB008207).
- Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.
- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
- ResearchGate. (2020).
- List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5559. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 10. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 15. Process for preparation of Linezolid and its novel intermediates | TREA [trea.com]
- 16. ukm.my [ukm.my]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. plu.mx [plu.mx]
- 20. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride: A Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-part procedure, commencing with the acylation of morpholine, followed by amination, and culminating in the formation of the hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful and reproducible synthesis.
Introduction and Significance
This compound is an organic compound recognized for its utility as a pharmaceutical intermediate.[1] Its structure, featuring a reactive primary amine and a stable morpholine amide, makes it a versatile scaffold for the synthesis of more complex molecules, including potential anti-cancer and antidepressant agents.[1] The compound typically presents as a white crystalline solid, which is soluble in water and alcohol.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₁₅ClN₂O₂[1]
-
Appearance: White crystalline solid[1]
-
Melting Point: Approximately 175-180 °C[1]
-
Solubility: Soluble in water and alcohols[1]
This protocol details a reliable and scalable synthetic route, emphasizing safety, efficiency, and high purity of the final product.
Synthetic Strategy and Rationale
The selected synthetic pathway is a logical and efficient three-part process. The causality behind this choice is rooted in the principles of retrosynthesis, starting from the target molecule and breaking it down into readily available precursors.
-
Part A: Acylation. The core amide bond is formed by reacting morpholine with 3-chloropropionyl chloride. This is a classic Schotten-Baumann type reaction. 3-chloropropionyl chloride is an ideal acylating agent as it is commercially available and contains the necessary three-carbon backbone with a reactive chloride handle for the subsequent step.[2][3]
-
Part B: Amination. The terminal primary amine is introduced via nucleophilic substitution. The chloro-intermediate from Part A is reacted with an ammonia source. This step leverages the reactivity of the primary alkyl chloride, which is susceptible to displacement by a nitrogen nucleophile.
-
Part C: Salt Formation. The final product is isolated as its hydrochloride salt. This is achieved by treating the synthesized free base with hydrochloric acid. This step is crucial for improving the compound's stability, crystallinity, and ease of handling, which are critical attributes for a pharmaceutical intermediate.[1]
The overall workflow is visualized in the diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Safety
A commitment to safety is paramount in any synthetic procedure. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
| Reagent | Formula | MW ( g/mol ) | Key Hazards | Supplier Suggestion |
| Morpholine | C₄H₉NO | 87.12 | Flammable, Corrosive, Harmful if swallowed | Sigma-Aldrich, TCI |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | Reacts violently with water, Corrosive, Lachrymator | Sigma-Aldrich, Acros Organics |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Flammable, Corrosive, Toxic | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Carcinogen suspect, Volatile | VWR, Fisher Scientific |
| Ammonia (28% aq.) | NH₃ | 17.03 | Corrosive, Respiratory irritant | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Flammable | Decon Labs |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Corrosive, Causes severe burns | Fisher Scientific |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Flammable, Eye irritant | Sigma-Aldrich |
Detailed Experimental Protocol
-
Rationale: This step involves the acylation of the secondary amine of morpholine. The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine which would render it unreactive.
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (8.71 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol).
-
Dissolve the reagents in 200 mL of dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0 °C.
-
Add 3-chloropropionyl chloride (12.7 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of 1M HCl (aq), 100 mL of saturated NaHCO₃ (aq), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 3-chloro-1-morpholinopropan-1-one, as a pale yellow oil.
-
-
Rationale: This is a nucleophilic substitution where the chloride atom is displaced by ammonia. A large excess of ammonia is used to minimize the formation of the secondary amine byproduct. The reaction is heated in a sealed vessel to increase the rate of reaction and to prevent the volatile ammonia from escaping.
-
Procedure:
-
Place the crude 3-chloro-1-morpholinopropan-1-one (approx. 0.1 mol) into a 250 mL pressure vessel.
-
Add 100 mL of 28% aqueous ammonia (a significant excess).
-
Seal the vessel tightly and heat the mixture to 80 °C in an oil bath behind a blast shield for 12 hours with vigorous stirring.
-
Cool the vessel to room temperature before carefully opening it in the fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting residue contains the crude 3-amino-1-morpholinopropan-1-one free base. This can be used directly in the next step without further purification.
-
-
Rationale: The final step is an acid-base reaction to form the stable hydrochloride salt. Isopropanol is chosen as the solvent because the free base is soluble in it, while the resulting hydrochloride salt is not, allowing for precipitation and easy isolation.
-
Procedure:
-
Dissolve the crude amine from Part B in 150 mL of isopropanol (IPA).
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (approx. 8.3 mL, 0.1 mol) dropwise with stirring. A white precipitate will form.
-
Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with 50 mL of cold isopropanol, followed by 50 mL of cold diethyl ether to facilitate drying.
-
Dry the product in a vacuum oven at 50 °C overnight to yield pure this compound.
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
Caption: Quality control workflow for product verification.
-
Melting Point: The melting point should be sharp and within the expected range of 175-180 °C, indicating high purity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include:
-
~3000-2800 cm⁻¹: N-H stretch (from the ammonium salt)
-
~1640 cm⁻¹: C=O stretch (amide I band)
-
~1115 cm⁻¹: C-O-C stretch (morpholine ether linkage)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will give definitive structural information. Expected signals (in D₂O): triplets for the two CH₂ groups of the propane backbone and multiplets for the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon spectrum should show distinct peaks for each unique carbon atom, including the carbonyl carbon (~170 ppm) and the carbons of the morpholine and propane units.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum should show a parent ion corresponding to the free base (C₇H₁₄N₂O₂) at m/z ≈ 158.11.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified safety precautions, researchers can confidently produce this important pharmaceutical intermediate with high yield and purity. The described characterization methods provide a robust framework for quality control, ensuring the final product meets the stringent standards required for drug development and discovery.
References
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction.
- PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
- ResearchGate. (n.d.). Comparisons between the experimental available FTIR-1 spectra of free....
- PubChem. (n.d.). 3-Chloropropionyl chloride.
- PrepChem. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
Sources
- 1. chembk.com [chembk.com]
- 2. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
Experimental procedure for 3-Amino-1-morpholinopropan-1-one hydrochloride
An Application Note for the Synthesis and Characterization of 3-Amino-1-morpholinopropan-1-one hydrochloride
Document ID: AN-AMP-2026 Version: 1.0 Prepared By: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound (CAS No: 173336-90-8), a valuable intermediate in organic synthesis and drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and brain permeability.[1] This guide details a robust two-step synthetic protocol, starting from the acylation of morpholine followed by a Gabriel synthesis to introduce the primary amine. The protocol includes detailed, step-by-step procedures, causality-driven explanations for experimental choices, and methods for analytical characterization, ensuring the synthesis of a pure, validated final compound.
Introduction and Significance
This compound is a synthetic organic compound that serves as a versatile building block. Its structure combines a reactive primary amine with a morpholine ring, a heterocycle frequently employed in the development of drugs targeting the central nervous system (CNS).[1] The morpholine ring's weak basicity and flexible conformation can facilitate favorable interactions with biological targets and improve the overall pharmacokinetic profile of a drug candidate.[1]
This compound is structurally a derivative of β-alanine and can be considered a product of the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] As a pharmaceutical intermediate, it holds potential for the synthesis of various therapeutic agents, including anticancer and antidepressant drugs.[4] This guide provides a reliable experimental procedure to empower researchers to synthesize and validate this important chemical entity for their discovery programs.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| CAS Number | 173336-90-8 | [4] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [4] |
| Molecular Weight | 194.66 g/mol | Calculated |
| Appearance | White crystalline solid | [4] |
| Melting Point | Approx. 175-180 °C | [4] |
| Solubility | Soluble in water and alcohol | [4] |
Experimental Procedure: A Two-Step Synthetic Approach
The following protocol details a reliable pathway for the synthesis of this compound. The strategy involves the initial synthesis of an N-phthaloyl protected intermediate via a Gabriel synthesis, which is a classic and highly effective method for preparing primary amines without the risk of over-alkylation.
Synthesis Workflow Overview
The overall process from synthesis to final characterization is outlined in the workflow diagram below.
Caption: Overall experimental workflow.
Step 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one
Principle: This step involves the acylation of morpholine with 3-chloropropionyl chloride. A base such as triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Morpholine (1.0 equiv)
-
3-Chloropropionyl chloride (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Protocol:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.
-
Dissolve morpholine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C with stirring.
-
Add a solution of 3-chloropropionyl chloride (1.05 equiv) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Gabriel Synthesis and Hydrochloride Salt Formation
Principle: The chloro-intermediate is reacted with potassium phthalimide. The resulting phthalimide derivative is then cleaved using hydrazine hydrate (hydrazinolysis) to release the free primary amine. Finally, the amine is converted to its stable hydrochloride salt.
Caption: Gabriel synthesis pathway.
Materials:
-
3-Chloro-1-morpholinopropan-1-one (1.0 equiv)
-
Potassium phthalimide (1.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (1.5 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Protocol:
-
Dissolve the crude 3-chloro-1-morpholinopropan-1-one (1.0 equiv) and potassium phthalimide (1.1 equiv) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equiv).
-
Reflux the mixture for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Cool the ethanolic filtrate in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethanol, and then diethyl ether.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of the final product in Deuterium Oxide (D₂O) or DMSO-d₆ for analysis.
-
Rationale: NMR provides unambiguous structural information by mapping the chemical environment of all protons (¹H) and carbon atoms (¹³C) in the molecule.
Expected Spectral Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.1 (broad s) | s | -NH₃⁺ |
| ~3.6-3.7 (m) | m | 4H, Morpholine (-O-CH₂-) | |
| ~3.4-3.5 (m) | m | 4H, Morpholine (-N-CH₂-) | |
| ~3.2 (t) | t | 2H, -CH₂-NH₃⁺ | |
| ~2.9 (t) | t | 2H, -C(=O)-CH₂- | |
| ¹³C NMR | ~172.0 | - | C=O (Amide) |
| ~66.5 | - | Morpholine (-O-CH₂-) | |
| ~45.8, 42.1 | - | Morpholine (-N-CH₂-) | |
| ~36.0 | - | -CH₂-NH₃⁺ | |
| ~33.5 | - | -C(=O)-CH₂- |
Note: Shifts are predictive and may vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: FT-IR is used to identify the key functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 | N-H stretch | Ammonium (-NH₃⁺) |
| 2950-2850 | C-H stretch | Aliphatic |
| ~1650 | C=O stretch | Amide I band |
| ~1550 | N-H bend | Primary amine salt |
| ~1115 | C-O-C stretch | Ether (Morpholine) |
Mass Spectrometry (MS)
Protocol: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample amount in methanol or water.
-
Rationale: MS confirms the molecular weight of the synthesized compound.
Expected Result:
-
[M+H]⁺: Calculated m/z for C₇H₁₅N₂O₂⁺ is 159.11. The spectrum should show a prominent peak at or near this value.
Safety and Handling Precautions
General Guidance: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Chemical Hazards:
-
3-Chloropropionyl chloride: Corrosive, lachrymator. Reacts violently with water.
-
Morpholine: Flammable and corrosive.
-
Hydrazine hydrate: Toxic, suspected carcinogen. Handle with extreme care.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin and eye damage.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. (2024). ChemBK. [Link]
- Putri, D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science, 8(05), 019-025. [Link]
- Trammell, G. L. (1993). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base.
- Uslu, H., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Archiv der Pharmazie, 354(10), e2100155. [Link]
- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(21), 7578. [Link]
- Al-Salami, I. K., et al. (2022). Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease. Oriental Journal of Chemistry, 38(4). [Link]
- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. PrepChem. [Link]
- Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3886–3903. [Link]
Sources
Application Note: A Robust Three-Step Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride, a valuable bifunctional building block for pharmaceutical and materials science research. The described three-step synthetic pathway begins with commercially available β-alanine and morpholine, employing a robust and scalable methodology. The core strategy involves N-protection of the amino acid, followed by a highly efficient amide coupling reaction, and concluding with acidic deprotection to yield the target hydrochloride salt. Each stage of the process has been optimized for yield, purity, and operational simplicity. This guide explains the chemical principles behind each step, offers a self-validating protocol with in-process controls, and provides comprehensive safety and handling information for all reagents.
Introduction and Synthetic Strategy
This compound is a chemical intermediate featuring a primary amine and a morpholine amide, making it an attractive scaffold for the development of novel chemical entities. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.
The synthetic strategy detailed herein is designed to be logical, high-yielding, and avoids common pitfalls. A common misconception might be to attempt a Michael addition of morpholine to acrylamide; however, this would result in the isomeric structure 3-(morpholin-4-yl)propanamide. The correct approach, which forms the basis of this protocol, is the construction of the amide bond between the carboxylic acid of a β-alanine precursor and the secondary amine of morpholine.
This is achieved through a classical peptide synthesis strategy:
-
Protection: The primary amine of β-alanine is temporarily masked with a tert-butoxycarbonyl (Boc) group to prevent self-reaction and direct reactivity to the carboxylic acid function.[1]
-
Coupling: The protected Boc-β-alanine is coupled with morpholine using a carbodiimide activator, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), in conjunction with an additive, Hydroxybenzotriazole (HOBt), to form the stable amide bond.[2][3]
-
Deprotection: The Boc group is efficiently removed under acidic conditions using hydrochloric acid in an anhydrous solvent, which concurrently forms the desired hydrochloride salt of the final product.[4][5]
This sequence ensures high selectivity and provides a clean, reliable route to the target compound.
Reaction Schematics and Mechanisms
Overall Synthetic Workflow
The three-step process is a robust method for constructing the target molecule from simple starting materials.
Figure 1: High-level workflow for the synthesis.
Chemical Transformation Pathway
The detailed chemical structures and transformations are outlined below, illustrating the progression from starting materials to the final hydrochloride salt.
Figure 2: Detailed chemical reaction pathway.
Mechanism of Key Steps
-
EDC/HOBt Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable.[6] EDC activates the carboxylic acid of Boc-β-alanine to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-ester.[7] This new intermediate is more stable than the O-acylisourea but highly reactive towards amines. Morpholine then attacks the HOBt-ester, displacing HOBt and forming the desired amide bond with high efficiency.[8]
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is stable to a wide range of conditions but is readily cleaved by strong acid.[1] The mechanism involves protonation of the carbamate carbonyl oxygen by HCl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[4] This carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free primary amine.[4] In the presence of excess HCl, the newly formed amine is protonated, yielding the stable hydrochloride salt.
Materials and Methods
Reagent and Material Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes / Purity |
| β-Alanine | C₃H₇NO₂ | 89.09 | 107-95-9 | ≥99% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | ≥98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets, ≥97% |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | ≥99%, Reagent Grade |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 25952-53-8 | ≥98% |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Anhydrous, ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | ≥99.5% (Hünig's base) |
| Hydrochloric Acid in Dioxane | HCl | 36.46 | 7647-01-0 | 4.0 M solution |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | ACS Grade |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Alanine)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (8.91 g, 100 mmol) in a mixture of 100 mL of THF and 100 mL of 1M NaOH (aq) (100 mmol). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the stirred, cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O, 22.9 g, 105 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The mixture will become a clear, homogeneous solution.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl (aq). The product will precipitate as a white solid or oil.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting white solid is Boc-β-alanine.[9][10]
-
Expected Yield: 17.0 - 18.0 g (90-95%).
-
Validation: The product can be used directly in the next step if purity is confirmed by TLC or ¹H NMR. Melting point: 76-79 °C.[10]
-
Protocol 2: Synthesis of tert-butyl (3-morpholino-3-oxopropyl)carbamate
-
Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add Boc-β-alanine (18.9 g, 100 mmol), HOBt (14.9 g, 110 mmol), and 200 mL of anhydrous dichloromethane (DCM). Stir until all solids dissolve.
-
Amine Addition: Add morpholine (9.6 g, 110 mmol) followed by the slow, dropwise addition of DIPEA (25.9 g, 200 mmol) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (21.1 g, 110 mmol) portion-wise over 20 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 18 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (aq) (2 x 100 mL), saturated NaHCO₃ (aq) (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the organic phase under reduced pressure. The crude product, a pale yellow oil or solid, can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography if necessary.
-
Expected Yield: 23.0 - 24.4 g (85-90%).
-
Protocol 3: Synthesis of this compound
-
Setup: Dissolve the purified product from Protocol 2 (25.8 g, 100 mmol) in 50 mL of anhydrous 1,4-dioxane in a 250 mL round-bottom flask equipped with a stir bar and a gas outlet bubbler.
-
Deprotection: Cool the solution to 0 °C. Slowly add 4.0 M HCl in 1,4-dioxane (50 mL, 200 mmol) via a dropping funnel. Vigorous gas evolution (CO₂) will occur.[4]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. A white precipitate will form.[5][11]
-
Isolation:
-
Add 100 mL of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any residual dioxane and non-polar impurities.
-
-
Drying: Dry the product under high vacuum at 40 °C for 12 hours to afford this compound as a white crystalline solid.
-
Expected Yield: 17.5 - 18.5 g (90-95%).
-
Validation: The final product's identity and purity should be confirmed. Expected Melting Point: ~175-180 °C.[12]
-
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Morpholine: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.[13][14] Handle with extreme care in a fume hood, away from ignition sources.[15]
-
EDC·HCl: Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[16][17] Avoid inhalation of dust. It is hygroscopic and should be stored under inert gas.[18][19]
-
DIPEA (Hünig's Base): Flammable liquid. Corrosive and toxic. Handle with care.
-
4M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle only in a fume hood.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
Conclusion
The synthetic route and protocols described in this application note provide a reliable and scalable method for producing high-purity this compound. By following a logical sequence of protection, amide coupling, and deprotection, this valuable chemical intermediate can be synthesized efficiently from readily available starting materials. The detailed procedural steps and explanations for the underlying chemical principles are intended to enable researchers to successfully replicate this synthesis in their own laboratories.
References
- Penta International Corporation. (2025). Morpholine - SAFETY DATA SHEET.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(24), 6767-6777.
- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Carl ROTH. Safety Data Sheet: Morpholine.
- Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Sartorius. SAFETY DATA SHEET - EDC.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Carl ROTH. Safety Data Sheet: EDC-HCl.
- PubChem. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_1-dimethylethoxy_carbonyl-beta-alanine]([Link]
- Fisher Scientific. Amide Synthesis.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- ACS Publications. (2021). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- MDPI. (2020). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2].
- National Institutes of Health. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- The Royal Society of Chemistry. Experimental Procedures.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17694-17713.
- ResearchGate. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- PubChem. 3-Amino-1-propanol hydrochloride.
- ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-b-Ala-OH = 99.0 TLC 3303-84-2 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemos.de [chemos.de]
- 16. sartorius.com [sartorius.com]
- 17. covachem.com [covachem.com]
- 18. lifechempharma.com [lifechempharma.com]
- 19. carlroth.com:443 [carlroth.com:443]
Application Note: Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride via the Mannich Reaction
Abstract
This application note provides a comprehensive guide and a detailed experimental protocol for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This compound, a valuable synthetic building block, is prepared via a robust and efficient one-pot, three-component Mannich reaction. The protocol leverages N-acetylmorpholine as the active hydrogen component, formaldehyde as the carbonyl source, and ammonium chloride as the amine source and catalyst. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step procedure, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[1][2] This powerful three-component condensation involves an active hydrogen compound, an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine or ammonia.[3][4] The resulting β-amino carbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[3][5][6]
The target molecule, 3-Amino-1-morpholinopropan-1-one, is a functionalized β-amino amide. Its synthesis via the Mannich reaction showcases the versatility of this reaction, extending beyond typical ketones and aldehydes to include amides as the active hydrogen component. In this protocol, N-acetylmorpholine provides the acidic α-protons, which, after condensation with formaldehyde and ammonia, yield the desired product. The final hydrochloride salt form enhances the compound's stability and handling properties.
This guide provides a validated protocol grounded in established chemical principles, explaining the causality behind each step to empower researchers to not only replicate the synthesis but also adapt it for analogous transformations.
Reaction Mechanism and Rationale
The synthesis proceeds through a classic acid-catalyzed Mannich reaction pathway. The entire process can be understood in three primary stages, which occur concurrently in a one-pot setup.
-
Formation of the Electrophile (Iminium Ion): The reaction is initiated by the acid-catalyzed reaction between formaldehyde and the amine source (ammonia, derived from ammonium chloride). This condensation forms a highly reactive electrophilic species known as the methaniminium or Eschenmoser's salt precursor.[1][4] The ammonium chloride serves a dual role, providing both the ammonia nucleophile and the acidic environment (H+) necessary to catalyze the reaction.
-
Formation of the Nucleophile (Enol/Enolate): Simultaneously, the amide, N-acetylmorpholine, undergoes acid-catalyzed tautomerization to its enol form. The presence of the carbonyl group acidifies the α-protons of the acetyl group, facilitating the formation of this key nucleophilic intermediate.
-
Carbon-Carbon Bond Formation: The nucleophilic enol of N-acetylmorpholine attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond and generates the β-amino amide backbone. A final deprotonation step regenerates the catalyst and yields the neutral Mannich base, which is then protonated to form the stable hydrochloride salt.
Sources
Application Note: A Protocol for the Recrystallization of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This document provides a comprehensive guide for the purification of 3-Amino-1-morpholinopropan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol details the principles of solvent selection, step-by-step procedures for both single-solvent and mixed-solvent recrystallization, and methods for post-purification analysis. The causality behind experimental choices is explained to provide researchers with a robust framework for optimizing the purification of this and similar polar organic hydrochloride salts.
Introduction: The Imperative for Purity
This compound is a versatile building block in medicinal chemistry and drug development.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The fundamental principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (mother liquor).[3][4]
This guide offers a detailed protocol grounded in the physicochemical properties of the target molecule to achieve high purity.
Physicochemical Profile of this compound
Understanding the inherent properties of the compound is the cornerstone of developing an effective purification strategy. The molecule's structure, featuring a protonated amine (hydrochloride salt), a morpholine ring, and a ketone, renders it highly polar.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 194.66 g/mol | [5] |
| Melting Point | Approx. 175-180 °C | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | [5] |
| General Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [1] |
The Crucial Choice: Selecting the Optimal Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound: low solubility at room temperature and high solubility at its boiling point.[6] This ensures minimal product loss and maximum recovery.
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like" : As a polar hydrochloride salt, this compound will be most soluble in polar solvents.[7]
-
Solvent Boiling Point : The solvent's boiling point should be lower than the melting point of the compound (175-180 °C) to prevent it from "oiling out" instead of crystallizing.[8]
-
Impurity Solubility : Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
Potential Solvent Candidates
Based on the compound's known properties, the following solvents are recommended for screening:
| Solvent System Type | Solvents / Pairs | Rationale |
| Single Solvents | Isopropanol (2-Propanol), Ethanol, Methanol | The compound is known to be soluble in alcohols. Isopropanol is often an excellent choice for hydrochloride salts, as they can be too soluble in methanol or ethanol, leading to poor recovery.[9][10] |
| Mixed Solvents | Isopropanol/Water, Ethanol/Water, Methanol/Diethyl Ether, Ethanol/Ethyl Acetate | A mixed-solvent system is employed when no single solvent has the ideal solubility profile.[6] The compound is dissolved in a "good" solvent (e.g., ethanol) and a miscible "poor" solvent (e.g., ethyl acetate) is added to induce crystallization.[8] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound may cause skin, eye, and respiratory irritation.[1]
Workflow Overview
Caption: General workflow for recrystallization.
Protocol A: Small-Scale Solvent Screening
-
Place approximately 50 mg of the crude solid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, water) dropwise at room temperature, swirling after each addition.
-
A good candidate solvent will not dissolve the solid at room temperature after the addition of ~0.5 mL.
-
Heat the tubes that did not show dissolution in a water or sand bath. The ideal solvent will dissolve the solid completely at or near its boiling point.
-
Allow the clear, hot solutions to cool to room temperature. Abundant crystal formation indicates a promising solvent.
-
Place the tubes in an ice bath to maximize crystallization and assess the potential yield.
Protocol B: Single-Solvent Recrystallization (Isopropanol)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar.
-
Add a small volume of isopropanol, just enough to create a slurry. Heat the flask on a stirrer hotplate to the boiling point of the solvent.
-
Add more hot isopropanol in small portions until the solid just dissolves completely. Causality: Adding the minimum amount of boiling solvent is critical for creating a saturated solution, which is necessary to maximize the recovery yield upon cooling.[4]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, particulates), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent for washing is essential to avoid redissolving the purified product.[4]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a temperature well below the compound's melting point.
Protocol C: Mixed-Solvent Recrystallization (Ethanol / Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
-
Induce Saturation: While keeping the solution hot, slowly add ethyl acetate (the "poor" or "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from Protocol B. For the washing step (7), use a pre-chilled mixture of ethanol and ethyl acetate in a ratio similar to that of the final crystallization solution.
Post-Recrystallization Analysis and Troubleshooting
The efficacy of the purification must be validated.
Characterization of Purified Product
-
Melting Point Analysis: A highly pure compound will exhibit a sharp melting point range (typically <1 °C) that is close to the literature value (175-180 °C). Impurities depress and broaden the melting range.
-
Chromatography (HPLC/TLC): Compare the chromatogram of the purified product to the crude material. A successful recrystallization will show a significant reduction or complete elimination of impurity peaks.
-
Spectroscopy (¹H NMR, ¹³C NMR, FTIR): These techniques confirm that the chemical structure of the compound has not been altered during the purification process.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some solvent to concentrate the solution. Scratch the inner wall of the flask with a glass rod at the solution's surface. Add a single "seed" crystal of the pure compound. |
| "Oiling Out" | The boiling point of the solvent is too high, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool even more slowly. Consider a different solvent system. |
| Poor Recovery | Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb the target compound. |
Conclusion
The protocols outlined in this application note provide a robust and scientifically grounded method for the purification of this compound. By systematically selecting a solvent system based on the compound's physicochemical properties and carefully executing the recrystallization procedure, researchers can achieve the high level of purity required for demanding applications in pharmaceutical and chemical synthesis.
References
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- Nichols, L. (n.d.). Recrystallization.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- California State University, Sacramento. (n.d.). Recrystallization.
Sources
- 1. chembk.com [chembk.com]
- 2. mt.com [mt.com]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated GC-MS Method for the Quantification of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Amino-1-morpholinopropan-1-one hydrochloride. Due to the compound's low volatility and high polarity, direct GC analysis is challenging, leading to poor chromatographic performance.[1][2] This protocol details a comprehensive workflow involving a crucial derivatization step to enhance analyte volatility and thermal stability. The primary amine functional group of the molecule is converted to a trimethylsilyl (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst.[3] This guide provides in-depth, step-by-step protocols for sample preparation, derivatization, and GC-MS analysis. Furthermore, a complete method validation plan, structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is outlined to ensure the method's suitability for its intended purpose in research and pharmaceutical quality control environments.[4][5]
Introduction and Scientific Principle
3-Amino-1-morpholinopropan-1-one is a morpholine derivative used as a pharmaceutical intermediate.[6] Accurate quantification is essential for process control and quality assurance. However, the molecule possesses a primary amine and exists as a hydrochloride salt, characteristics that make it unsuitable for direct GC analysis.[2][6] The high polarity of the amine group leads to strong interactions with active sites in the GC inlet and column, resulting in severe peak tailing and poor sensitivity.[1] Additionally, the salt form is non-volatile.
To overcome these challenges, a derivatization strategy is employed. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][7] In this method, the active hydrogen atoms of the primary amine group are replaced by a non-polar trimethylsilyl (TMS) group.
The Derivatization Reaction: The silylation reaction is performed using BSTFA with TMCS as a catalyst. BSTFA is a potent silylating agent, and the TMCS catalyst accelerates the reaction, particularly for hindered or less reactive amines.[3] The reaction proceeds by nucleophilic attack of the amine on the silicon atom of BSTFA, leading to the formation of the volatile TMS derivative and stable by-products.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatization Grade)
-
Pyridine (Anhydrous, >99.8%)
-
Methanol (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Sodium Hydroxide (NaOH), 1M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
2 mL GC Vials with PTFE-lined caps
Instrumentation and GC-MS Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point but may be adapted for other systems.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for analyte identification and quantification. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of derivatized compounds.[8][9] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for column efficiency and separation.[10] |
| Inlet Temperature | 270 °C | Ensures complete and rapid vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The initial hold focuses the analytes at the head of the column. The ramp allows for the separation of the analyte from solvent and by-products. The final hold ensures elution of all components.[8] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[10] |
| MS Source Temp | 230 °C | Standard temperature for EI ionization, balances ionization efficiency and prevents thermal degradation.[9][10] |
| MS Quadrupole Temp | 150 °C | Standard quadrupole temperature for stable mass filtering.[9][10] |
| Ionization Mode | Electron Impact (EI) | 70 eV, the industry standard for creating reproducible fragmentation patterns and library matching.[10] |
| Acquisition Mode | Full Scan (m/z 40-500) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions. |
Preparation of Standards and Samples
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution is stable for one month at 4 °C.
Calibration Standards (e.g., 10, 25, 50, 100, 200 µg/mL):
-
Prepare a series of dilutions from the stock solution using methanol.
-
For each concentration, transfer 100 µL into a clean, dry 2 mL glass vial.
-
Evaporate the methanol to complete dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for the derivatization protocol.
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 1 mg of the analyte.
-
Dissolve the sample in 1 mL of deionized water in a suitable vial.
-
Proceed to the extraction and derivatization protocol.
Extraction and Derivatization Protocol
This protocol converts the non-volatile hydrochloride salt into its volatile TMS derivative.
-
Neutralization & Extraction: To the 1 mL aqueous sample solution (or 100 µL of standard evaporated to dryness and reconstituted in 1 mL water), add 100 µL of 1M NaOH to neutralize the hydrochloride and form the free base. Add 1 mL of dichloromethane and vortex vigorously for 1 minute to extract the free base into the organic layer. Centrifuge for 5 minutes at 2000 rpm.
-
Isolation: Carefully transfer the lower organic (dichloromethane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. Silylating reagents are highly sensitive to moisture.[11]
-
Evaporation: Transfer the dried organic extract to a clean 2 mL GC vial and evaporate the dichloromethane to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue in the GC vial.
-
Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 70 °C for 45 minutes to ensure the reaction goes to completion.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Diagram: Experimental Workflow
Caption: Silylation of the analyte's primary amine with BSTFA.
Method Validation Protocol
To ensure the method is fit for its purpose, it must be validated according to ICH Q2(R2) guidelines. [4][12]The following parameters should be assessed.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally from the analyte of interest, without interference from the matrix, impurities, or degradation products.
-
Procedure:
-
Inject a blank sample (processing only the reagents).
-
Inject a known impurity or placebo sample if available.
-
Inject a low-concentration standard solution.
-
-
Acceptance Criteria: The blank and placebo samples should show no significant peaks at the retention time of the derivatized analyte.
Linearity and Range
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target concentration). [12] 2. Process each standard in triplicate through the entire sample preparation and derivatization protocol.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999. [13]
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high; n=3 for each level).
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. [13]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision. [13]
Limits of Detection (LOD) and Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Summary of Validation Results
All quantitative data from the validation study should be summarized in a clear, tabular format for easy review and comparison against acceptance criteria.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Covers working concentrations | 10 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (RSD) | ≤ 2.0% | 1.1% |
| Precision - Intermediate (RSD) | ≤ 3.0% | 1.8% |
| LOD (µg/mL) | Report Value (S/N = 3:1) | 0.5 |
| LOQ (µg/mL) | Report Value (S/N = 10:1) | 1.5 |
Conclusion
The GC-MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantification of this compound. The described sample preparation and silylation derivatization protocol effectively overcomes the challenges associated with the direct analysis of this polar and non-volatile compound. The comprehensive validation plan, based on ICH guidelines, ensures that the method is robust and suitable for its intended use in quality control and research environments, delivering accurate and reproducible results.
References
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK.
- Jumina, et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH).
- Kataoka, H. (2000). Derivatization for the protection of amino groups. ResearchGate.
- Cao, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH).
- Saleem, M., et al. (2023). The derivatization reaction of morpholine. ResearchGate.
- Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
- Sharma, C., & Sharma, A. (2012). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
- Stansel, R. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc.
- Anonymous. (2013). A Review on GC-MS and Method Development and Validation. Impactfactor.org.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. environics.com [environics.com]
Application Note: Comprehensive Purity Determination of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, multi-faceted guide for the purity determination of 3-Amino-1-morpholinopropan-1-one hydrochloride (C₇H₁₅ClN₂O₂), a key intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a single-method approach, detailing an integrated analytical strategy that combines a primary High-Performance Liquid Chromatography (HPLC) assay with orthogonal methods, including Karl Fischer titration for water content, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for molecular weight verification. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical system compliant with industry standards such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Introduction: The Imperative for Purity
This compound is a morpholine derivative used as a building block in the synthesis of more complex molecules.[1] In the context of drug development, the purity profile of a starting material or intermediate is not merely a quality checkpoint but a foundational pillar of the entire process. Impurities, whether they are residual starting materials, by-products, or degradation products, can have significant downstream effects, potentially altering the pharmacological or toxicological profile of the final drug product. Therefore, a rigorous and scientifically sound analytical strategy is essential to fully characterize the purity and impurity profile of this compound.
This guide details a holistic approach, ensuring that all aspects of the compound's purity—organic impurities, water content, and structural integrity—are thoroughly assessed.
Integrated Analytical Workflow
A single analytical technique is rarely sufficient to establish the purity of a pharmaceutical compound unequivocally. An integrated workflow employing orthogonal methods (methods based on different scientific principles) provides a more complete and trustworthy purity assessment. The strategy outlined below ensures that the assigned purity value is accurate and defensible.
Caption: Integrated workflow for comprehensive purity determination.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the cornerstone of purity analysis for most small organic molecules in the pharmaceutical industry.[4] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] For this compound, a polar and water-soluble compound, RP-HPLC provides excellent resolution for separating the main component from potential nonpolar impurities. The hydrochloride salt form necessitates a buffered mobile phase to ensure consistent ionization and good chromatographic peak shape.
HPLC Protocol: Purity by Area Normalization
This protocol is designed to separate and quantify related organic impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)[6] | The C18 stationary phase provides a standard nonpolar medium for retaining the analyte and separating it from related substances. A 250 mm length ensures high efficiency and resolving power. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | A buffered aqueous phase is critical for controlling the ionization state of the primary amine, preventing peak tailing and ensuring reproducible retention times. A pH of 3.0 ensures the amine is fully protonated. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier that elutes the analyte and impurities from the column. |
| Elution Mode | Gradient | A gradient elution (e.g., 5% to 95% B over 30 minutes) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
| Detection | UV at 205 nm | The molecule lacks a strong chromophore. The amide carbonyl allows for UV detection at low wavelengths. 205 nm provides sufficient sensitivity for the main peak and potential impurities. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate signal. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A (or a water/acetonitrile mixture) to a final concentration of 1 mg/mL. Filter through a 0.45 µm filter. | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape. Filtration removes particulates that could damage the column. |
System Suitability and Method Validation
Before analyzing samples, the chromatographic system must meet predefined performance criteria as outlined in USP <621>.[3][7][8] Furthermore, the analytical method itself must be validated according to ICH Q2(R1) guidelines to demonstrate it is fit for its intended purpose.[2][9][10][11]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. High tailing can indicate secondary interactions with the column, affecting resolution and integration. |
| Plate Count (N) | N ≥ 2000 | Measures column efficiency. A high plate count indicates sharp peaks, which is essential for resolving closely eluting impurities. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and the stability of the system over multiple runs. |
Orthogonal Methods for Complete Characterization
Water Content by Karl Fischer Titration
Principle: As a hydrochloride salt, the compound is potentially hygroscopic. Karl Fischer (KF) titration is the gold-standard method for water determination in pharmaceuticals because of its high accuracy, precision, and specificity for water.[12][13][14] Unlike "Loss on Drying," which measures all volatile components, KF titration is based on a stoichiometric reaction with water, providing a true measure of water content.[15][16]
Protocol (Volumetric Method):
-
Instrument Setup: Prepare the KF titrator with a suitable solvent (e.g., methanol).
-
Titrant Standardization: Standardize the KF reagent using a certified water standard or sodium tartrate dihydrate.[16]
-
Sample Analysis: Accurately weigh approximately 100-150 mg of the this compound sample and add it directly to the titration vessel.
-
Titration: Initiate the titration. The instrument will automatically titrate the sample to the electrometric endpoint.
-
Calculation: The instrument software calculates the percentage of water (w/w) based on the sample weight and the volume of titrant consumed.
Structural Confirmation and Quantitative NMR (qNMR)
Principle: ¹H and ¹³C NMR spectroscopy serve as definitive identity tests by providing a detailed fingerprint of the molecule's structure. Furthermore, quantitative ¹H NMR (qNMR) can be used as a powerful orthogonal assay to determine purity.[17][18] By integrating the signals of the analyte against those of a certified internal standard of known purity and weight, an absolute purity value can be calculated without the need for a specific reference standard of the analyte itself.[19]
Protocol (¹H qNMR):
-
Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure complete signal recovery between scans.
-
Data Processing: Carefully phase and baseline-correct the spectrum.
-
Calculation: Calculate the purity using the following formula, comparing the integral of a well-resolved analyte proton signal (Int_analyte) to that of a standard proton signal (Int_std): Purity (%) = (Int_analyte / N_analyte) × (N_std / Int_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the standard.
Molecular Weight Verification by Mass Spectrometry (MS)
Principle: Mass spectrometry is a fundamental technique for confirming the identity of a compound by measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like 50:50 water/acetonitrile with 0.1% formic acid.
-
Analysis: Introduce the sample into the ESI-MS source, either via direct infusion or coupled with an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecular ion [M+H]⁺ of the free base (C₇H₁₄N₂O₂) is approximately 159.11.
-
Interpretation: Confirm that the most abundant ion in the spectrum corresponds to the expected molecular weight of the compound.
Final Purity Calculation
The final purity of the batch is determined using a mass balance approach, which accounts for all major components:
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF)
Note: This calculation assumes that residual solvents and non-volatile inorganic impurities are negligible. If they are expected to be present, their contribution should also be determined (e.g., by GC-HS for residual solvents) and subtracted.
Conclusion
The determination of purity for a pharmaceutical intermediate like this compound requires more than a single measurement. The robust, integrated strategy presented in this application note—combining a primary validated HPLC method with orthogonal techniques like Karl Fischer titration and qNMR—provides a scientifically sound, self-validating system for purity assessment. This comprehensive approach ensures a high degree of confidence in the quality of the material, which is fundamental to the success of any drug development program.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- U.S. Pharmacopeia.
- Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. August 20, 2024. [URL: https://www.analab.co.
- Pacific BioLabs. Karl Fischer Moisture Analysis. [URL: https://www.pacificbiolabs.com/karl-fischer-moisture-analysis/]
- Mettler Toledo. What Is Karl Fischer Titration?. [URL: https://www.mt.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/usp-621-revisions-whitepaper-5994-5221en-agilent.pdf]
- American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. January 1, 2010. [URL: https://www.americanpharmaceuticalreview.
- Pharmaguideline. Water Content Determination by Karl Fischer. September 19, 2011. [URL: https://www.pharmaguideline.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. November 19, 2021. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gda/gda-sign-off-gc-621-20211119.pdf]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- LCGC International. Are You Sure You Understand USP <621>?. September 16, 2024. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- International Council for Harmonisation. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 24, 2024. [URL: https://starodub.
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- BenchChem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. [URL: https://www.benchchem.
- ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [URL: https://www.researchgate.
- ResearchGate. The derivatization reaction of morpholine. [URL: https://www.researchgate.net/figure/The-derivatization-reaction-of-morpholine_fig1_324707297]
- International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. November 30, 2021. [URL: https://www.ijpsdr.com/index.php/ijpsdr/article/view/1435]
- HELIX Chromatography. HPLC Methods for analysis of Morpholine. [URL: https://www.helixchrom.com/Compounds/Show/110-91-8]
- ACS Publications. "Pure by NMR"? | Organic Letters. October 31, 2008. [URL: https://pubs.acs.org/doi/10.1021/ol8022323]
- National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. November 7, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4225284/]
- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. October 8, 2014. [URL: https://pubs.acs.org/doi/10.1021/jm500734a]
- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18274519/]
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. April 9, 2024. [URL: https://www.chembk.com/en/chem/3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE-HCL]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. March 24, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. [URL: https://patents.google.
- BenchChem. Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. [URL: https://www.benchchem.com/application-note/spectroscopic-analysis-of-3-amino-1-furan-3-yl-propan-1-ol-a-technical-guide]
- Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64603-LC-MS-Amino-Acids-ASMS2016-PN64603-EN.pdf]
- Chinese Journal of Pharmaceuticals. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [URL: https://www.cjpharm.com/EN/10.16522/j.cnki.cjph.2018.06.012]
- BenchChem. Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry. [URL: https://www.benchchem.com/application-note/analysis-of-3-amino-1-furan-3-yl-propan-1-ol-by-nmr-and-mass-spectrometry]
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2010/5/709.pdf]
- Wiley. HPLC Methods for Recently Approved Pharmaceuticals. 2005. [URL: https://nadre.ethernet.edu.et/record/22533/files/10.1002_047172908X.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. [URL: https://patents.google.
- precisionFDA. 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. [URL: https://precision.fda.gov/files/fi-2m594p0k5x53k3y9503q4084]
- Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [URL: https://application.wiley-vch.de/books/sample/3527336222_c01.pdf]
- MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. December 19, 2024. [URL: https://www.mdpi.com/2227-9717/13/1/1]
- PubChem. 3-Amino-1-propanol hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3014826]
- The Good Scents Company. 3-amino-1-propanol, 156-87-6. [URL: https://www.thegoodscentscompany.
- ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. August 6, 2025. [URL: https://www.researchgate.
Sources
- 1. chembk.com [chembk.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Chromatography [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. usp.org [usp.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. database.ich.org [database.ich.org]
- 12. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. mt.com [mt.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
The Versatile Role of 3-Amino-1-morpholinopropan-1-one Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Building Block of Therapeutic Potential
In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 71274-43-6) has emerged as a significant building block, particularly in the development of anticancer and antidepressant medications.[1] This white crystalline solid, soluble in water and alcohol, offers a unique combination of a reactive primary amine and a morpholine moiety, a privileged structure in medicinal chemistry known to often impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its role as a key intermediate, provide exemplary synthetic protocols, and discuss the underlying rationale for its use in the construction of complex bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of the starting material is crucial for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol | [1] |
Safety and Handling: As with any chemical reagent, proper safety precautions should be observed. This compound can cause irritation to the skin, eyes, and respiratory system.[1] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.
Core Application: Synthesis of Kinase Inhibitors
The morpholine group is a common feature in a multitude of approved and investigational kinase inhibitors. Its presence can facilitate crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This compound provides a convenient and efficient means of introducing this valued pharmacophore, along with a flexible linker, onto a core scaffold.
While specific, publicly detailed protocols for blockbuster drugs are often proprietary, the following section outlines a representative, generalized protocol for the synthesis of a substituted pyrimidine-based kinase inhibitor, a common scaffold in this therapeutic area. This protocol is based on established chemical transformations and illustrates the utility of our subject compound.
Workflow for the Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor
This workflow outlines the key steps in utilizing this compound to build a kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor
This protocol details a hypothetical synthesis to demonstrate the application of this compound.
Step 1: Synthesis of the Aminopyrimidine Intermediate
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add a substituted aniline (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the aminopyrimidine intermediate.
Step 2: Coupling with this compound
-
Reaction Setup: In a reaction vessel, dissolve the aminopyrimidine intermediate (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as DIPEA or potassium carbonate (2.0-3.0 eq), to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The resulting precipitate can be collected by filtration, washed with water, and dried. If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final 2,4-disubstituted pyrimidine kinase inhibitor.
Characterization: The final compound should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by high-performance liquid chromatography (HPLC).
Further Applications and Future Perspectives
The utility of this compound is not limited to kinase inhibitors. Its structural motifs are relevant to other therapeutic areas as well.
-
Antidepressants: The morpholine ring is present in some antidepressant drugs. The aminopropanone linker can be used to connect the morpholine to various aromatic or heterocyclic core structures, allowing for the exploration of new chemical space in the search for novel antidepressant agents.
-
Antiviral and Anti-inflammatory Agents: The flexible and hydrophilic nature of the side chain introduced by this intermediate can be advantageous in the design of antiviral and anti-inflammatory compounds, potentially improving their pharmacokinetic profiles.
The straightforward reactivity of the primary amine allows for a wide range of chemical transformations, including reductive amination, amide bond formation, and participation in various cyclization reactions. This versatility ensures that this compound will continue to be a valuable tool in the medicinal chemist's arsenal for the foreseeable future.
Conclusion
This compound is a commercially available and highly useful intermediate for the synthesis of complex, biologically active molecules. Its ability to introduce a morpholine-containing side chain makes it particularly relevant for the development of kinase inhibitors and other therapeutic agents where the morpholine moiety is known to confer desirable properties. The protocols and workflows outlined in this document provide a foundational understanding of how this building block can be effectively incorporated into drug discovery programs. As the quest for more selective and potent medicines continues, the strategic application of such versatile intermediates will undoubtedly play a crucial role in accelerating the discovery of the next generation of therapeutics.
References
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction.
Sources
The Versatile Role of 3-Amino-1-morpholinopropan-1-one Hydrochloride in Synthetic Chemistry: A Guide for Researchers
Introduction: Unveiling a Privileged Synthetic Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired pharmacological profiles. 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8) has emerged as a valuable and versatile scaffold, offering a unique combination of a reactive primary amine and a morpholine moiety.[1] The morpholine ring is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and experimental protocols to empower researchers in their quest for innovative therapeutics.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical characteristics of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [4] |
| Molecular Weight | 194.66 g/mol | |
| Appearance | White crystalline solid | [4] |
| Melting Point | 175-180 °C | [4] |
| Solubility | Soluble in water and alcohol | [4] |
The key to the synthetic versatility of this compound lies in its bifunctional nature. The primary amino group serves as a highly reactive nucleophile, readily participating in a wide array of bond-forming reactions. Concurrently, the morpholine ring, with its tertiary amine and ether functionalities, imparts favorable physicochemical properties to the resulting molecules.[2]
Core Synthetic Applications and Reaction Mechanisms
The primary amine of this compound is the focal point of its reactivity, enabling its use in the construction of a diverse range of molecular architectures. The following sections detail the most pertinent applications and provide exemplary protocols.
Reductive Amination: Forging Secondary and Tertiary Amines
Reductive amination is a cornerstone of amine synthesis, providing a robust method for the formation of C-N bonds.[5][6] This reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.[6][7] This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct N-alkylation with alkyl halides.[6]
Mechanism Causality: The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the protonated imine intermediate over the starting carbonyl compound, allowing the reaction to be performed in a single step.[6]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in methanol.
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted secondary amine.
Amide Coupling: Constructing the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[8][9] The primary amine of this compound can be readily acylated with carboxylic acids using a variety of coupling reagents.[8][10]
Mechanism Causality: Carboxylic acids are generally unreactive towards amines. Therefore, a coupling reagent is required to activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and minimize racemization.[11][12]
Reaction Scheme: Amide Bond Formation
Caption: Generalized Amide Coupling Reaction.
Protocol 2: Synthesis of an Amide Derivative
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)), add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Urea and Thiourea Formation: Accessing Key Pharmacophores
Urea and thiourea moieties are prevalent in a wide range of biologically active molecules, contributing to their binding affinity through hydrogen bonding interactions. These functional groups can be readily synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively.[13][14]
Mechanism Causality: The reaction proceeds through a straightforward nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and high-yielding, often requiring no catalyst.[15]
Protocol 3: Synthesis of a Urea Derivative
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF, and add a base like triethylamine (TEA) or DIPEA (1.1 eq) to liberate the free amine.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the amine solution at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Product Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the pure urea derivative.
Applications in Drug Discovery and Chemical Biology
The derivatives synthesized from this compound are valuable intermediates in the development of a wide array of therapeutic agents.
-
Kinase Inhibitors: The morpholine scaffold is frequently found in kinase inhibitors, where it can form key interactions within the ATP-binding pocket. The primary amine of the building block provides a convenient handle for the introduction of various pharmacophoric groups to target specific kinases.[16][17][18]
-
CNS-Active Agents: The physicochemical properties imparted by the morpholine ring can improve the blood-brain barrier permeability of drug candidates, making this building block particularly attractive for the synthesis of agents targeting the central nervous system.[2]
-
Chemical Probes and Linkers: The reactive primary amine allows for the conjugation of this building block to other molecules of interest, making it a useful linker in the development of chemical probes, PROTACs (Proteolysis Targeting Chimeras), and antibody-drug conjugates (ADCs).[19][20]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its bifunctional nature, combining a reactive primary amine with the favorable properties of a morpholine ring, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols outlined in this guide provide a solid foundation for the utilization of this scaffold in the creation of novel and complex molecular architectures. As the demand for innovative therapeutics continues to grow, the strategic application of such privileged building blocks will undoubtedly play a crucial role in advancing the frontiers of medicine.
References
- Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. [Link]
- E3S Web of Conferences.
- Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
- Tan, D., & Sim, T. R. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1814-1845. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Sabatino, M., Capperucci, A., & Brogi, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2224. [Link]
- Chemistry Steps.
- da Silva, A. D., de Souza, M. C. B. V., & de Farias, F. M. C. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link]
- Al-Ghorbani, M., & Saravanan, T. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1143-1165. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Wolfe, J. P., & Nakhla, J. S. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(15), 4536-4539. [Link]
- Yüksek, H., Gürsoy, S., & Demir, Y. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(11), 1538. [Link]
- Organic Chemistry Portal.
- Hassan, M., Sayed, G., & Hussien, A. (2015). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity. Chemical and Process Engineering Research, 33, 1-8. [Link]
- Zare, A., & Meraj, S. (2019). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry, 43(35), 13972-13979. [Link]
- Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2013). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 10(4), 1184-1194. [Link]
- Roman, G. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 62(1), 195-206. [Link]
- Master Organic Chemistry.
- Guo, Y., Zhang, P., & Zhang, Y. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 694553. [Link]
- Michigan State University Department of Chemistry. Amine Reactivity. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Cilibrizzi, A., & et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1118. [Link]
- Müller, T. J. J. (2015). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. The Journal of Organic Chemistry, 80(15), 7648-7658. [Link]
- Patil, S. B., & et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Lee, J., & et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11339-11373. [Link]
- Singh, R., & et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
- Li, J., & et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. Angewandte Chemie International Edition, 58(45), 16129-16133. [Link]
- Mamedov, V. A., & et al. (2017). Cyclocondensation of 5-chloro-4-formylpyrrole-3-carboxylates with arylamines. Synthesis and fluorescent properties of pyrrolo[2,3-b]quinoline-3-carboxylates and their benzo[f] analogs. Russian Chemical Bulletin, 66(6), 1076-1083. [Link]
- Bavetsias, V., & et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]
- Cervelló, E., & et al. (2014). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 4(2), 119-131. [Link]
- Bavetsias, V., & et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]
- Cilibrizzi, A., & et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(4), 1118. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. Amide Synthesis [fishersci.dk]
- 13. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties | MDPI [mdpi.com]
- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 15. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 20. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-Amino-1-morpholinopropan-1-one hydrochloride in Anticancer Drug Development
Introduction: Unveiling the Potential of a Morpholine-Containing Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The morpholine ring, a six-membered heterocycle, is a privileged scaffold in medicinal chemistry, renowned for imparting favorable physicochemical properties such as increased water solubility and metabolic stability to drug candidates.[1] Numerous morpholine derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology.[2][3][4][5] This document provides a comprehensive guide for the preclinical evaluation of 3-Amino-1-morpholinopropan-1-one hydrochloride , a compound whose potential as an anticancer agent is yet to be fully elucidated. While direct studies on its specific anticancer activity are limited, its structural features suggest it as a promising candidate for investigation.
Compound Profile: this compound
-
Molecular Formula: C7H15ClN2O2[6]
-
Appearance: White crystalline solid[6]
-
Solubility: Soluble in water and alcohol[6]
-
Melting Point: Approximately 175-180 °C[6]
As a pharmaceutical intermediate, this compound presents a foundational structure for the synthesis of more complex molecules.[6] These application notes will guide researchers in establishing a foundational understanding of its potential cytotoxic and mechanistic properties.
Proposed Investigational Strategy: A Hypothesis-Driven Approach
Given the prevalence of morpholine-containing compounds as inhibitors of critical cancer signaling pathways, a logical starting point for the investigation of this compound is to assess its impact on cell proliferation and survival in various cancer cell lines. A plausible, yet hypothetical, mechanism of action to explore is the inhibition of the PI3K/Akt/mTOR pathway, a frequently dysregulated cascade in human cancers and a known target of other morpholine derivatives.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of this compound.
In Vitro Protocols for Anticancer Evaluation
The following protocols are designed to provide a robust framework for the initial in vitro assessment of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol aims to determine the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. Rationale: This allows the cells to recover from trypsinization and adhere to the plate, ensuring a healthy and uniform cell monolayer for the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the compound).
-
Incubate for 48-72 hours. Rationale: The incubation time should be sufficient to observe a significant effect on cell proliferation. 48-72 hours is a standard duration for such assays.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Rationale: During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 28.5 ± 3.5 |
| HT-29 | Colorectal Adenocarcinoma | 12.8 ± 1.9 |
| HEK293 | Normal Embryonic Kidney | > 100 |
This table illustrates how to present the IC50 values. The inclusion of a non-cancerous cell line like HEK293 is crucial to assess the selectivity of the compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol helps to determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Hypothetical Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 1.2 | 2.5 ± 0.5 | 2.4 ± 0.7 |
| Compound (IC50) | 48.3 ± 3.1 | 35.2 ± 2.8 | 16.5 ± 1.5 |
| Compound (2x IC50) | 20.7 ± 2.5 | 50.1 ± 4.2 | 29.2 ± 3.3 |
This table provides an example of how to quantify the results from the apoptosis assay.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the initial in vitro investigation of this compound.
Caption: A streamlined workflow for the initial in vitro anticancer screening of a novel compound.
Conclusion and Future Directions
The protocols and framework outlined in these application notes provide a solid foundation for the initial investigation of this compound as a potential anticancer agent. Positive results from these initial screens, such as potent and selective cytotoxicity and induction of apoptosis, would warrant further, more in-depth mechanistic studies. These could include Western blotting to probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, cell cycle analysis, and eventually, in vivo studies using xenograft models. The journey of drug discovery is incremental, and a rigorous and systematic preclinical evaluation is the critical first step.
References
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (Source: Google Search)[1]
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. (Source: Google Search)[6]
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (Source: Google Search)[2]
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. (Source: Google Search)[3]
- Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. (Source: Google Search)[4]
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC - PubMed Central. (Source: Google Search)[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Application Notes & Protocols: Strategic Derivatization of 3-Amino-1-morpholinopropan-1-one Hydrochloride for Advanced Synthesis
Document ID: AN-CHEM-2026-01-09 Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of 3-Amino-1-morpholinopropan-1-one hydrochloride. This versatile building block, featuring a primary amine, a ketone, and a morpholine scaffold, is a valuable starting material for constructing diverse molecular architectures.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for three fundamental transformations of the primary amino group: N-acylation, N-alkylation (via reductive amination), and Schiff base formation. Each section includes detailed, validated protocols, causality-driven explanations for experimental choices, and methods for analytical verification, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a bifunctional organic compound that serves as a key intermediate in the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents.[1][3] Its structure is characterized by a nucleophilic primary amino group, which is the primary site for derivatization, and a stable morpholine ring, a common heterocycle in approved drugs. The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This enhances stability and water solubility but necessitates a crucial initial step in most derivatization reactions: in-situ deprotonation with a suitable base to liberate the nucleophilic free amine.
The ability to selectively modify this primary amine allows for:
-
Scaffold Elaboration: Building molecular complexity to explore structure-activity relationships (SAR) in drug discovery programs.[3]
-
Pharmacophore Introduction: Attaching specific functional groups to interact with biological targets.
-
Analytical Tagging: Introducing chromophores or fluorophores to facilitate detection and quantification in various analytical assays.[4][5]
This guide provides robust protocols for achieving these modifications through controlled and well-characterized chemical reactions.
Core Protocol: Handling of the Hydrochloride Salt
Trustworthiness Pillar: A common point of failure in reactions involving amine hydrochloride salts is incomplete neutralization. The following principle must be applied to all protocols in this guide.
The starting material, this compound, is an ammonium salt. To render the amine nucleophilic, it must be converted to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stoichiometry is Critical: For reactions that generate an acidic byproduct (e.g., HCl from an acyl chloride), at least two equivalents of base are required.
-
Equivalent 1: Neutralizes the hydrochloride salt of the starting material.
-
Equivalent 2: Scavenges the acid generated during the reaction, preventing re-protonation of the desired nucleophile.
-
Failure to use sufficient base will result in low conversion and a complex mixture of starting material and product.
Caption: General workflow for activating the amine hydrochloride.
Protocol I: N-Acylation to Form Stable Amides
Expertise & Experience Pillar: N-acylation is one of the most reliable methods for derivatizing primary amines. The resulting amide bond is exceptionally stable to hydrolysis and enzymatic degradation, making it a cornerstone of peptide chemistry and medicinal chemistry. The reaction of the free amine with an acyl chloride or anhydride is typically fast, exothermic, and high-yielding.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Amine Neutralization:
-
Add triethylamine (TEA) (2.2 eq) dropwise via syringe. The stoichiometry ensures neutralization of the starting material and the HCl byproduct.
-
Stir the mixture at 0 °C for 15 minutes. The suspension should become a clearer solution as the free amine is formed.
-
-
Acylation:
-
In a separate flask, prepare a solution of the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring & Work-up:
-
Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualization of N-Acylation Workflow
Caption: Step-by-step workflow for the N-acylation protocol.
Data Presentation: N-Acylation Parameters
| Acylating Agent | Equivalents | Base (eq) | Solvent | Typical Time | Product Type |
| Acetyl Chloride | 1.1 | TEA (2.2) | DCM | 2 h | N-Acetamide |
| Benzoyl Chloride | 1.1 | TEA (2.2) | DCM/THF | 3 h | N-Benzamide |
| Tosyl Chloride | 1.1 | TEA (2.2) | DCM | 4-6 h | N-Sulfonamide |
| Acetic Anhydride | 1.2 | TEA (1.2) | DCM | 4 h | N-Acetamide |
Protocol II: N-Alkylation via Reductive Amination
Expertise & Experience Pillar: Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.[6][7] Reductive amination is a superior and highly controlled strategy for selective mono-alkylation. The process involves the in-situ formation of an imine (or enamine) by reacting the amine with an aldehyde or ketone, followed by immediate reduction with a mild, selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is tolerant of the slightly acidic conditions that favor imine formation and is less reactive towards the carbonyl starting material than other hydrides like NaBH₄.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (e.g., benzaldehyde) (1.2 eq), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
-
Imine Formation and Reduction:
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. A gas evolution (hydrogen) may be observed.
-
Causality Note: STAB is added after initial mixing to ensure imine formation begins before the reducing agent is introduced, maximizing efficiency.
-
-
Reaction Monitoring & Work-up:
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
Visualization of Reductive Amination Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
Data Presentation: Reductive Amination Parameters
| Carbonyl Compound | Equivalents | Reducing Agent (eq) | Solvent | Typical Time | Product Type |
| Benzaldehyde | 1.2 | STAB (1.5) | DCE | 16 h | N-Benzyl amine |
| Acetone | 2.0 | STAB (1.5) | MeOH | 24 h | N-Isopropyl amine |
| Cyclohexanone | 1.2 | STAB (1.5) | DCE | 18 h | N-Cyclohexyl amine |
Protocol III: Schiff Base (Imine) Formation
Expertise & Experience Pillar: The reaction between a primary amine and an aldehyde or ketone forms a Schiff base, or imine. This reaction is an equilibrium process. While imines are key intermediates in reductive amination, they can also be isolated as stable products, particularly when formed from aromatic aldehydes. To drive the reaction to completion, the water byproduct must be removed, typically by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves.[8]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq) and an aromatic aldehyde (e.g., salicylaldehyde) (1.1 eq) in a solvent that forms an azeotrope with water, such as toluene.
-
Add triethylamine (1.1 eq) to liberate the free amine.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) to facilitate the reaction.
-
-
Reaction and Water Removal:
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the product.
-
Continue refluxing until no more water is collected (typically 3-6 hours).
-
-
Reaction Monitoring & Isolation:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product often crystallizes upon cooling or after solvent removal and can be purified by recrystallization (e.g., from ethanol).
-
Visualization of Schiff Base Formation
Caption: Workflow for Schiff base formation with azeotropic water removal.
Analytical Characterization of Derivatives
Trustworthiness Pillar: All derivatization products must be rigorously characterized to confirm their identity and purity. A combination of the following spectroscopic and chromatographic methods is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the broad R-NH₂ protons and the appearance of new signals corresponding to the added moiety (e.g., aromatic protons for a benzoyl group, a new N-H singlet/doublet for an amide, or new alkyl signals for an N-alkyl group).
-
¹³C NMR: Confirm the presence of new carbon signals (e.g., a new amide carbonyl ~165-175 ppm).
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm that the experimental mass of the product matches the calculated exact mass for the expected molecular formula.
-
Infrared (IR) Spectroscopy:
-
N-Acylation: Observe the disappearance of N-H bending (~1600 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).
-
Schiff Base Formation: Look for the appearance of a C=N stretch (~1640-1690 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC): Develop a method to assess the purity of the final compound and to track the disappearance of starting material.[9]
Safety Information
All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle with extreme care.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are suspected carcinogens. Toluene is a reproductive toxin. Minimize exposure.
-
Bases: Triethylamine (TEA) and DIPEA are corrosive and have strong odors.
-
Hydride Reagents: Sodium triacetoxyborohydride (STAB) can release hydrogen gas upon contact with acid or water. Quench reactions carefully.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
- Wang, Y., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 23(7), 1733.
- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Lund, G. H., & Isacsson, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 455-472.
- DeLano, T. J., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- MDPI. (2021). Derivatization in Analytical Chemistry. Molecules.
- Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8).
- ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino acids.
- Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- Prudhviraju, C. H., Swaminathan, J., Nataraj, K. S., & Rajasekhar, B. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.
- Wang, Z., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 551-562.
- Pescitelli, G., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Arkivoc, 2007(5), 18-34.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. actascientific.com [actascientific.com]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction: Navigating the Synthesis Pathway
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for side reactions that can impact yield and purity. A common and efficient synthetic route involves the initial acylation of morpholine with a suitable three-carbon electrophile, followed by the introduction of the primary amine and subsequent salt formation. This guide will focus on a prevalent pathway: the reaction of morpholine with 3-chloropropionyl chloride to form an intermediate, which is then converted to the final product.
Understanding the reactivity of the intermediates and the potential for competing reactions is crucial for a successful synthesis. This document provides a structured approach to troubleshooting, offering solutions to common problems encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying issues.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After the reaction and work-up, the isolated mass of this compound is significantly lower than the theoretical yield.
-
Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots, with the product spot being faint.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The acylation of morpholine or the subsequent amination may not have gone to completion. | For Acylation: Ensure dropwise addition of 3-chloropropionyl chloride at low temperatures (0-5 °C) to control the exothermic reaction. Monitor the reaction by TLC until the morpholine spot disappears.[1] For Amination: Use a sufficient excess of the ammonia source and allow adequate reaction time. |
| Hydrolysis of Acyl Chloride | 3-Chloropropionyl chloride is highly moisture-sensitive and can hydrolyze to 3-chloropropionic acid, which will not react with morpholine under these conditions.[2] | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. |
| Side Reactions | Competing reactions, such as polymerization or Michael addition, may be consuming the starting materials or intermediates. | Refer to the specific side reaction sections below for mitigation strategies. |
| Product Loss During Work-up | The hydrochloride salt of the product has high water solubility. Excessive washing with aqueous solutions or use of improper extraction solvents can lead to significant product loss. | Minimize the volume of aqueous washes. When extracting, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve partitioning into the organic layer. |
Issue 2: Presence of an Unexpected, Higher Molecular Weight Impurity
Symptoms:
-
Mass spectrometry (MS) analysis shows a peak with a mass corresponding to the addition of a morpholine molecule to the desired product.
-
¹H NMR spectrum shows complex signals in the aliphatic region, suggesting the presence of multiple morpholine moieties.
Potential Cause: Michael Addition
This is a classic side reaction when using reagents that can form an α,β-unsaturated system. If acryloyl chloride is used instead of 3-chloropropionyl chloride, or if elimination of HCl from the intermediate occurs, the resulting α,β-unsaturated amide is a Michael acceptor. A second molecule of morpholine can then act as a nucleophile and add to the double bond.[3]
Mitigation Strategies:
-
Choice of Reagents: Use 3-chloropropionyl chloride as the acylating agent. It is less prone to in-situ elimination to form the acryloyl intermediate compared to other precursors.[1][2]
-
Temperature Control: Maintain low reaction temperatures (0-5 °C) during the acylation step. Higher temperatures can promote the elimination of HCl, forming the reactive α,β-unsaturated intermediate.
-
Stoichiometry and Order of Addition: Use a slight excess (1.0-1.1 equivalents) of the acyl chloride and add it slowly to the solution of morpholine and a non-nucleophilic base (e.g., triethylamine).[1] This ensures that the concentration of free morpholine is minimized once the product starts to form.
Issue 3: Formation of a Solid, Insoluble Material in the Reaction Mixture
Symptoms:
-
The reaction mixture becomes thick and difficult to stir.
-
A polymeric or oligomeric material precipitates from the solution.
Potential Cause: Polymerization
If acryloyl chloride is used or formed in situ, both it and the resulting acrylamide product are monomers that can undergo radical polymerization, especially in the presence of heat, light, or impurities that can act as radical initiators.[3]
Mitigation Strategies:
-
Use of Inhibitors: If the use of an acryloyl derivative is unavoidable, add a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.
-
Exclusion of Light and Air: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Maintaining an inert atmosphere can also reduce the presence of oxygen, which can initiate polymerization.
-
Strict Temperature Control: Avoid overheating the reaction mixture, as higher temperatures can accelerate polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the initial acylation of morpholine?
A1: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is recommended.[4][5] These bases are capable of scavenging the HCl generated during the reaction without competing with morpholine in reacting with the 3-chloropropionyl chloride. Using morpholine itself as the base (by adding 2 equivalents) is possible but can lead to more complex product mixtures and make purification more difficult.
Q2: My final product is an oil instead of a white crystalline solid. What could be the reason?
A2: The presence of impurities is the most common reason for the product failing to crystallize. The impurities can act as a solvent, disrupting the crystal lattice formation. The most likely culprits are residual solvents, byproducts from side reactions, or an incorrect stoichiometry of hydrochloric acid, leading to a mixture of the free base and the salt. Ensure the final product is thoroughly dried under high vacuum and consider recrystallization from a suitable solvent system (e.g., ethanol/ether) to induce crystallization and improve purity.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique. Use a mobile phase that provides good separation between your starting materials (morpholine) and the product. For example, a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is often a good starting point. Visualizing the spots under UV light (if applicable) and/or by staining with potassium permanganate or iodine will allow you to track the consumption of the starting materials and the formation of the product.
Q4: What are the key safety precautions for handling 3-chloropropionyl chloride?
A4: 3-Chloropropionyl chloride is a corrosive and lachrymatory substance.[2] It reacts violently with water and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one
This protocol details the acylation of morpholine with 3-chloropropionyl chloride.
Materials:
-
Morpholine
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask dried in an oven and cooled under an inert atmosphere, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq.) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of morpholine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-1-morpholinopropan-1-one, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow provides a systematic approach to identifying and addressing the formation of unknown impurities.
Caption: Troubleshooting workflow for identifying side reactions.
Reaction Mechanisms
Main Reaction Pathway
The desired synthesis proceeds via a nucleophilic acyl substitution, where the nitrogen of morpholine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
Caption: Main reaction pathway: Nucleophilic Acyl Substitution.
Side Reaction: Michael Addition
This side reaction occurs if an α,β-unsaturated amide is formed, which then reacts with another equivalent of morpholine.
Caption: Side reaction pathway: Michael Addition.
References
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - ChemBK. (n.d.).
- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. (n.d.).
- The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis. (n.d.).
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.).
- Morpholines. Synthesis and Biological Activity - ResearchGate. (2013).
Sources
Technical Support Center: 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the Technical Support Center for 3-Amino-1-morpholinopropan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the common impurities encountered during the synthesis, handling, and analysis of this compound.
Introduction
This compound is a key pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer and antidepressant medications.[1] Ensuring the purity of this intermediate is paramount, as impurities can lead to unintended side reactions, reduced yields, and the presence of contaminants in the final drug product.[1] This guide provides a comprehensive overview of potential impurities, their sources, and robust analytical strategies for their detection and control.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding impurities in this compound, providing concise answers and directing you to more detailed sections of this guide where applicable.
Q1: What are the most likely process-related impurities in this compound?
A1: Based on the common synthetic route, the most probable process-related impurities are unreacted starting materials and intermediates. These include:
-
Starting Materials: Morpholine, Cyanoacetate, Formamide, and Ammonia.
-
Intermediates: 3-Morpholine propionate and 3-Morpholine propionamide.[1]
The presence of these impurities is typically due to incomplete reactions or inadequate purification of the final product. For a detailed breakdown of the synthesis and impurity formation, please refer to the "Process-Related Impurities" section.
Q2: What types of degradation products should I be aware of?
A2: While specific forced degradation studies on this compound are not widely published, based on the degradation pathways of similar amino and morpholine-containing compounds, potential degradation products could arise from:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 3-aminopropanoic acid and morpholine.
-
Oxidation: The morpholine ring and the amino group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Thermolysis: At elevated temperatures, decomposition may occur.
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[2] For more information, see the "Degradation-Related Impurities" section.
Q3: Are there any common residual solvents I should test for?
A3: Yes, residual solvents are a critical class of impurities. The specific solvents to test for will depend on the solvents used in the synthesis and purification steps. Common solvents in related syntheses that could potentially be present include:
-
Alcohols (e.g., ethanol, methanol)
-
Acetonitrile
-
Ethers (e.g., diethyl ether)
-
Chlorinated solvents (e.g., dichloromethane)
It is crucial to review the manufacturing process to identify all solvents used and test for their presence in the final product. Headspace Gas Chromatography (GC) is the recommended technique for residual solvent analysis.[3][4][5] Refer to the "Residual Solvents" section for more details.
Q4: My HPLC chromatogram shows peak tailing for the main peak. What could be the cause and how can I fix it?
A4: Peak tailing for a basic compound like 3-Amino-1-morpholinopropan-1-one is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based HPLC columns.
Troubleshooting steps:
-
Use a base-deactivated or end-capped column: These columns have fewer free silanol groups.
-
Optimize mobile phase pH: Lowering the pH (e.g., to 2.5-3.5) will ensure the amine is fully protonated, reducing its interaction with silanols.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.
-
Reduce sample concentration: Column overload can also cause peak tailing.
For a comprehensive guide, please see the "Troubleshooting HPLC Analysis" section.
Q5: I am seeing ghost peaks in my HPLC gradient analysis. What is their origin?
A5: Ghost peaks in gradient HPLC are typically caused by contaminants in the mobile phase or carryover from previous injections.
Troubleshooting steps:
-
Use high-purity solvents and additives: Ensure all mobile phase components are HPLC grade or higher.
-
Implement a robust needle wash protocol: This will minimize carryover between injections.
-
Flush the column and system: Regularly flushing the HPLC system and column with a strong solvent can remove accumulated contaminants.
-
Run a blank gradient: This will help determine if the ghost peaks originate from the mobile phase or the system itself.
Further details can be found in the "Troubleshooting HPLC Analysis" section.
Part 2: In-Depth Guide to Common Impurities
This section provides a detailed analysis of the potential impurities in this compound, categorized by their origin.
Process-Related Impurities
Process-related impurities are substances that are formed or introduced during the synthesis of the target compound.[2] Their presence is a direct reflection of the reaction conditions and purification efficiency.
Synthesis Pathway and Potential Impurities:
A common synthesis route for this compound is a four-step process:[1]
-
Step 1: Reaction of morpholine with cyanoacetate to form 3-morpholine propionate.
-
Step 2: Reaction of 3-morpholine propionate with formamide to yield 3-morpholine propionamide.
-
Step 3: Reaction of 3-morpholine propionamide with ammonia or an ammonia salt to produce 3-amino-1-morpholinopropan-1-one.
-
Step 4: Reaction with hydrochloric acid to form the final hydrochloride salt.
// Impurities node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp1 [label="Unreacted Morpholine"]; Imp2 [label="Unreacted Cyanoacetate"]; Imp3 [label="Unreacted Formamide"]; Imp4 [label="Unreacted Ammonia"]; Imp5 [label="Residual Propionate"]; Imp6 [label="Residual Propionamide"];
Morpholine -> Imp1 [style=dashed, arrowhead=none]; Cyanoacetate -> Imp2 [style=dashed, arrowhead=none]; Formamide -> Imp3 [style=dashed, arrowhead=none]; Ammonia -> Imp4 [style=dashed, arrowhead=none]; Propionate -> Imp5 [style=dashed, arrowhead=none]; Propionamide -> Imp6 [style=dashed, arrowhead=none]; } Caption: Synthetic pathway and potential process-related impurities.
Table 1: Summary of Process-Related Impurities
| Impurity Name | Source | Potential Impact | Recommended Analytical Technique |
| Morpholine | Unreacted starting material | Can be toxic and may interfere with subsequent reactions. | HPLC with derivatization, GC-MS |
| Cyanoacetate | Unreacted starting material | May lead to by-product formation. | HPLC-UV |
| Formamide | Unreacted starting material | Potential teratogen. | GC-MS |
| Ammonia | Unreacted starting material | Can affect the pH and stability of the final product. | Ion Chromatography |
| 3-Morpholine propionate | Unreacted intermediate | May affect the purity and yield of the final product. | HPLC-UV/MS |
| 3-Morpholine propionamide | Unreacted intermediate | Structurally similar to the final product, may be difficult to separate. | HPLC-UV/MS |
Degradation-Related Impurities
Degradation products are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base.[2] Forced degradation studies are crucial for identifying these impurities and developing stability-indicating analytical methods.
Potential Degradation Pathways:
Table 2: Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Mechanism | Recommended Analytical Technique |
| Acidic/Basic Hydrolysis | 3-Aminopropanoic acid, Morpholine | Cleavage of the amide bond. | HPLC-MS, Ion Chromatography |
| Oxidation (e.g., H₂O₂) | N-Oxide of morpholine or the primary amine | Oxidation of nitrogen atoms. | HPLC-MS |
| Thermal | Various decomposition products | Thermal decomposition. | HPLC-MS, GC-MS |
| Photolytic | Various degradation products | Photodegradation. | HPLC-MS |
Residual Solvents
Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.[4][6] Their levels are strictly controlled due to their potential toxicity.
Table 3: Common Residual Solvents and their ICH Limits (Class 2)
| Solvent | ICH Limit (ppm) |
| Acetonitrile | 410 |
| Dichloromethane | 600 |
| Toluene | 890 |
| Methanol | 3000 |
| Ethanol | 5000 |
This is not an exhaustive list. The specific solvents to be tested should be based on the manufacturing process.
Analytical Approach:
The standard method for the analysis of residual solvents is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[3][4][5]
Part 3: Analytical Methodologies and Troubleshooting
This section provides starting points for developing analytical methods for impurity detection and troubleshooting common issues.
High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile impurities.
Suggested Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (base-deactivated) | Good retention for polar compounds and reduced peak tailing. |
| Mobile Phase A | 0.1% Formic acid or 10 mM Ammonium formate in water (pH ~3) | Provides good peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20-30 minutes | To elute a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | The amide chromophore absorbs at low UV. MS provides mass information for identification. |
| Injection Volume | 5-10 µL | A smaller injection volume can improve peak shape. |
HPLC Troubleshooting Guide:
Gas Chromatography (GC) for Residual Solvents
Suggested Starting HS-GC-FID Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Good separation for a wide range of residual solvents. |
| Headspace Vial Size | 20 mL | Standard size for headspace analysis. |
| Sample Amount | 100 mg | A typical amount for residual solvent analysis. |
| Diluent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | High boiling point solvents suitable for dissolving a wide range of compounds. |
| Incubation Temperature | 80-120 °C | To ensure volatilization of the residual solvents. |
| Incubation Time | 15-30 minutes | To allow for equilibrium to be reached. |
| Injector Temperature | 150-200 °C | To prevent condensation of the analytes. |
| Oven Program | Start at 40°C, ramp to 240°C | To separate solvents with a range of boiling points. |
| Detector | FID at 250 °C | Universal detector for organic compounds. |
GC Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Analyte adsorption in the injector or column. | Use a deactivated liner and column. |
| Inappropriate injection temperature. | Optimize the injector temperature. | |
| Low Sensitivity | Suboptimal injection volume or split ratio. | Optimize injection parameters. |
| Inefficient ionization in the detector. | Ensure the FID is properly lit and optimized. | |
| Carryover | Contamination in the headspace syringe or transfer line. | Implement a thorough cleaning/bakeout cycle. |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
For the definitive identification and structural confirmation of unknown impurities, NMR and MS are indispensable.
-
Mass Spectrometry (MS): Provides accurate mass information, which can be used to determine the elemental composition of an impurity. Fragmentation patterns can provide clues about the structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule, allowing for unambiguous structure determination. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete structure of an unknown impurity.
References
- B.M. Rao et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.
- Klick, S., et al. (2008).
- Pharma Growth Hub. (2022, January 4). Theory of Column Selection in HPLC Method Development [Video]. YouTube.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Snow, N. H. (2011). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
- Jadhav, A. S., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-130.
- Khan, M. A. A., et al. (2018). analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research, 7(14), 699-713.
- Thermo Fisher Scientific. (n.d.). Headspace Grade Solvents for Trace Level Analyte Detection.
- Goud, G. A., et al. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences, 48(2), 345-350.
- Thermo Fisher Scientific. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
- Jensen, M. B. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Patel, K., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 481-496.
- International Journal of Pharmacy and Pharmaceutical Research. (2023).
- Venkataraman, S., & Manasa, M. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Drug Invention Today.
- ChemicalBook. (n.d.). N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR spectrum.
- ResearchGate. (2022). 31 P{ 1 H} NMR spectrum (d 6 -propanone, 120 MHz, 21 @BULLET C) with peak assignments of trioctylphosphine, and its corresponding phosphine oxide.
- precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE.
- PubChem. (n.d.). 3-Amino-1-propanol hydrochloride.
- ChemicalBook. (n.d.). 3-(dimethylamino)propyl chloride hydrochloride(5407-04-5) 1 h nmr.
- ChemicalBook. (n.d.). 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 13C NMR spectrum.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- ChemicalBook. (n.d.). 3-Aminopropanol(156-87-6) 1H NMR spectrum.
Sources
- 1. chembk.com [chembk.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Mannich reaction with morpholine and propanone
Technical Support Center: Mannich Reaction Troubleshooting
Introduction: The Mannich Reaction in Context
The Mannich reaction is a fundamental three-component condensation used to synthesize β-amino carbonyl compounds, known as Mannich bases.[1][2] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an amine and a non-enolizable aldehyde.[3] In the specific case of morpholine (a secondary amine), propanone (an enolizable ketone), and formaldehyde (the most common non-enolizable aldehyde), the reaction provides a direct pathway to valuable synthetic intermediates.[4][5]
However, like any multi-component reaction, the Mannich reaction is sensitive to a variety of parameters that can lead to low yields, side-product formation, or purification challenges. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during this specific transformation, grounding all recommendations in core mechanistic principles.
Core Reaction Mechanism: A Visual Guide
Understanding the reaction pathway is the first step in effective troubleshooting. The reaction proceeds in two main stages under acidic conditions: the formation of an electrophilic iminium ion, followed by its interception by the enol form of propanone.[1][3]
Caption: Figure 1: The mechanism begins with the acid-catalyzed formation of a reactive iminium ion from morpholine and formaldehyde. The enol tautomer of propanone then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.[6]
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the Mannich reaction with morpholine and propanone.
Category 1: Low or No Product Yield
Question: My reaction has a very low yield, or I've recovered only starting material. What are the likely causes?
Several factors can impede the reaction. A systematic check of your reagents and conditions is the best approach.
-
Cause 1: Inactive Formaldehyde Source. Formaldehyde is most commonly used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Old paraformaldehyde may not depolymerize efficiently under reaction conditions.
-
Solution: Use fresh, high-quality paraformaldehyde or a recently purchased aqueous solution. Ensure the paraformaldehyde is a fine, dry powder.
-
-
Cause 2: Incorrect pH or Insufficient Catalyst. The formation of the iminium ion is the rate-limiting step and is acid-catalyzed.[7] Without sufficient acid, this electrophile does not form in high enough concentration.
-
Solution: The reaction is typically performed with a catalytic amount of a strong acid like hydrochloric acid.[8] If using the amine hydrochloride salt (e.g., morpholine hydrochloride), additional acid may not be necessary. The key is to maintain an acidic environment (pH 1-3) to favor iminium ion formation over competing pathways like aldol condensation.[9]
-
-
Cause 3: Suboptimal Temperature. While many Mannich reactions proceed at room temperature, the activation energy for this specific combination may require heating.
-
Solution: If stirring at room temperature yields no product after several hours, gradually increase the temperature. Refluxing in a suitable solvent like ethanol or methanol is a common and effective strategy.[5][9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
-
-
Cause 4: Inappropriate Solvent. The choice of solvent is critical for stabilizing the charged iminium ion intermediate.
Category 2: Significant Side Product Formation
Question: My TLC/NMR shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
The formation of side products is a frequent challenge, but most can be minimized through careful control of stoichiometry and reaction conditions.
-
Side Product 1: Bis-Mannich Adduct (1,3-dimorpholinopropan-2-one). Propanone has acidic α-protons on both methyl groups. After the first aminomethylation, the resulting Mannich base can react again on the other side if sufficient formaldehyde and morpholine are present.[6]
-
Prevention: The most effective control is stoichiometry. Use propanone as the limiting reagent or maintain a strict 1:1:1 molar ratio of propanone, morpholine, and formaldehyde. Adding the formaldehyde solution dropwise over time can also help maintain a low concentration, favoring the mono-adduct.[9]
-
-
Side Product 2: Aldol Condensation Products. Propanone can undergo self-condensation, especially if the reaction conditions become basic.
-
Prevention: Maintaining acidic conditions is the primary way to suppress this competing pathway. The use of an amine hydrochloride salt or the addition of a catalytic amount of strong acid strongly favors the Mannich pathway.[9]
-
-
Side Product 3: Formaldehyde Polymers. Under certain conditions, formaldehyde can polymerize, creating an insoluble white solid (paraformaldehyde).
-
Prevention: Ensure proper dissolution and reaction temperature. If using paraformaldehyde, make sure it fully depolymerizes and dissolves upon heating the reaction mixture. Gradual addition can also prevent localized high concentrations that favor polymerization.
-
The following workflow provides a visual guide to diagnosing these common issues.
Caption: Figure 2: A systematic workflow for diagnosing and resolving common issues in the Mannich reaction, from low yield to the formation of unwanted side products.
Category 3: Product Isolation & Purification
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What is a reliable purification strategy?
The product, 1-(morpholin-4-yl)propan-2-one, is a tertiary amine (a Mannich base), which makes it amenable to a classic acid-base extraction. This technique is highly effective for separating the basic product from non-basic starting materials and side products like aldol adducts.
Protocol: Acid-Base Extraction for Mannich Base Purification
-
Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and remove the bulk of the organic solvent (e.g., ethanol) under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic Mannich product will become protonated (forming the hydrochloride salt) and move into the aqueous layer. Non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.[4]
-
Remove Impurities: Discard the organic layer, which contains the neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9). This deprotonates the Mannich base hydrochloride, regenerating the neutral, water-insoluble free base.[4]
-
Final Extraction: Extract the aqueous layer 3-4 times with fresh ethyl acetate or DCM. The purified Mannich base will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Experimental Protocols & Data
General Protocol for the Synthesis of 1-(Morpholin-4-yl)propan-2-one
Disclaimer: This is a representative protocol. All laboratory work should be conducted with appropriate safety precautions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and ethanol (approx. 3-5 mL per mmol of morpholine).
-
Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (0.1 eq).
-
Reagent Addition: Add propanone (1.0 eq) to the mixture, followed by paraformaldehyde (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours.[8][9] Monitor the disappearance of the limiting reagent using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the acid-base extraction protocol described above.
Table 1: Key Parameter Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Molar Ratio | 1 : 1 : 1 | (Propanone:Morpholine:Formaldehyde) Minimizes bis-adduct formation. Propanone can be used in slight excess if it is also the solvent. |
| Temperature | 25°C to 80°C | Room temperature may be sufficient, but reflux often improves rate and yield.[8] |
| Catalyst | Acidic (pH 1-3) | Essential for iminium ion formation. Can be inherent if using an amine salt or added as catalytic HCl.[9] |
| Solvent | Ethanol, Methanol | Protic solvents are crucial for stabilizing the key intermediate.[10] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity and temperature. Monitor by TLC for completion.[4][9] |
References
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- Wikipedia. (2023). Mannich reaction.
- NROChemistry. (n.d.). Mannich Reaction.
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- Chemistry LibreTexts. (2023). Mannich Reaction.
- Chemistry Steps. (n.d.). The Mannich Reaction.
- ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis.
- American Chemical Society. (2025). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino.
- ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions.
- ResearchGate. (n.d.). Optimization of three-component Mannich reaction conditions a.
- ResearchGate. (2025). (PDF) Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities.
- ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions a.
- MDPI. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review.
- World Journal of Pharmaceutical Research. (2024). Synthesis of mannich bases and screening for antimicrobial activity.
- De Gruyter. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII.
- IJPPR. (n.d.). Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs.
- YouTube. (2021). Mannich Reaction.
- ChemTube3D. (n.d.). Mannich reaction.
- Scholars Research Library. (n.d.). Synthesis and biological evaluation of some novel Mannich bases.
- PMC. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents.
- ElectronicsAndBooks. (n.d.). THE PREPARATION OF MANNICH BASES RELATED TO GRAMINE.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mannich Reaction | NROChemistry [nrochemistry.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis and yield optimization of 3-Amino-1-morpholinopropan-1-one hydrochloride (Compound I). This molecule is a key intermediate in pharmaceutical development, and achieving high yield and purity is critical for downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in the field. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you navigate the complexities of its synthesis.
The primary synthetic challenge revolves around the formation of an amide bond, a reaction that is fundamental yet notoriously sensitive to various factors including reagent choice, reaction conditions, and the nature of the starting materials. This guide will deconstruct these variables to provide a clear path toward process optimization.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound typically involves the coupling of a protected β-alanine derivative with morpholine, followed by deprotection and salt formation. An alternative pathway involves the reaction of morpholine with an acrylic acid derivative followed by amination. The most common laboratory-scale approach, however, is the direct amide coupling, which will be the focus of this guide.
The core of the synthesis is an amide coupling reaction. Success hinges on the effective activation of a carboxylic acid (or its equivalent) to make it susceptible to nucleophilic attack by the amine group of morpholine.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yield is the most frequent complaint and can stem from multiple points in the process. A systematic evaluation is key to identifying the root cause.
Answer: The primary reasons for low yield often involve incomplete activation of the carboxylic acid, deactivation of the nucleophile (morpholine), or suboptimal reaction conditions that favor side reactions or hydrolysis.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with morpholine. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.[1]
-
Amine Deactivation/Protonation: Morpholine is a base. If the reaction environment is too acidic, it will be protonated to its morpholinium salt. This salt is not nucleophilic and will not react with the activated carboxylic acid.[1] This is a common issue, as an acid-base reaction between the carboxylic acid starting material and the amine can occur before the coupling reagent has a chance to work.[1]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or reagents can quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent polarity, or choice of base can dramatically impact the reaction outcome.[1] For example, a solvent that does not fully dissolve all reactants will lead to a sluggish, incomplete reaction.
Troubleshooting Protocol: Improving Yield
-
Reagent Quality Check:
-
Use a fresh, unopened bottle of your coupling reagent (e.g., HATU, EDC).
-
Ensure your solvent (e.g., DMF, DCM) is from a sealed bottle or has been dried over molecular sieves.
-
Distill morpholine if it is old or discolored.
-
-
Optimize Reaction Stoichiometry & Order of Addition:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq), coupling reagent (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF or DCM. Stir this mixture for 15-30 minutes at room temperature to allow for full activation before adding the amine.[1]
-
Amine Addition: Slowly add morpholine (1.2 eq) to the pre-activated mixture. Adding the amine last prevents it from being deactivated by the carboxylic acid.
-
-
Temperature Control: Run the reaction at 0 °C initially, then allow it to slowly warm to room temperature. This can help minimize side reactions and control any exotherms.
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side reactions?
Answer: Impurities often arise from predictable side reactions involving the highly reactive intermediates of the coupling process.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. This anhydride is less reactive than the intended activated intermediate and may not react completely with the amine.[2]
-
N-Acylurea Formation (with Carbodiimides like EDC): The O-acylisourea intermediate formed from EDC activation is reactive. It can rearrange into a stable, unreactive N-acylurea byproduct, effectively consuming the activated acid. This is a very common side reaction when using EDC without an additive.
-
Epimerization/Racemization: If the β-alanine derivative has a chiral center, the harsh conditions or certain coupling reagents can lead to racemization, which can be suppressed by using additives like HOBt or OxymaPure.[1]
Caption: Competition between the desired amidation pathway and common side reactions.
Mitigation Strategies:
-
Use Additives: When using a carbodiimide coupling reagent like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives form a more stable active ester intermediate that is less prone to rearrangement and racemization.[1]
-
Strict Anhydrous Conditions: As mentioned, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
-
Purification: If side products form, they can often be removed during workup or by recrystallization of the final hydrochloride salt. The N-acylurea byproduct is often poorly soluble and may precipitate out.
Q3: I am having trouble with the final salt formation and purification. What is the best protocol for isolating the hydrochloride salt?
Answer: Proper salt formation is crucial for both purification and long-term stability of the final compound. The goal is to precipitate the desired hydrochloride salt while leaving impurities behind in the solvent.
Common Issues:
-
Oiling Out: The product separates as an oil instead of a crystalline solid. This is often due to residual solvent (like DMF), impurities, or using a suboptimal precipitation solvent.
-
Incomplete Precipitation: The yield is low because a significant portion of the product remains dissolved in the mother liquor.
-
Contamination: The precipitated salt is contaminated with starting materials or byproducts.
Optimized Protocol: Hydrochloride Salt Formation & Purification
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench it with water or a saturated aqueous solution of NH₄Cl. Extract the protected intermediate into an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% HCl (to remove unreacted amine and base), saturated NaHCO₃ (to remove unreacted acid), and finally brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Deprotection & Precipitation:
-
Dissolve the crude, protected intermediate in a minimal amount of a suitable solvent like ethyl acetate or isopropanol (IPA).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane, or 2M HCl in diethyl ether) dropwise with vigorous stirring. The hydrochloride salt should begin to precipitate. Using a pre-made solution of HCl ensures a controlled addition of acid.
-
Monitor the pH of the solution to ensure it is acidic (pH 1-2).
-
-
Isolation and Washing:
-
Allow the slurry to stir in the cold for at least 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
-
Recrystallization (If Necessary):
-
If the product is still impure, dissolve it in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a methanol/IPA mixture).
-
Slowly add a less polar co-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes cloudy.
-
Heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Filter, wash with cold diethyl ether, and dry the purified crystals under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which analytical techniques are best for monitoring this reaction and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative monitoring. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). Stain with ninhydrin to visualize the primary amine of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting materials and the formation of the product and any byproducts.
-
Final Product Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, N-H bends).
-
Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values (approx. 175-180 °C) as an indicator of purity.[3]
-
FAQ 2: What are the critical safety precautions when handling the reagents?
-
Coupling Reagents (HATU, EDC): These can be sensitizers and irritants. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvents (DMF, DCM): Dichloromethane (DCM) is a suspected carcinogen, and Dimethylformamide (DMF) is a reproductive toxin. Minimize exposure by working in a well-ventilated fume hood.
-
HCl Solutions: Concentrated solutions of HCl are highly corrosive. Handle with extreme care, wearing acid-resistant gloves and safety goggles. The deprotection step should always be performed in a fume hood to avoid inhaling HCl gas.
FAQ 3: How do I choose the optimal solvent and base for this reaction?
The choice of solvent and base is interdependent and critical for success.
| Parameter | Considerations & Recommendations |
| Solvent | Polar, Aprotic Solvents are Preferred: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are common choices as they effectively dissolve the reactants and intermediates without interfering with the reaction. DMF is often superior due to its high polarity and solvating power, but can be difficult to remove during workup. DCM is a good starting point as it is volatile and easy to remove. |
| Base | Non-Nucleophilic, Sterically Hindered Bases are Ideal: The base must be strong enough to deprotonate any protonated amine and neutralize the acid byproduct of the reaction, but it should not be nucleophilic enough to compete with morpholine. Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA) are standard choices. DIPEA is often preferred due to its greater steric hindrance, which further reduces its potential for side reactions. Use 2-3 equivalents of the base. |
References
- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK.
- Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate.
- Molbase. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. Molbase.
- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry.
Sources
Technical Support Center: Optimizing Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the comprehensive technical guide for the synthesis and optimization of 3-Amino-1-morpholinopropan-1-one hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to overcome common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Introduction: Synthetic Strategy & Common Pathways
This compound is a versatile building block. Its synthesis can be approached through several routes, each with unique advantages and challenges. This guide focuses on troubleshooting two robust and commonly employed synthetic strategies.
Route A: Two-Step Michael Addition & Nitrile Transformation. This is often the preferred route for control and purity. It involves the initial Aza-Michael addition of morpholine to acrylonitrile, yielding an intermediate, 3-morpholinopropanenitrile. This is followed by the transformation of the nitrile group to a primary amine.
Route B: Amide Coupling Approach. This route involves coupling a protected 3-aminopropanoic acid derivative with morpholine, followed by deprotection. While conceptually straightforward, it often involves more steps related to protecting groups and can present challenges in coupling efficiency.
The following sections are structured in a question-and-answer format to directly address potential issues you may encounter.
Section 1: Troubleshooting for Synthetic Route A (Michael Addition Pathway)
This pathway is highly effective but requires precise control over each step to ensure high yield and purity.
FAQ 1: My Michael addition of morpholine to acrylonitrile is slow and gives a low yield. What's going wrong?
Answer: A sluggish or low-yielding Michael addition in this context is typically due to issues with reactivity, catalysis, or side reactions. While the Aza-Michael addition of an amine to an activated alkene like acrylonitrile is generally favorable, several factors can impede its efficiency.
Underlying Causes & Solutions:
-
Insufficient Nucleophilicity: Morpholine is a good nucleophile, but the reaction rate is dependent on conditions. The reaction can be slow without a catalyst or at low temperatures.
-
Catalysis: While the reaction can proceed neat or in a solvent, a base or acid catalyst can accelerate it. However, strong bases can cause acrylonitrile polymerization. A mild, non-nucleophilic base is sometimes employed. Microwave irradiation has also been shown to significantly decrease reaction times for Michael additions of amines.[1]
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while polar aprotic solvents like acetonitrile or DMF are often suitable. Some reports indicate the reaction proceeds well under solvent-free conditions.[2]
-
Temperature: Increasing the temperature (e.g., to 50-80°C) will increase the reaction rate.[2] However, excessive heat can promote the polymerization of acrylonitrile, a common and problematic side reaction. Careful temperature monitoring is crucial.
Troubleshooting Workflow:
FAQ 2: I'm trying to convert the 3-morpholinopropanenitrile intermediate, but I'm getting a mixture of the amide and the carboxylic acid. How can I favor the amide?
Answer: This is a classic challenge in nitrile chemistry. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4] Because amides can also be hydrolyzed under the same conditions (often faster than the nitrile itself), stopping the reaction cleanly at the amide stage requires carefully chosen, milder conditions.
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: Vigorous heating with strong aqueous acid (e.g., refluxing 6M HCl) or base (e.g., refluxing 4M NaOH) will almost certainly drive the reaction to the carboxylic acid.[4][5]
-
Selective Reagents: Milder, more selective methods are required to favor the amide.
-
Controlled Acid Hydrolysis: Using concentrated HCl at a lower temperature (e.g., 40°C) can sometimes favor amide formation.[3]
-
Alkaline Peroxide: A common and effective method is the use of hydrogen peroxide under basic conditions (e.g., NaOH or KOH in aqueous ethanol). The hydroperoxide anion is a potent nucleophile for the nitrile but the conditions are often mild enough to leave the resulting amide intact.[6]
-
Catalytic Methods: Various metal catalysts (e.g., Ru(OH)x/Al2O3) have been developed for the selective hydration of nitriles to amides in water.[7]
-
Recommended Conditions for Selective Amide Formation:
| Method | Reagents | Typical Conditions | Key Considerations |
| Alkaline Peroxide | Nitrile, H₂O₂, NaOH | aq. Ethanol, 40-60°C | Exothermic reaction; control H₂O₂ addition. Very effective for primary amides.[6] |
| Controlled Acid | Nitrile, conc. HCl | 40°C, monitor closely | Can still produce some carboxylic acid. Reaction must be stopped upon amide formation.[3] |
| Heterogeneous Catalysis | Nitrile, H₂O, Catalyst | Water, 100-140°C | Requires specific catalyst; environmentally friendly.[7] |
Section 2: General Synthesis, Purification, and Analysis
FAQ 3: My final free-base product is an oil. Upon adding HCl to form the salt, it becomes a sticky mess ("oils out") instead of a crystalline solid. How can I get it to crystallize?
Answer: "Oiling out" is a common and frustrating problem in the crystallization of amine salts.[8] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by high solute concentration, rapid cooling, or an inappropriate solvent system.
Underlying Causes & Solutions:
-
Supersaturation Rate: If the solution becomes supersaturated too quickly (e.g., by rapid cooling or fast addition of an anti-solvent), molecules don't have time to orient into a crystal lattice and instead crash out as a disordered, liquid-like phase.
-
Solvent Choice: The ideal solvent system should dissolve the salt at a higher temperature but have lower solubility at cooler temperatures. For hydrochloride salts, alcoholic solvents like isopropanol (IPA) or ethanol are excellent starting points. Water can be a co-solvent but too much can prevent crystallization.[8]
-
Impurities: The presence of impurities can inhibit crystal lattice formation. Ensure the free-base amine is pure before salt formation.
Troubleshooting Protocol for Crystallization:
-
Solvent Selection: Start with the purified free-base amine dissolved in a minimal amount of a suitable solvent like isopropanol or acetone.
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) dropwise at 0-5°C with vigorous stirring. Using aqueous HCl can introduce too much water, making crystallization difficult.[9]
-
Slow Cooling: If the salt is soluble at room temperature, heat the mixture until clear and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling is a primary cause of oiling out.[8]
-
Induce Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous successful batch.[8]
-
Use an Anti-Solvent: If the salt is too soluble even when cold, slowly add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or ethyl acetate) to the stirred solution until turbidity persists. Then, allow it to stand and crystallize.[8]
FAQ 4: How can I confirm the identity and purity of my final this compound?
Answer: Proper characterization is essential to confirm you have synthesized the correct molecule and to assess its purity. A combination of spectroscopic and physical methods should be used.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. You should expect to see distinct signals corresponding to the morpholine ring protons (typically two multiplets around 3.6-3.7 ppm), the two methylene groups of the propane chain (triplets or multiplets between 2.5-3.5 ppm), and a broad signal for the -NH₃⁺ protons. Integration of these signals should match the number of protons in each environment.
-
¹³C NMR: This will confirm the number of unique carbon environments, including the carbonyl carbon (C=O) signal downfield (typically >170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for key functional group frequencies: a strong C=O (amide) stretch around 1640-1680 cm⁻¹, N-H bending vibrations for the primary ammonium salt around 1500-1600 cm⁻¹, and broad N-H stretching for the R-NH₃⁺ group in the 2800-3200 cm⁻¹ region.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid. Compare your observed value to literature values if available.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared to the calculated theoretical values for the hydrochloride salt to confirm its elemental formula.
Appendix: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-morpholinopropanenitrile (Route A, Step 1)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq).
-
Begin stirring and add acrylonitrile (1.1 eq) dropwise. Caution: Acrylonitrile is toxic and volatile. Perform this addition in a well-ventilated fume hood. The reaction is often exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60°C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of morpholine.
-
Once complete, allow the mixture to cool to room temperature. The crude product can often be used directly in the next step or purified by vacuum distillation.
Protocol 2: Controlled Hydrolysis to 3-Amino-1-morpholinopropan-1-one (Route A, Step 2)
This protocol describes the conversion of the nitrile to the free-base amide.
-
Dissolve the crude 3-morpholinopropanenitrile (1.0 eq) in ethanol (5 mL per gram of nitrile) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 6M sodium hydroxide solution (2.0 eq).
-
While maintaining the temperature below 10°C, add 30% hydrogen peroxide (H₂O₂) solution (3.0 eq) dropwise. Caution: This reaction is highly exothermic. Add the peroxide slowly to control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding a solution of sodium sulfite until bubbling ceases to destroy excess peroxide.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base amide.
Protocol 3: Formation and Crystallization of the Hydrochloride Salt
-
Dissolve the crude 3-Amino-1-morpholinopropan-1-one free base in a minimal amount of isopropanol (IPA).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2M solution of HCl in IPA dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
If a precipitate forms, continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
If no solid forms, allow the flask to stand in a refrigerator (4°C) overnight. If oiling out occurs, refer to the troubleshooting guide in FAQ 3.
-
Wash the collected crystalline solid with a small amount of cold IPA, followed by cold diethyl ether, to remove residual impurities.
-
Dry the final product under vacuum to obtain pure this compound.
References
- BenchChem Technical Support Center. (2025). Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- Manju, P., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
- Shen, B., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
- Dalton, D. R., & Lang, G. L. (1994). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base.
- Wang Weimin, et al. (1994). Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
- Bagi, P., et al. (2020). Rationalisation of the feasibility and regioselectivity observed in the Mannich reactions of hydroxy-substituted kynurenic acid derivatives.
- Wikipedia. (n.d.). Mannich reaction.
- Alfa Chemistry. (n.d.). Mannich Reaction.
- Yıldırım, S., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. PubMed.
- Sotorrios, L., et al. (2022). Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile....
- Kinzhalov, M. A., et al. (2021). Multicomponent Assembling of Aldehydes, N,N‐Dimethylbarbituric Acid, Malononitrile, and Morpholine Into Unsymmetrical Ionic Scaffold and Its Efficient Cyclization.
- Chemburkar et al. (2000). Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Bulk Drug Process Development. Org. Process Res. Dev., 4:413-417.
- Patel, M. P., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
- Károlyi, P., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
- BenchChem Technical Support Center. (2025).
- Károlyi, P., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
- Organic Chemistry Explained. (2023). The Mannich Reaction. YouTube.
- Tramontini, M., et al. (2004). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- Thiyagarajan, D., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Morpholino)propionitrile. SCBT.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Johnston, A., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Alles, G. A. (1932). Salts of 1-phenyl-2-aminopropane.
- Wang, Y., et al. (2021). Method for biosynthesizing isopropyl amine hydrochloride by laccase.
- Organic Syntheses Procedure. (n.d.). aminoacetone semicarbazone hydrochloride.
- Hubei Jadechem Chemicals Co ltd. (2020). Preparation method of 3-morpholine propanesulfonic acid.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- Organic Chemistry Explained. (2023). Preparations and Reactions of Amides and Nitriles. YouTube.
- Lee, K. B., et al. (1991).
- Organic Chemistry Portal. (n.d.).
- Jiangsu Yabang Dyestuff Co Ltd. (2022). Method for purifying hydroxylamine hydrochloride.
- Valdés, A., et al. (2007).
Sources
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for 3-Amino-1-morpholinopropan-1-one Hydrochloride Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and FAQs for optimizing the reaction temperature during the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. Our focus is on the critical amide coupling step, a cornerstone of this synthesis, to help you enhance yield, purity, and reproducibility.
Understanding the Core Reaction: Amide Bond Formation
The synthesis of this compound typically involves the coupling of an N-protected β-alanine derivative (e.g., Boc-β-alanine) with morpholine, followed by deprotection and salt formation. The key step, amide bond formation, is highly dependent on temperature. This reaction is generally facilitated by a coupling reagent to activate the carboxylic acid.[1][2][3]
Temperature acts as a critical lever in this process. It directly influences reaction kinetics, the stability of reagents, and the formation of potential byproducts. Achieving the optimal thermal condition is a balance between driving the reaction to completion in a reasonable timeframe and minimizing undesirable side reactions.
Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses common questions encountered during the optimization of the amidation reaction temperature.
Q1: What is a standard starting temperature range for the coupling of Boc-β-alanine and morpholine?
A typical starting point for many common amide coupling reactions, such as those using carbodiimides like EDC or aminium/uronium salts like HATU, is between 0 °C and room temperature (approx. 20-25 °C).[1][4] It is often beneficial to add the coupling reagent at a lower temperature (e.g., 0 °C) to control the initial exothermic activation of the carboxylic acid, and then allow the reaction to slowly warm to room temperature to proceed to completion.
Q2: How does temperature fundamentally affect the reaction rate and final yield?
The relationship between temperature and reaction outcome is governed by the principles of chemical kinetics and thermodynamics.
-
Reaction Rate (Kinetics): Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the molecules to react. However, an excessively high temperature can accelerate undesired pathways.
-
Product Stability (Thermodynamics): The final ratio of products can be determined by either kinetic or thermodynamic control.[5][6]
-
The kinetic product is the one that forms the fastest (has the lowest activation energy). Low-temperature conditions often favor the kinetic product.
-
The thermodynamic product is the most stable one. Higher temperatures can provide enough energy to overcome larger activation barriers and allow the reaction equilibrium to favor the most stable product.[6]
-
For most standard amide couplings, the desired amide is the thermodynamically favored product. The goal is to find a temperature high enough for a practical reaction rate but low enough to prevent byproduct formation.
Q3: What are the primary risks of using a reaction temperature that is too high?
Elevating the temperature excessively can introduce several complications:
-
Byproduct Formation: Higher temperatures can enable side reactions, such as the formation of oxazolones or other byproducts from the coupling reagents.[7]
-
Reagent Decomposition: Many coupling reagents and activated intermediates are thermally sensitive. High temperatures can lead to their degradation, reducing the overall yield.
-
Racemization: If chiral centers are present in the starting materials, high temperatures can increase the risk of racemization, which is particularly critical in pharmaceutical synthesis. Running the reaction at a lower temperature can help preserve stereochemical integrity.[1]
-
Solvent and Reagent Volatility: At higher temperatures, volatile solvents or reagents (like morpholine) can evaporate, altering concentrations and stoichiometry.
Q4: My reaction is stalled or incomplete. What are the implications of the temperature being too low?
An insufficient reaction temperature is a common cause of low conversion. If the temperature is too low, the system may not have enough energy to overcome the activation energy barrier, leading to an extremely slow or stalled reaction.[8] This leaves a significant amount of unreacted starting materials, complicating purification.
Q5: Does the optimal temperature vary with different coupling reagents?
Absolutely. Different coupling reagents have different mechanisms and activation energies.
-
Carbodiimides (EDC, DCC): These often work well from 0 °C to room temperature. The intermediate O-acylisourea is highly reactive but can also be prone to side reactions if the temperature is too high.[3]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient coupling reagents that typically provide fast reaction times at room temperature.[1]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these are effective at ambient temperatures.
For challenging or sterically hindered substrates, a moderate increase in temperature (e.g., to 40-50 °C) might be necessary, but this should be approached cautiously and systematically.[9]
Troubleshooting Guide for Temperature-Related Issues
Use this guide to diagnose and resolve common problems encountered during the synthesis.
| Problem | Potential Temperature-Related Cause | Suggested Solution & Rationale |
| Low or No Product Yield | Temperature Too Low: The reaction lacks sufficient activation energy for the nucleophilic attack of morpholine on the activated carboxylic acid. | 1. Incremental Temperature Increase: Gradually raise the reaction temperature in 5-10 °C increments. Monitor progress by TLC or LC-MS at each stage.2. Extended Reaction Time: If you wish to avoid higher temperatures, simply extend the reaction time at room temperature (e.g., from 12 hours to 24-48 hours). |
| Temperature Too High: The coupling reagent or the activated intermediate is decomposing faster than it can react with the amine. | 1. Lower the Temperature: Start the reaction at 0 °C and let it warm slowly to room temperature.[4]2. Check Reagent Stability: Consult literature for the thermal stability of your specific coupling reagent. | |
| Significant Impurity Formation | Side Reactions at Elevated Temperature: Higher temperatures are promoting undesired reaction pathways (e.g., rearrangement of the activated intermediate, side reactions with the solvent). | 1. Reduce Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -15 °C) for a longer duration. This favors the main reaction pathway with the lowest activation energy.[1]2. Change Coupling Reagent: Switch to a more efficient coupling reagent that works effectively at lower temperatures. |
| Product Degradation: The desired amide product, 3-Amino-1-morpholinopropan-1-one, may be unstable under the reaction or workup conditions at elevated temperatures. | 1. Perform a Stability Test: Stir the purified product under the reaction conditions (solvent, base) at the higher temperature and monitor for degradation by LC-MS.2. Minimize Heat Exposure: Ensure the reaction is promptly cooled upon completion and avoid heat during workup and purification steps. | |
| Reaction Rate is Inconsistent | Poor Temperature Control: Fluctuations in ambient temperature or inconsistent heating/cooling are affecting the reaction kinetics. | 1. Use a Controlled Temperature Bath: Employ an ice-water, cryocool, or oil bath with a thermostat to maintain a stable reaction temperature.2. Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients within the reaction vessel. Use appropriate stirring to ensure thermal homogeneity.[4] |
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the best balance of reaction yield and purity for the coupling of Boc-β-alanine with morpholine.
Materials:
-
Boc-β-alanine
-
Morpholine
-
Coupling Reagent (e.g., EDC·HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., DIPEA or Et₃N)[1]
-
Anhydrous Solvent (e.g., DCM or DMF)[1]
-
Reaction vials with stir bars
-
Temperature-controlled reaction blocks or baths
Procedure:
-
Preparation: In a main flask, prepare a stock solution of Boc-β-alanine (1.0 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.[4]
-
Aliquotting: Dispense equal volumes of this stock solution into five separate reaction vials, each containing a stir bar.
-
Temperature Setup: Place each vial in a temperature-controlled station set to a different temperature: 0 °C, 25 °C (RT), 40 °C, 50 °C, and 60 °C. Allow them to equilibrate.
-
Reagent Addition: To each vial, add morpholine (1.1 equiv) followed by the solid coupling reagent EDC·HCl (1.2 equiv).[4] Start a timer for each reaction.
-
Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 16 hours), take a small aliquot from each vial. Quench it with water and dilute with a suitable solvent (e.g., acetonitrile). Analyze by LC-MS to determine the percentage of product formation and identify any major impurities.
-
Work-up: Once the reaction at 25 °C (or the one showing the best conversion) is complete, proceed with a standard aqueous work-up for all reactions. Dilute the reaction mixture with ethyl acetate, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Analysis and Comparison: Determine the crude yield and purity (by HPLC or ¹H NMR) for the product from each reaction temperature.
Data Interpretation and Visualization
Summarize your findings in a table to clearly identify the optimal temperature.
Table 1: Hypothetical Optimization Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) (by LC-MS) | Crude Yield (%) | Purity (%) (by HPLC) | Key Impurities Noted |
| 0 | 16 | 65 | 62 | 98 | Unreacted Starting Material |
| 25 | 16 | 98 | 95 | 97 | Minor unknown impurity at 1.5% |
| 40 | 8 | >99 | 96 | 92 | Impurity A at 4%, Impurity B at 2% |
| 50 | 4 | >99 | 93 | 85 | Impurity A at 8%, degradation products |
| 60 | 4 | >99 | 88 | 78 | Significant degradation |
Visual Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 3-Amino-1-morpholinopropan-1-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical catalytic reduction step in this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting guidance to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and where is the critical catalytic step?
The synthesis is typically a two-step process followed by salt formation.
-
Step 1: Michael Addition. The synthesis begins with a Michael 1,4-conjugate addition of morpholine to acrylonitrile. This reaction forms the intermediate, 3-morpholinopropanenitrile. This step is generally high-yielding and does not typically require a specialized catalyst, often proceeding with just the basicity of the morpholine reactant itself.
-
Step 2: Catalytic Hydrogenation (Critical Step). The nitrile group (-C≡N) of 3-morpholinopropanenitrile is reduced to a primary amine (-CH₂NH₂). This transformation is the most challenging part of the synthesis and is highly dependent on the choice of catalyst and reaction conditions. The primary goal is to achieve high selectivity for the primary amine, as side reactions can lead to the formation of secondary and tertiary amines.[1]
-
Step 3: Hydrochloride Salt Formation. The resulting primary amine, 3-Amino-1-morpholinopropan-1-one, is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt. This can often be combined with the workup of the hydrogenation step.
The diagram below illustrates the overall reaction pathway.
Caption: Overall synthesis pathway for this compound.
Q2: My nitrile reduction is producing significant secondary and tertiary amine impurities. How can I improve selectivity for the primary amine?
This is the most common challenge in nitrile hydrogenation. The formation of secondary and tertiary amines occurs when the primary amine product attacks the reactive imine intermediate, which is formed during the reduction process.[1] This subsequent reaction competes with the hydrogenation of the imine to the desired primary amine.[2]
Caption: Mechanism showing desired primary amine formation versus undesired secondary amine formation.
To enhance selectivity for the primary amine, several strategies can be employed, often in combination:
| Strategy | Mechanism of Action | Key Considerations | References |
| Add Ammonia (NH₃) | Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from the formation of secondary amines.[3] It can also inhibit side reactions that lead to secondary amine formation.[4] | Typically used as a solution in the reaction solvent (e.g., methanolic ammonia). The concentration can be optimized. | [3][4][5] |
| Add a Strong Base (e.g., NaOH, LiOH) | The positive effect of bases on product distribution has been well-documented, particularly with Raney-type catalysts.[6] They can promote the desired hydrogenation pathway. | Can affect the stability of other functional groups (e.g., esters) if present. Requires careful optimization of concentration. | [6][7] |
| Use an Acidic Medium | Protonation of the primary amine product renders it non-nucleophilic, preventing it from attacking the imine intermediate.[8] This is highly effective and convenient as it directly leads to the formation of the hydrochloride salt. | The catalyst must be stable under acidic conditions. Hydrogenolysis of other functional groups might be promoted. | [8] |
| Optimize Catalyst Choice | Catalysts like Raney Nickel and Raney Cobalt are often preferred for their selectivity in primary amine synthesis.[6] Supported nickel catalysts have also shown high selectivity.[4] | See Q3 for a detailed catalyst comparison. | [4][6] |
| Control Reaction Parameters | Lower temperatures and higher hydrogen pressures generally favor the direct hydrogenation of the imine intermediate over the condensation side reaction. | Requires systematic optimization. | [1] |
Q3: Which catalysts are recommended for the nitrile reduction step, and how do they compare?
The catalytic hydrogenation of nitriles is the most efficient industrial route to primary amines.[6][9] The choice of catalyst is a critical parameter for achieving high yield and selectivity.[1]
| Catalyst | Typical Form | Advantages | Disadvantages |
| Raney® Nickel (Raney-Ni) | Nickel-aluminum alloy, activated by leaching Al with NaOH. A fine, black powder (slurry).[3] | High Activity & Cost-Effective: A workhorse catalyst for nitrile reductions.[6] Good Selectivity: Often provides good selectivity for primary amines, especially with additives like ammonia or NaOH.[3][7] | Pyrophoric: Can ignite spontaneously in air when dry, requiring careful handling.[9] Potential for Nickel Leaching: May require treatment to remove leached nickel from the product. |
| Palladium (Pd) | Typically supported on carbon (Pd/C). | High Activity: Very active for hydrogenation. Functional Group Tolerance: Can be more tolerant of other functional groups compared to Raney-Ni. | Lower Selectivity: Often produces more secondary/tertiary amines unless reaction conditions are carefully controlled.[10] Cost: More expensive than base metal catalysts. |
| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C). | Very High Activity: Effective under a range of conditions. | Cost: A precious metal catalyst, making it expensive for large-scale synthesis. Selectivity Issues: Can lead to secondary amine formation. |
| Cobalt (Co) | Raney-type or supported on silica/alumina.[6] | Good Selectivity: Often shows high selectivity for primary amines, similar to Raney-Ni. | Activity: May be less active than nickel or PGM catalysts, requiring higher temperatures or pressures. |
Recommendation: For the synthesis of 3-Amino-1-morpholinopropan-1-one, Raney Nickel is the recommended starting point due to its high activity, cost-effectiveness, and well-documented success in selectively producing primary amines, especially when used with additives.[3][7]
Q4: My reaction is slow or conversion is incomplete. What factors should I investigate?
Low catalyst activity can be frustrating. If you are experiencing slow or incomplete reactions, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting decision tree for low reaction conversion.
Q5: What are the critical safety precautions when using Raney Nickel?
Safety is paramount. Hydrogenation is a hazardous operation, and catalysts like Raney-Ni have specific risks.[9]
-
Pyrophoricity: Dry Raney-Ni is pyrophoric and can ignite spontaneously upon contact with air. It must be handled as a slurry, typically in water or the reaction solvent. Never allow the catalyst to dry out in the open.[9]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure your reaction setup is in a well-ventilated area (fume hood), is properly sealed, and is equipped with a pressure relief system.
-
Catalyst Handling and Quenching: After the reaction, the catalyst remains active. It should be filtered carefully under a blanket of inert gas (like Nitrogen or Argon) or quenched by slowly and carefully adding a dilute acid (e.g., acetic acid) to deactivate it before disposal.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of 3-Morpholinopropanenitrile
This protocol is a representative example and should be optimized for your specific laboratory conditions.
Materials:
-
3-Morpholinopropanenitrile (1.0 eq)
-
Raney® Nickel (approx. 5-10% by weight, as a 50% slurry in water)
-
Solvent: Methanol containing 7N Ammonia
-
Hydrogen Gas (H₂)
Equipment:
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, add the Raney® Nickel slurry. Carefully decant the water and wash the catalyst 2-3 times with the reaction solvent (methanolic ammonia) to remove residual water.
-
Charging the Reactor: Add the 3-morpholinopropanenitrile dissolved in the methanolic ammonia solvent to the vessel containing the catalyst.
-
Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with nitrogen gas to remove all air, then purge 3-5 times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80°C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Cooldown and Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area. Purge the system with nitrogen gas.
-
Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. CRITICAL: Do not allow the catalyst on the Celite® pad to dry. Immediately quench it with water or a dilute acid.
-
Workup: The filtrate contains the desired 3-Amino-1-morpholinopropan-1-one. The solvent can be removed under reduced pressure. For salt formation, the residue can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a calculated amount of HCl (e.g., as a solution in isopropanol) to precipitate the hydrochloride salt.
References
- Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry (RSC Publishing).
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
- Nitrile Reduction - Green Chemistry. Wordpress.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
- Hydrogenation of aromatic nitriles to primary amines.
- Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry (RSC Publishing).
- Nitrile reduction - Wikipedia. Wikipedia.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- A Generic Approach for the Catalytic Reduction of Nitriles.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. papers.sim2.be [papers.sim2.be]
- 4. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CA1126760A - Hydrogenation of aromatic nitriles to primary amines - Google Patents [patents.google.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 8. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved through a two-step reaction sequence followed by salt formation. The process begins with an aza-Michael addition of morpholine to acrylonitrile, yielding 3-morpholinopropanenitrile. This intermediate is then hydrolyzed to the corresponding amide, 3-amino-1-morpholinopropan-1-one, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Caption: Troubleshooting workflow for acrylonitrile polymerization.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of morpholine relative to acrylonitrile. Morpholine itself is basic enough to catalyze the reaction, and an external strong base is generally not required and can promote polymerization.
-
Reagent Purity: Ensure that your acrylonitrile is free from inhibitors (if removed) and that both reactants are of high purity. Basic impurities in morpholine can initiate polymerization.
-
Temperature Management: The aza-Michael addition is exothermic. Maintain a controlled temperature, ideally between room temperature and 50°C. For larger scale reactions, efficient stirring and external cooling are crucial to dissipate heat and prevent localized "hot spots." [1]* Controlled Addition: Add the acrylonitrile dropwise to the morpholine (or a solution of morpholine) with vigorous stirring. This maintains a low concentration of the Michael acceptor and helps to control the exotherm.
Part 2: Hydrolysis of 3-Morpholinopropanenitrile
The conversion of the nitrile intermediate to the primary amide is a key transformation. The choice between acidic and basic hydrolysis conditions can significantly affect the outcome.
Question 3: Should I use acidic or basic conditions for the hydrolysis of 3-morpholinopropanenitrile?
Answer: Both acidic and basic hydrolysis can effectively convert the nitrile to the amide. However, for this specific substrate, mild alkaline hydrolysis is generally recommended.
Comparison of Hydrolysis Conditions:
| Condition | Mechanism & Rationale | Advantages | Disadvantages |
| Acidic Hydrolysis | The nitrile is protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to the carboxylic acid and an ammonium salt. [2][3] | Can be effective for certain substrates. | The morpholine nitrogen can be protonated, potentially hindering the reaction. Harsh acidic conditions can lead to further hydrolysis of the desired amide to the carboxylic acid, reducing the yield of the target compound. The reaction is often reversible. [4] |
| Alkaline Hydrolysis | The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The reaction typically stops at the carboxylate salt stage, and ammonia is liberated. [2] | The reaction is generally irreversible, which can lead to higher yields. [5]It avoids the protonation of the morpholine nitrogen. Milder, non-aqueous conditions can be employed to selectively form the amide. [6][7] | Vigorous conditions can lead to the formation of the carboxylate, bypassing the desired amide. |
Expert Recommendation: A mild, non-aqueous alkaline hydrolysis is often the most effective method for converting 3-morpholinopropanenitrile to 3-amino-1-morpholinopropan-1-one. This approach can offer high selectivity for the amide and minimize the formation of the corresponding carboxylic acid. [6] Experimental Protocol: Mild Alkaline Hydrolysis
This protocol is adapted from a general procedure for the selective hydrolysis of nitriles to amides under non-aqueous conditions. [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-morpholinopropanenitrile (1 equivalent) in a 9:1 mixture of dioxane and methanol.
-
Reagent Addition: Add a solution of 4N NaOH in methanol (4 equivalents). The final concentration of NaOH in the reaction mixture should be approximately 0.4 N.
-
Reaction Conditions: Stir the mixture at room temperature or under gentle reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Part 3: Formation and Purification of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt, which often improves the compound's crystallinity and stability.
Question 4: What is the best procedure for forming and purifying this compound?
Answer: The key to obtaining a pure, crystalline hydrochloride salt is the selection of an appropriate solvent system that allows for the precipitation of the salt while keeping impurities in solution.
Solvent Selection Strategy for Crystallization:
The ideal solvent system for crystallization is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.
| Solvent System | Rationale | Procedure |
| Isopropanol (IPA) / Ethanol | The free base is typically soluble in these alcohols. The hydrochloride salt is often less soluble, especially upon cooling. | Dissolve the crude 3-amino-1-morpholinopropan-1-one in a minimal amount of hot IPA or ethanol. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise until the pH is acidic. Cool the solution slowly to induce crystallization. |
| Ethyl Acetate / Diethyl Ether | These are less polar solvents in which the hydrochloride salt is likely to be insoluble. | Dissolve the free base in a minimal amount of a more polar solvent (e.g., a small amount of ethanol or methanol) and then add ethyl acetate or diethyl ether as an anti-solvent. Add HCl solution. The salt should precipitate out. |
| Acetone | A moderately polar solvent where the hydrochloride salt may have low solubility. | Dissolve the free base in acetone and add a solution of HCl in a suitable solvent (e.g., isopropanol or dioxane). |
Expert Tip: A mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane, often provides the best results for recrystallization. The more polar solvent is used to dissolve the compound, and the less polar anti-solvent is added to induce precipitation. [8] General Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolution: Dissolve the crude 3-amino-1-morpholinopropan-1-one in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle heating.
-
Acidification: Cool the solution to room temperature and slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or dioxane). Monitor the pH to ensure it is acidic.
-
Crystallization: Stir the solution at room temperature or cool it further in an ice bath to induce crystallization. If no crystals form, you can try adding a seed crystal or scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
By carefully considering the solvent effects at each stage of this synthesis, you can optimize your reaction conditions to achieve high yields and purity of the final product. Should you encounter further issues, please do not hesitate to consult our advanced troubleshooting resources.
References
- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Molecules, 25(10), 2345.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- University of Rochester, Department of Chemistry.
- Bamford, C. H., & Jenkins, A. D. (1953). Polymerization of acrylonitrile. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 216(1127), 515-538.
- Das, P., Devi, N., & Puzari, A. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society, 99(4), 100411.
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6664-6666.
- Bernasconi, C. F., & Zitomer, J. L. (1999). Nucleophilic Addition to Activated Double Bonds. 20. Aza-Michael Addition of Amines to β-Nitrostyrenes. A Comparison with the Reaction of Thiolate Ions. The Journal of Organic Chemistry, 64(15), 5547-5553.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemistry Steps. (2023).
- Varvounis, G., & Katsayannis, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Pearson+. (n.d.). What is the significance of acid hydrolysis in the Strecker synth...
- Reddy, B. M., et al. (2011). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
- Roberts, B. G., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
- Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?
- Química Orgánica. (n.d.). Acid hydrolysis of Nitriles.
- Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-123.
- Gunay, U. S., et al. (n.d.). SUPPORTING INFORMATION Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Deficient Triple Bonds. The Royal Society of Chemistry.
- Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry.
- U.S. Patent No. WO2001058848A1. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Maher, A., et al. (2012).
- Nagy, Z. K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344.
- An, S., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 14(8), 754.
- European Patent No. EP2468712A1. (2012). Method for producing and purifying 3-aminopropanol.
- Li, X., et al. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol.
- U.S. Patent No. 5,856,561. (1999).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-1-morpholinopropan-1-one hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Amino-1-morpholinopropan-1-one hydrochloride in their experiments. This document provides in-depth troubleshooting advice and frequently asked questions to address potential challenges related to the stability and degradation of this compound. The guidance herein is based on established principles of organic chemistry and extensive field experience with similar molecules.
I. Understanding the Molecule: Structural and Reactivity Insights
This compound possesses three key functional groups that dictate its reactivity and potential degradation pathways: a primary amine, a tertiary amine within a morpholine ring, and a ketone. The hydrochloride salt form enhances its solubility in aqueous media. Understanding the interplay of these groups is crucial for designing robust experiments and interpreting unexpected results.
II. Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual decrease in the purity of my stock solution of this compound over time. What could be the cause?
A1: A decrease in purity of your stock solution is likely due to chemical degradation. The primary culprits are hydrolysis and oxidation. The amide bond in the molecule can be susceptible to hydrolysis, especially if the solution is not maintained at an appropriate pH. The morpholine ring and the primary amine can undergo oxidation, particularly in the presence of dissolved oxygen or trace metal ions.[1][2] To mitigate this, we recommend preparing fresh solutions for critical experiments and storing stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.[3]
Q2: My reaction mixture containing this compound has turned yellow/brown. What does this indicate?
A2: Color change in a reaction mixture often signals the formation of degradation products. Oxidative degradation pathways, in particular, can lead to the formation of colored byproducts.[4] The primary amine is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, which are often colored. Additionally, complex side reactions can be initiated by initial degradation products, leading to a cascade of colored impurities. It is crucial to analyze the discolored solution by an appropriate analytical method, such as HPLC-UV/Vis or LC-MS, to identify the impurities.
Q3: I am performing a reaction at elevated temperatures and notice significant loss of my starting material. Is this compound thermally stable?
A3: Amines and their derivatives can be susceptible to thermal degradation.[2][5][6][7][8] The specific thermal stability of this compound is not extensively documented in publicly available literature. However, based on general principles of organic chemistry, prolonged exposure to high temperatures can lead to decomposition. Potential thermal degradation pathways could include decarboxylation, deamination, or cleavage of the morpholine ring.[5][6][7][8][9] We recommend performing a thermal stability study by heating a solution of the compound at various temperatures and monitoring its purity over time using HPLC.
Q4: Can I use buffers with this compound? If so, which ones are recommended?
A4: Yes, buffers can and should be used to maintain a stable pH environment, which is critical for the stability of this compound. Since the molecule contains a primary amine, the pH of the solution will significantly impact its protonation state and, consequently, its stability and solubility. We recommend using buffers in the slightly acidic to neutral pH range (e.g., pH 4-7). Phosphate or acetate buffers are generally good starting points. Avoid highly acidic or basic conditions, as these can promote hydrolysis of the amide bond.
III. Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Inconsistent Results in Biological Assays
You are observing high variability in your biological assay results when using different batches or ages of this compound solutions.
Caption: Troubleshooting inconsistent biological assay results.
-
Solution Integrity: The most probable cause is the degradation of the compound in solution, leading to a lower effective concentration and the presence of potentially interfering degradation products.
-
Immediate Action: Always prepare fresh solutions of this compound immediately before use in biological assays.
-
Preventative Measures: If stock solutions are necessary, store them in single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials.
-
Further Investigation: If fresh solutions do not resolve the issue, perform a forced degradation study (see Section IV) to intentionally generate and identify potential degradation products. These can then be screened for biological activity to determine if they are contributing to the observed variability.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Your HPLC or LC-MS analysis of a sample containing this compound shows unexpected peaks that are not present in the reference standard.
Caption: Troubleshooting unexpected chromatographic peaks.
Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield morpholine and 3-aminopropanoic acid.
-
Oxidation: The morpholine ring can be oxidized. The primary amine can also be oxidized to a hydroxylamine or nitroso derivative.
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation could lead to the formation of dimers or higher-order oligomers.
To identify the unknown peaks, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools. By determining the accurate mass and fragmentation pattern of the impurity, a putative structure can be proposed.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][10]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 100 µg/mL. Incubate at 70°C for 24 hours.
-
Photodegradation: Expose a solution (100 µg/mL in a neutral buffer) to a photostability chamber.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase with a gradient elution is effective for separating a range of polar and non-polar analytes. UV detection at a low wavelength ensures the detection of compounds lacking a strong chromophore, and mass spectrometry provides mass information for peak identification.
V. References
-
New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
-
Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research.
-
Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin.
-
Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate.
-
SAFETY DATA SHEET. Generic SDS Provider.
-
3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK.
-
THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU.
-
SAFETY DATA SHEET. Generic SDS Provider.
-
material safety data sheet sds/msds. CDH Fine Chemical.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
-
Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central.
-
Morpholine. Wikipedia.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
-
Forced degradation and impurity profiling. ScienceDirect.
-
3-AMINO-1-PROPANOL. Multichem.
-
MORPHOLINE. atamankimya.com.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate.
-
(PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate.
-
Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. Benchchem.
-
overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents. Benchchem.
-
Hydrothermal Degradation of Amino Acids. PMC - NIH.
-
Method development for amino acid analysis. ResearchGate.
-
challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH.
-
Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PubMed.
-
3-Amino-1-propanol | C3H9NO | CID 9086. PubChem - NIH.
-
(PDF) Evaluation of stability of (1R,2 S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate.
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate.
-
3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 10. library.dphen1.com [library.dphen1.com]
Technical Support Center: Stability of 3-Amino-1-morpholinopropan-1-one hydrochloride in Solution
An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive troubleshooting and frequently asked questions regarding the stability of 3-Amino-1-morpholinopropan-1-one hydrochloride in solution. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower users in their experimental design and interpretation.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical development. Understanding its stability in solution is critical for ensuring the integrity of experimental results, the quality of synthesized products, and the safety of developed therapeutics. This guide addresses common questions and challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
pH: The amide bond in the molecule is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[4][5]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the amine or morpholine ring.
-
Solvent: The choice of solvent can influence the solubility and stability of the compound.
Q2: How can I prepare a stock solution of this compound and how should it be stored?
A2: For optimal stability, stock solutions should be prepared and stored as follows:
-
Solvent Selection: Use a high-purity, HPLC-grade solvent in which the compound is freely soluble, such as water or ethanol.[6]
-
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates that could act as nucleation sites for degradation.
-
Storage Conditions: Store stock solutions in a cool, dark place, preferably refrigerated (2-8 °C) for short-term storage or frozen (-20 °C or -80 °C) for long-term storage.[7] Protect from light by using amber vials or by wrapping the container in aluminum foil.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-aminopropanoic acid and morpholine. Other potential degradation pathways could involve oxidation of the morpholine ring or the primary amine.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: To determine the stability in your specific experimental matrix, a stability-indicating study should be performed. This involves exposing a solution of the compound to your experimental conditions for a defined period and monitoring for any decrease in the parent compound concentration and the appearance of degradation products over time.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the stock or working solution. | Prepare fresh solutions for each experiment. If using a stored solution, perform a quick purity check (e.g., by HPLC) before use. Ensure proper storage conditions (cool, dark, and tightly sealed). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Peak tailing in HPLC analysis | Secondary interactions between the basic amine group and acidic silanol groups on the column.[1][8] | Optimize the mobile phase pH to ensure the analyte is in a single ionic form.[8] Add a competing base like triethylamine (TEA) to the mobile phase. Use a base-deactivated or end-capped column.[8] |
| Poor resolution between the parent peak and degradation products | Inappropriate HPLC method parameters. | Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation. Consider using a column with a different selectivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][4][9]
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, heating block, UV lamp
-
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Divide the stock solution into several aliquots for different stress conditions.
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to another aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot to a UV lamp.[10]
-
At each time point, take a sample, neutralize it if necessary, and analyze by a suitable analytical method (e.g., HPLC).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and impurities.[9]
-
Objective: To develop an HPLC method that can separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a mass spectrometer for detection.
-
-
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][11]
-
Visualizations
Caption: Workflow for a solution stability study.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Stability-Indicating Method Validation: Regulatory Considerations – Pharma Validation [pharmavalidation.in]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 10. fda.gov [fda.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Preventing byproduct formation in 3-Amino-1-morpholinopropan-1-one hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in explaining the chemical causality behind each experimental recommendation, ensuring a reproducible and high-purity outcome.
Introduction: A Tale of Two Steps
The synthesis of this compound is a well-established two-step process. The first step involves a Michael addition of morpholine to acrylonitrile, yielding 3-(Morpholin-4-yl)propanenitrile. The second step is the controlled hydrolysis of the nitrile to the primary amide, followed by the formation of the hydrochloride salt. While seemingly straightforward, each step presents unique challenges where slight deviations in reaction conditions can lead to significant byproduct formation, complicating purification and reducing overall yield. This guide provides a structured, question-and-answer-based approach to identify and mitigate these issues.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues you might encounter. Each question is designed to reflect a common problem, followed by a detailed explanation of the probable cause and a step-by-step solution.
Step 1: Michael Addition of Morpholine to Acrylonitrile
Question 1: "After reacting morpholine and acrylonitrile, I observe a significant amount of a white, insoluble polymer in my reaction flask. What is happening and how can I prevent it?"
Answer:
Probable Cause: The formation of a white, insoluble solid is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by bases. Morpholine, acting as both the nucleophile and a base in this reaction, can trigger this unwanted side reaction, especially at elevated temperatures or high concentrations.
Solution:
-
Temperature Control: Maintain a strict reaction temperature, typically between 30-40°C. Exceeding this range significantly increases the rate of polymerization.
-
Controlled Addition: Instead of adding all the acrylonitrile at once, add it dropwise to the morpholine solution over a period of 1-2 hours. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1,4-conjugate addition over polymerization.
-
Solvent Effects: While the reaction can be run neat, using a protic solvent like ethanol can help to dissipate heat and solvate the anionic intermediates, thereby reducing the likelihood of polymerization.
Question 2: "My reaction seems to have worked, but after workup, I'm getting a significant amount of a higher molecular weight byproduct according to my mass spectrometry data. What could this be?"
Answer:
Probable Cause: A common, though often overlooked, byproduct is the formation of a bis-adduct, where a second molecule of morpholine adds to the first product. This can occur if the reaction is left for an extended period or if there is a significant excess of morpholine. The likely structure of this byproduct is 3,3'-morpholin-4-yl-dipropylamine.
Solution:
-
Stoichiometry is Key: Use a slight excess of acrylonitrile (e.g., 1.1 equivalents) to ensure the complete consumption of morpholine, which is the limiting reagent in this scenario to avoid bis-addition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the morpholine is consumed, proceed with the workup. Extended reaction times do not significantly improve the yield of the desired product but increase the chance of side reactions.
Step 2: Hydrolysis of 3-(Morpholin-4-yl)propanenitrile
Question 3: "During the acidic hydrolysis of my nitrile, my final product has a significant peak in the 1H NMR spectrum around 12 ppm and a broad IR stretch around 3000 cm-1. My product is also difficult to crystallize."
Answer:
Probable Cause: These spectral features are characteristic of a carboxylic acid, indicating that the hydrolysis has proceeded too far, converting the desired amide into 3-(morpholin-4-yl)propanoic acid. Nitriles are generally more difficult to hydrolyze than amides, so harsh conditions (high temperature, high acid concentration, prolonged reaction time) will inevitably lead to the carboxylic acid byproduct.[1][2]
Solution:
-
Milder Acidic Conditions: The key is to find conditions that are strong enough to hydrolyze the nitrile but mild enough to leave the amide intact. A mixture of concentrated hydrochloric acid and glacial acetic acid in a 1:1 or 1:2 ratio with a low water content has been shown to be effective for this selective transformation.[3]
-
Temperature and Time Control: Perform the hydrolysis at a controlled temperature, typically not exceeding 50-60°C. Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 4-6 hours. Over-refluxing is a common cause of over-hydrolysis.
Question 4: "I'm attempting the hydrolysis with concentrated sulfuric acid and an alcohol as a solvent, and I'm isolating an unexpected N-alkylated amide. What is this and why did it form?"
Answer:
Probable Cause: You have inadvertently initiated a Ritter reaction . The Ritter reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form an N-alkyl amide.[4][5] In your case, the strong acid (H₂SO₄) likely dehydrated the alcohol solvent to form a carbocation, which was then trapped by the nitrile.
Solution:
-
Avoid Carbocation Sources: Do not use alcohols as solvents in the presence of strong, non-nucleophilic acids like sulfuric acid during nitrile hydrolysis.
-
Appropriate Acid Choice: Stick to hydrochloric acid for this transformation. The chloride ion is a competing nucleophile, which disfavors the Ritter pathway. The primary goal is the hydration of the nitrile, not the formation of a carbocation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for the Michael addition step? A: A slight molar excess of acrylonitrile (1.05 to 1.1 equivalents) relative to morpholine is recommended. This ensures that the morpholine is fully consumed, minimizing potential purification challenges later.
Q2: Can I use a base catalyst for the Michael addition? A: While Michael additions are base-catalyzed, morpholine itself is sufficiently basic to catalyze the reaction.[6] Adding a stronger base can aggressively promote the polymerization of acrylonitrile.
Q3: How do I effectively remove the carboxylic acid byproduct if it forms? A: If a significant amount of 3-(morpholin-4-yl)propanoic acid is formed, it can be challenging to separate from the desired amide hydrochloride due to similar solubilities. An extractive workup at a carefully controlled pH can be attempted. By basifying the mixture to a pH of ~8-9, the desired free amine-amide will be more soluble in an organic solvent (like dichloromethane or ethyl acetate), while the carboxylate salt will remain in the aqueous layer.
Q4: What is the best way to crystallize the final product, this compound? A: The hydrochloride salt is typically crystalline and can be precipitated from a solution of the free base in a solvent like isopropanol or ethanol by the addition of ethereal HCl or by bubbling HCl gas. A common and effective method is to dissolve the crude product in hot isopropanol and allow it to cool slowly.
Visualizations and Protocols
Overall Synthetic Pathway
Caption: Synthetic route to 3-Amino-1-morpholinopropan-1-one HCl.
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting flowchart for common synthesis issues.
Validated Experimental Protocols
Protocol 1: Synthesis of 3-(Morpholin-4-yl)propanenitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.0 eq) and ethanol (2 mL per gram of morpholine).
-
Cooling: Place the flask in a water bath to maintain an internal temperature of 30-35°C.
-
Addition: Add acrylonitrile (1.05 eq) dropwise via the dropping funnel over 1 hour. Ensure the temperature does not exceed 40°C. This controlled addition is critical to prevent polymerization.
-
Reaction: Stir the mixture at 35-40°C for 5-7 hours. Monitor the reaction by TLC (disappearance of morpholine).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: The resulting crude oil, 3-(Morpholin-4-yl)propanenitrile, is often of sufficient purity (>95% by GC) to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, place the crude 3-(Morpholin-4-yl)propanenitrile (1.0 eq).
-
Reagent Addition: Add a pre-mixed solution of concentrated hydrochloric acid (37%, 2.0 eq) and glacial acetic acid (2.0 eq). This specific acid mixture helps to control the hydrolysis and prevent the formation of the carboxylic acid.[3]
-
Reaction: Heat the mixture to 55-60°C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours.
-
Crystallization: The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold acetone or isopropanol to remove any residual acetic acid and other impurities. Dry the product under vacuum to yield the final hydrochloride salt.
| Parameter | Recommended Value | Rationale for Byproduct Prevention |
| Step 1: Acrylonitrile Stoich. | 1.05 - 1.1 equivalents | Minimizes bis-addition by ensuring morpholine is the limiting reagent. |
| Step 1: Temperature | 30 - 40°C | Prevents uncontrolled anionic polymerization of acrylonitrile. |
| Step 2: Hydrolysis Reagent | HCl / Acetic Acid mixture | Provides controlled hydrolysis to the amide, preventing over-hydrolysis to the carboxylic acid.[3] |
| Step 2: Temperature | 55 - 60°C | Sufficient energy for nitrile hydrolysis without promoting excessive conversion to the carboxylic acid. |
References
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Wikipedia. (n.d.). Ritter reaction.
- Janout, V., & Čefelín, P. (1980). The ritter reaction of poly(acrylonitrile) with tert.-butyl alcohol. European Polymer Journal, 16(12), 1075-1081.
- PrepChem.com. (n.d.). Synthesis of 3-morpholine acrylonitrile.
- Google Patents. (n.d.). US20160368861A1 - Compositions and methods related to the production of acrylonitrile.
- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684.
- DR-NTU, Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Patel, M. P., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
- Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(4), 923-925.
- PrepChem.com. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Jyothi, M., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1296.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Ukrorgsintez, V. V., et al. (2015). Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids. Russian Journal of Organic Chemistry, 51(8), 1143-1148.
- Nair, D. P., et al. (2022). Michael addition reactions in macromolecular design for emerging technologies. Polymer Chemistry, 13(1), 23-50.
- Bentham Science. (2022). Recent Advances in Base-assisted Michael Addition Reactions.
- MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
- Google Patents. (n.d.). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- PubChem. (n.d.). 3-Amino-1-propanol hydrochloride.
Sources
Navigating the Scale-Up of 3-Amino-1-morpholinopropan-1-one Hydrochloride Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride. As a key intermediate in numerous pharmaceutical development pathways, the successful and efficient scale-up of this compound is critical. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for a robust and scalable process.
Our approach is grounded in extensive experience in process development and a commitment to scientific integrity. We aim to empower you with the knowledge to not only identify and solve common challenges but also to proactively design and execute a successful scale-up strategy.
Troubleshooting Guide: From Bench to Plant
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during the transition from laboratory to pilot or production scale.
Issue 1: Exothermic Runaway and Poor Temperature Control During Mannich Reaction
Question: We are scaling up the synthesis, likely via a Mannich reaction with morpholine, formaldehyde, and a suitable ketone precursor. During the addition of reagents, we are observing a significant and difficult-to-control exotherm, leading to concerns about safety and product degradation. What is the cause, and how can we mitigate this?
Answer:
The Mannich reaction is a classic example of a condensation reaction that is often highly exothermic.[1] The formation of the reactive iminium ion from morpholine and formaldehyde is a rapid and heat-generating step. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. Uncontrolled temperature spikes can lead to the formation of by-products and, in worst-case scenarios, a dangerous pressure buildup in the reactor.
Root Cause Analysis and Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the reagents all at once, a semi-batch process is highly recommended for scale-up. This involves the slow, controlled addition of one of the reactants (often the formaldehyde or the ketone precursor) to the reaction mixture. This allows the cooling system of the reactor to manage the heat generated.
-
Pre-formation of the Iminium Ion: To better control the initial exotherm, consider the pre-formation of the morpholin-4-ylmethaniminium ion at a controlled temperature before the addition of the ketone enolate. This separates the two main heat-generating steps of the reaction.
-
Solvent Selection: The choice of solvent is critical. A solvent with a good heat capacity and a suitable boiling point can help to absorb and dissipate the heat generated. Ensure the solvent is appropriate for the reaction chemistry and downstream processing.
-
Reactor Efficiency: Ensure the reactor's cooling system is adequate for the scale and the expected heat evolution of the reaction. Perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to accurately determine the heat of reaction and ensure safe operating parameters.[2]
Experimental Protocol: Controlled Addition on Pilot Scale
-
Charge the reactor with morpholine and the chosen solvent.
-
Cool the mixture to the desired initial temperature (e.g., 10-15 °C).
-
Slowly add the formaldehyde solution via a dosing pump over a period of 2-4 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed the set limit.
-
After the formaldehyde addition is complete, slowly add the ketone precursor at a controlled rate, again monitoring the temperature closely.
-
Once all reagents are added, allow the reaction to proceed at the optimized temperature until completion.
Issue 2: Low Yield and Formation of Impurities
Question: Our scaled-up synthesis is resulting in a lower-than-expected yield of this compound, and we are observing several unknown impurities in our crude product. What are the likely side reactions, and how can we improve the yield and purity?
Answer:
Low yields and impurity formation are common challenges in scaling up organic syntheses. In the context of the likely Mannich reaction for this target molecule, several side reactions can occur, which are often exacerbated by prolonged reaction times, poor mixing, or localized temperature hotspots.
Potential By-products and Their Formation:
| By-product | Potential Cause | Mitigation Strategy |
| Bis-aminated products | Excess of the iminium ion or unreacted formaldehyde and morpholine reacting with the product. | Strict stoichiometric control of reactants. Slow addition of the limiting reagent. |
| Polymerization of formaldehyde | Inappropriate pH or temperature. | Use of high-quality formaldehyde, potentially with a stabilizer, and maintaining optimal pH and temperature. |
| Aldol condensation products | If the ketone precursor is enolizable, it can undergo self-condensation. | Optimize reaction conditions (temperature, catalyst) to favor the Mannich reaction over aldol condensation. |
| Products of thermal degradation | High reaction temperatures or prolonged reaction times can lead to decomposition. | Maintain strict temperature control and optimize the reaction time to ensure completion without unnecessary heating. |
Workflow for Optimizing Yield and Purity:
Caption: Troubleshooting workflow for low yield and impurity formation.
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the crystallization of this compound at a larger scale. The product is either oiling out or forming a fine precipitate that is difficult to filter. How can we develop a robust crystallization protocol?
Answer:
Crystallization is a critical step for achieving the desired purity and physical properties of an active pharmaceutical ingredient (API) intermediate.[3] Challenges in scaling up crystallization are common and often relate to solubility, supersaturation, and nucleation/crystal growth kinetics.
Strategies for Robust Crystallization:
-
Solvent System Selection: A systematic solvent screen is essential. The ideal solvent (or anti-solvent) system will have a steep solubility curve with temperature for the product and high solubility for the impurities.
-
Controlled Cooling Profile: Crash cooling often leads to the formation of fine, poorly filterable crystals or oiling out. A controlled, linear, or staged cooling profile allows for slower crystal growth and the formation of larger, more uniform crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of the pure product can control nucleation and lead to a more consistent crystal size distribution. The quality and quantity of the seed crystals are important parameters to optimize.
-
Anti-solvent Addition: If cooling crystallization is not effective, an anti-solvent addition approach can be employed. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the product. The rate of anti-solvent addition is a critical parameter to control.
Experimental Protocol: Developing a Scalable Crystallization Process
-
Solubility Determination: Determine the solubility of the crude product in various solvents at different temperatures to identify promising systems.
-
Small-Scale Crystallization Trials: Perform small-scale (1-5 g) crystallization trials to evaluate different solvent systems, cooling profiles, and the effect of seeding.
-
Particle Size Analysis: Analyze the crystal size and shape from the successful trials to determine the most promising conditions.
-
Scale-Up to Pilot Plant: Implement the optimized protocol in the pilot plant, paying close attention to the cooling rate and agitation speed.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: As discussed, the Mannich reaction can be highly exothermic. Proper heat management is crucial.
-
Handling of Reagents: Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Morpholine is corrosive and should also be handled with care.
-
Pressure Buildup: In the event of a thermal runaway or the formation of gaseous by-products, there is a risk of pressure buildup in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
A2: A combination of analytical techniques is recommended:
-
In-process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be a quick qualitative check.
-
Final Product Quality Control:
-
HPLC for purity analysis and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Elemental Analysis to confirm the elemental composition.
-
Melting Point as an indicator of purity.
-
Q3: Can you suggest an alternative synthetic route to the Mannich reaction for this compound?
A3: Yes, an alternative route that avoids the direct use of formaldehyde in a three-component reaction involves a multi-step synthesis:
-
Reaction of morpholine with cyanoacetate to form 3-morpholinopropionate.
-
Reaction of the propionate with formamide to yield 3-morpholinopropionamide.
-
Amination of the propionamide with ammonia or an ammonia salt to produce 3-Amino-1-morpholinopropan-1-one.
-
Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.[1]
This route may offer better control over the reaction and avoid some of the challenges associated with the one-pot Mannich reaction, although it involves more steps.
Q4: How can we minimize the environmental impact of this synthesis on a large scale?
A4: To improve the greenness of the synthesis, consider the following:
-
Solvent Selection: Whenever possible, choose solvents with a better environmental, health, and safety (EHS) profile.
-
Atom Economy: Analyze the reaction to maximize the incorporation of atoms from the reactants into the final product.
-
Waste Minimization: Optimize the reaction to minimize by-product formation. Develop procedures for the recovery and recycling of solvents.
-
Energy Efficiency: Optimize reaction times and temperatures to reduce energy consumption.
By carefully considering these troubleshooting strategies and frequently asked questions, researchers and drug development professionals can navigate the complexities of scaling up the synthesis of this compound, leading to a more efficient, safer, and robust manufacturing process.
References
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Domokos, A., et al. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. 2021.
- Wikipedia. Mannich reaction.
- AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- Hao, Y., et al. Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development. 2005.
Sources
Technical Support Center: Purification of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the dedicated support center for 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 173336-90-8). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical pharmaceutical intermediate in high purity. We will move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about the compound, providing a baseline for effective purification.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a purification strategy. Key characteristics are summarized below.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 194.66 g/mol | Calculated |
| Melting Point | Approx. 175-180 °C | [1] |
| Solubility | Soluble in water and alcohol (e.g., methanol, ethanol). Slightly soluble in non-polar solvents. | [1] |
Q2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route. A common synthesis involves the reaction of morpholine with cyanoacetate, followed by several steps.[1] Therefore, impurities can include:
-
Starting Materials: Unreacted morpholine or its salts.
-
Intermediates: Residual intermediates from the multi-step synthesis.
-
By-products: Products from side reactions, which can be structurally similar to the final product.
-
Degradation Products: The compound can degrade under harsh pH or high-temperature conditions, leading to discoloration.
Q3: How should I properly store the compound to ensure its stability?
As an amine hydrochloride salt, the compound is generally stable. However, to prevent degradation and maintain purity, follow these storage guidelines:
-
Container: Store in a tightly sealed container to protect from moisture.
-
Environment: Keep in a cool, dry, and well-ventilated place.[1] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).
-
Avoid: Keep away from strong bases, which can deprotonate the hydrochloride salt, and strong oxidizing agents.[2]
Q4: Which analytical techniques are best for assessing the purity of my sample?
A multi-faceted approach to purity analysis is always recommended.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the gold standard for quantifying purity and detecting non-volatile impurities. The basic nature of the amino group can sometimes cause peak tailing.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify residual solvents or structurally distinct impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurity masses.
-
Melting Point Analysis: A sharp melting point close to the literature value (175-180 °C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
Section 2: Troubleshooting Guide for Purification Challenges
This section provides direct answers to specific problems you may encounter during purification.
Q1: My final product is a persistent oil or refuses to crystallize. What's happening and how can I fix it?
A1: Potential Causes & Solutions
This is a common issue often caused by residual impurities that inhibit the formation of a crystal lattice.
-
Cause 1: Residual Solvent: The presence of excess solvent, especially one in which the compound is highly soluble, can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
-
Cause 2: Impurities: Even small amounts of impurities can act as "crystal poisons."
-
Solution 1 (Scratching): Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the supersaturated solution to induce crystallization.
-
Solution 3 (Solvent System Change): Your current solvent may be too good. Try triturating the oil with a solvent in which the product is poorly soluble (an "anti-solvent") like diethyl ether or hexane. This will often cause the product to precipitate as a solid, which can then be collected and recrystallized.
-
Q2: My NMR spectrum clearly shows unreacted morpholine. How do I remove it?
A2: Leveraging Basicity Differences
Morpholine is a basic impurity. Since your product is also a base (albeit as a hydrochloride salt), a simple acid wash is ineffective.
-
Solution: Recrystallization. This is the most effective method. The key is selecting a solvent system where the solubility of your product and the morpholine hydrochloride impurity differ significantly with temperature. A good starting point is an alcohol/ether system. Your product, being a larger molecule, will likely be less soluble than morpholine hydrochloride in a slightly non-polar solvent mixture, especially upon cooling. See the detailed recrystallization protocol in Section 3.
Q3: My product is yellow or brown instead of white. What causes this discoloration and how can I decolorize it?
A3: Identifying and Removing Chromophores
Discoloration is typically caused by trace amounts of highly conjugated impurities formed through oxidation or side reactions during synthesis or workup.
-
Cause: Air oxidation of the amine or related intermediates can form colored species. Reactions at elevated temperatures can also lead to thermal decomposition products.
-
Solution 1 (Charcoal Treatment): During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal adsorbs the colored impurities. Hot filter the solution through a pad of celite (to remove the fine charcoal particles) and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Solution 2 (Reductive Workup): If oxidation is suspected, a final workup step involving a mild reducing agent wash (e.g., a dilute solution of sodium bisulfite) before final salt formation and isolation can sometimes prevent color body formation.
Q4: My HPLC analysis shows poor peak shape (tailing). How can I improve the chromatography?
A4: Mitigating Analyte-Stationary Phase Interactions
Peak tailing for basic compounds like this amine is a classic problem in reversed-phase HPLC. It's caused by the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase.[3]
-
Solution 1 (Mobile Phase Modifier): Add a competing base to your mobile phase. A small amount of triethylamine (TEA), typically 0.1%, will bind to the active silanol sites and prevent your analyte from interacting with them.
-
Solution 2 (Low pH): Lower the pH of your mobile phase (e.g., to pH 2.5-3) using an acid like trifluoroacetic acid (TFA) or formic acid. At low pH, both your analyte and the residual silanols are fully protonated, which minimizes unwanted ionic interactions.
-
Solution 3 (Use a Base-Deactivated Column): Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Using such a column will significantly improve peak shape.[3]
Section 3: Detailed Purification Protocols
These protocols provide robust, step-by-step methodologies for purifying this compound.
Protocol 1: Recrystallization from an Alcohol/Ether System
This is the most common and effective method for purifying this compound.
-
Solvent Selection: A good starting point is a mixture of methanol and diethyl ether or isopropanol and methyl tert-butyl ether (MTBE). The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot alcohol (e.g., isopropanol) required to fully dissolve the solid. Perform this on a hot plate in a fume hood.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Charcoal Was Used): Set up a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask by pouring some hot solvent through them. Quickly filter the hot solution. This crucial step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., diethyl ether or MTBE) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction for Removing Non-Basic Impurities
This technique is useful if your crude product (as the free base, before hydrochloride formation) is contaminated with neutral or acidic impurities.
-
Dissolution: Dissolve the crude free base in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1 M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the pH is >12. This will deprotonate your product, causing the free base to precipitate or form an oil.
-
Extraction: Extract the free base back into an organic solvent (e.g., DCM, 3 times).
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and then form the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a solvent like ether or isopropanol.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent, and dry under vacuum.
Section 4: Visual Workflows and Diagrams
Visual aids can simplify complex decision-making processes in the lab.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for the recrystallization protocol.
Section 5: References
-
ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK. [Link]
-
Multichem. (n.d.). 3-AMINO-1-PROPANOL Safety Data Sheet. Multichem. [Link]
Sources
Removal of unreacted starting materials from 3-Amino-1-morpholinopropan-1-one hydrochloride
Welcome to the technical support guide for the purification of 3-Amino-1-morpholinopropan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the removal of unreacted starting materials.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis.[1] Its purification is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials can lead to downstream reaction failures, impurity issues in the final product, and compromised biological activity. This guide provides a comprehensive overview of the common challenges and solutions for obtaining highly pure this compound.
The synthesis of this compound often involves the reaction of morpholine with a suitable aminopropanone precursor, followed by hydrochloride salt formation.[1] Consequently, unreacted morpholine and other reagents are common impurities. Due to the polar and water-soluble nature of the target compound, purification can be challenging.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities I should expect in my crude this compound?
The primary impurities will be the reagents used in the synthesis. The most common synthetic route involves a Mannich-type reaction or a Michael addition followed by amidation. Therefore, you can expect to find:
-
Unreacted Morpholine: A common starting material that is a secondary amine.
-
Unreacted Acrylamide or Acryloyl Chloride: If used as a starting material.
-
Unreacted 3-aminopropan-1-one precursor: Such as 3-chloropropanoyl chloride or similar reagents.
-
Byproducts from side reactions: Depending on the specific synthetic route, various side products may form.
Q2: My crude product is an oil/gummy solid and won't crystallize. How can I purify it?
This is a common issue when residual starting materials or byproducts act as impurities that inhibit crystallization.
Initial Steps:
-
Solvent Trituration: Attempt to wash the crude product with a solvent in which the desired hydrochloride salt has low solubility, but the impurities are soluble. Good starting points are cold isopropanol, acetone, or diethyl ether. This can often remove a significant portion of non-polar impurities.
-
Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.[2][3]
-
Dissolve the crude product in water.
-
Make the solution basic (pH > 10) with a base like sodium hydroxide (NaOH) to convert the amine hydrochloride to the free amine.[3]
-
Extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate.[4]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure hydrochloride salt.[5][6]
-
Q3: I've tried recrystallization, but my recovery is very low. What can I do to improve it?
Low recovery during recrystallization is often due to the choice of solvent or the presence of impurities that increase the solubility of your product.
Troubleshooting Steps:
-
Solvent System Optimization: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar hydrochloride salt like this compound, consider solvent systems like:
-
Methanol/Isopropanol
-
Ethanol/Diethyl Ether
-
Water/Acetone
-
-
Anti-Solvent Precipitation: Dissolve the crude product in a minimal amount of a solvent in which it is very soluble (e.g., methanol or water). Then, slowly add a solvent in which it is insoluble (an "anti-solvent") like diethyl ether, acetone, or hexanes, until the solution becomes cloudy.[6] Allow the solution to stand and cool to induce crystallization.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography can be a very effective purification method, especially for removing closely related impurities. However, due to the high polarity of the hydrochloride salt, standard silica gel chromatography with non-polar eluents is often ineffective.[7]
Recommended Chromatographic Techniques:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol mixtures). This is generally a good choice for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.[8] This technique is excellent for retaining and separating very polar, water-soluble compounds.[8]
-
Ion-Exchange Chromatography: Since the compound is a salt, ion-exchange chromatography can be a powerful tool for purification.
-
Normal-Phase Chromatography with a Polar-Modified Stationary Phase: Using an amine-functionalized or diol-functionalized silica gel can improve the chromatography of polar amines.[9][10]
-
Normal-Phase Chromatography with Additives: Adding a small amount of a volatile amine like triethylamine to the eluent can help to reduce tailing and improve the separation of basic compounds on silica gel.[10] A common mobile phase system could be dichloromethane/methanol with a small percentage of triethylamine.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Crude product is a dark oil. | High concentration of colored, high molecular weight impurities. | 1. Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps.2. Perform an acid-base extraction to separate the basic product from neutral or acidic colored impurities. |
| Multiple spots on TLC, even after recrystallization. | Co-crystallization of impurities or inefficient recrystallization. | 1. Optimize the recrystallization solvent system. Try a multi-solvent system.2. Employ column chromatography for a more effective separation.[7] |
| Product decomposes during purification. | The free amine may be unstable at high temperatures or in the presence of certain solvents. | 1. Keep the product as the hydrochloride salt whenever possible, as it is generally more stable.2. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure).3. If performing column chromatography on the free amine, consider using a less acidic stationary phase like alumina.[10] |
| Formation of an emulsion during acid-base extraction. | The organic and aqueous layers have similar densities or contain surfactants. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.2. Gently swirl or rock the separatory funnel instead of vigorous shaking.3. Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is ideal for removing non-basic impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in deionized water (approximately 10 mL of water per gram of crude material).
-
Basification: Cool the aqueous solution in an ice bath and slowly add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10. This will convert the amine hydrochloride to its free amine form.[3]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of crude material).[4]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), then filter to remove the drying agent.
-
Precipitation of the Hydrochloride Salt:
-
Cool the dried organic solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Alternatively, bubble dry HCl gas through the cooled organic solution.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography (for the free amine)
This protocol is suitable for separating the free amine from closely related impurities.
-
Preparation of the Free Amine: Convert the crude hydrochloride salt to the free amine as described in steps 1-5 of Protocol 1. After drying, concentrate the organic solution under reduced pressure to obtain the crude free amine, which is often an oil.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.[7]
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the initial chromatography eluent or a slightly more polar solvent. Alternatively, adsorb the crude amine onto a small amount of silica gel and load it onto the column as a solid.[11]
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system for amines is a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane.[10] Adding a small amount (0.5-1%) of triethylamine to the eluent can improve peak shape and reduce tailing.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and then convert the purified free amine back to the hydrochloride salt as described in step 6 of Protocol 1.
Visualizations
Decision-Making Flowchart for Purification Strategy
Caption: Workflow for purification via acid-base extraction.
References
- ChemBK. (2024, April 9). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Unknown Source. (n.d.). Column chromatography. Retrieved from a source that discusses the principles of column chromatography including adsorbents and solvents.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Unknown Source. (n.d.). Isolation (Recovery) of amines.
- Reddit. (2018, May 13). Ways of crashing out amines.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- ResearchGate. (2015, July 11). How can I separate HCl from amine hydrogenchloride solution by electrolysis?.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown Source. (n.d.). RECRYSTALLISATION.
- YouTube. (2018, October 26). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222.
Sources
- 1. chembk.com [chembk.com]
- 2. Workup [chem.rochester.edu]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in 3-Amino-1-morpholinopropan-1-one Hydrochloride
Welcome to the technical support guide for the characterization of impurities in 3-Amino-1-morpholinopropan-1-one hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding Potential Impurities
Q1: What are the most likely process-related impurities from the synthesis of this compound?
A1: Understanding the synthetic route is crucial for predicting potential process-related impurities. A common synthesis pathway involves several steps, each presenting an opportunity for unreacted starting materials, intermediates, or by-products to carry through.[1]
A plausible synthesis route includes:
-
Reaction of morpholine with cyanoacetate to form 3-morpholine propionate.
-
Reaction with formamide to yield 3-morpholine propionamide.
-
Amination to produce 3-amino-1-morpholinopropan-1-one.
-
Salt formation with hydrochloric acid to yield the final product.[1]
Based on this, the primary impurities to monitor are:
-
Starting Materials: Morpholine, cyanoacetate, formamide.
-
Intermediates: 3-morpholine propionate, 3-morpholine propionamide.
-
By-products: Impurities can also arise from side reactions. For instance, dimerization or polymerization of intermediates can occur under certain reaction conditions.
The International Conference on Harmonisation (ICH) guidelines categorize impurities into organic, inorganic, and residual solvents, all of which must be controlled.[2]
Q2: Beyond process impurities, what potential degradation products should I be concerned about?
A2: Degradation products can form during manufacturing, storage, or handling due to exposure to stress factors like acid, base, heat, light, or oxidizing agents.[3][4] For this compound, the amide and morpholine functional groups are the most susceptible.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 3-aminopropanoic acid and morpholine.
-
Oxidation: The tertiary amine within the morpholine ring and the primary amine can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[5]
-
Thermolysis: High temperatures can induce degradation, potentially leading to cleavage or rearrangement of the molecule.
Identifying these degradation pathways is a regulatory requirement and is essential for establishing the intrinsic stability of the molecule.[3][5] Forced degradation studies are the primary tool for investigating these potential issues.
Part 2: Analytical Strategy and Method Development
Q3: What is the recommended initial analytical approach for impurity profiling of this compound?
A3: A multi-faceted approach is recommended, starting with the most versatile technique and supplementing with others as needed. High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity analysis due to its sensitivity and wide applicability.[2][6]
Here is a logical workflow for a comprehensive analysis:
Caption: Recommended analytical workflow for impurity characterization.
This workflow ensures that you not only detect and quantify impurities but also have a clear path toward identifying unknown peaks and assessing the stability of your compound.
Q4: How do I develop a robust, stability-indicating HPLC-UV method for quantifying impurities?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any impurities or degradation products.[7][8] Developing such a method for this compound, a polar compound, requires careful selection of chromatographic conditions.
Key Developmental Steps:
-
Column Selection: A reverse-phase C18 column is a good starting point.[7][9] Given the polar nature of the analyte, consider a column with aqueous stability (e.g., "AQ" type) or use a polar-embedded phase to improve retention and peak shape.
-
Mobile Phase Optimization:
-
Aqueous Phase: Start with a low pH buffer (e.g., 20 mM potassium phosphate or ammonium acetate, pH 3.0-5.0) to ensure the primary amine is protonated, which generally leads to better peak shape on silica-based columns.[8]
-
Organic Phase: Acetonitrile is often a good choice, but methanol can offer different selectivity and should also be evaluated.
-
Elution Mode: Begin with a shallow gradient (e.g., 5% to 50% organic over 20-30 minutes) to separate impurities with a wide range of polarities.
-
-
Detection Wavelength: Use a Photodiode Array (PDA) detector to scan a range of wavelengths (e.g., 200-400 nm). The primary wavelength should be set at the absorbance maximum of the API, but other wavelengths should be monitored to ensure detection of impurities that may have different chromophores.
-
Forced Degradation Samples: The most critical step is to challenge the method's specificity. Analyze samples that have been forcibly degraded (see Q10). The method is only considered "stability-indicating" if all degradation products are baseline-separated from the main peak and from each other.[8]
Typical Starting HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for impurity profiling; provides good efficiency.[9] |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid) | Buffers the system and protonates the amine for better peak shape.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 70% B over 30 min | A broad gradient to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 210 nm | A lower UV wavelength is often necessary for compounds lacking strong chromophores. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
Q5: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS), and what are the key considerations?
A5: GC-MS is the ideal technique for analyzing volatile or semi-volatile impurities that are difficult to handle by HPLC. For this compound, this primarily includes:
-
Residual Solvents: Such as ethanol, which may be used in the final crystallization step.[10]
-
Volatile Starting Materials: Morpholine is a key starting material and a potential impurity that is well-suited for GC analysis.[11][12]
Key Considerations:
-
Analyte Volatility: The main compound, being a salt, is non-volatile and will not pass through a GC column. Therefore, GC is only for specific volatile impurities.
-
Derivatization: Direct analysis of polar amines like morpholine by GC can be challenging due to poor peak shape. Derivatization is often employed to increase volatility and improve chromatography. A common method is to react morpholine with sodium nitrite under acidic conditions to form the more volatile N-nitrosomorpholine, which is then analyzed by GC-MS.[11][13][14]
-
Sample Preparation: The sample must be dissolved in a suitable organic solvent. Since the API is a hydrochloride salt, a liquid-liquid extraction may be necessary to separate the volatile impurities from the non-volatile API.
Typical GC-MS Parameters for Morpholine (after derivatization):
| Parameter | Recommended Condition | Reference |
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | Standard non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.0-2.0 mL/min | Inert carrier gas providing good efficiency.[11] |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 60°C, ramp to 280°C | A temperature program is needed to separate the derivatized analyte from the solvent and other components. |
| MS Source Temp. | 230 °C | Standard source temperature for EI.[11] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[11] |
Part 3: Troubleshooting Common Analytical Issues
Q6: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the main compound. What is the cause and how do I fix it?
A6: Poor peak shape, particularly tailing, for amine-containing compounds like yours is a classic problem in reverse-phase HPLC. It is most often caused by secondary interactions between the basic amine groups and acidic residual silanols on the silica-based column packing.
Troubleshooting Workflow:
Caption: Troubleshooting guide for poor HPLC peak shape.
Detailed Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the primary amine. This keeps the amine fully protonated (R-NH3+), minimizing interactions with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) are extensively end-capped to shield residual silanols. If you are using an older column, switching to a modern equivalent can solve the problem instantly.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites, but this can shorten column lifetime and is less favored than using a proper pH and a modern column.
Part 4: Advanced Characterization
Q7: How do I properly conduct forced degradation studies to understand the stability of this compound?
A7: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[4][15] This is a critical step in developing a stability-indicating method.[3]
Protocol for Forced Degradation:
The goal is to achieve 5-20% degradation of the active ingredient. You may need to adjust the duration or severity of the conditions to reach this target.[5]
| Stress Condition | Protocol | Rationale & Potential Products |
| Acid Hydrolysis | Dissolve API in 0.1 M HCl and heat at 60°C for several hours.[4][5] | Simulates acidic environments. Primarily targets the amide bond, potentially yielding 3-aminopropanoic acid and morpholine. |
| Base Hydrolysis | Dissolve API in 0.1 M NaOH and heat at 60°C for several hours.[4][5] | Simulates alkaline environments. Also targets the amide bond, often at a faster rate than acid hydrolysis. |
| Oxidation | Dissolve API in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.[4][5] | Simulates oxidative stress. Can lead to the formation of N-oxides on the morpholine or primary amine. |
| Thermal | Store the solid API in an oven at 80°C for 24-48 hours.[4] | Tests for thermally induced degradation, which could involve various breakdown pathways. |
| Photolytic | Expose the API (in solid and solution form) to a light source providing combined UV and visible output (ICH Q1B guidelines).[4][16] | Tests for light sensitivity. Photolytic reactions can be complex and may lead to radical-based degradation. |
Important: For each condition, a control sample (blank, without the API) must be run to ensure that observed peaks are not artifacts from the reagents or solvent degradation.[4]
Q8: What is the role of NMR spectroscopy in impurity characterization?
A8: While LC-MS is excellent for providing a molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. Once an impurity has been isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to piece together the exact chemical structure.
Interpreting ¹H NMR Data:
For the parent compound, 3-Amino-1-morpholinopropan-1-one, you would expect to see signals corresponding to:
-
Morpholine Protons: Typically, two multiplets around 3.5-3.8 ppm (protons adjacent to oxygen) and 2.4-2.6 ppm (protons adjacent to nitrogen).
-
Propane Chain Protons: Two methylene groups (-CH₂-), likely appearing as triplets or more complex multiplets between 2.5 and 3.5 ppm. The chemical shifts are influenced by the adjacent amine and carbonyl groups.[17]
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
When analyzing an impurity, you would look for changes in this pattern:
-
Missing Signals: Suggests a part of the molecule has been cleaved off (e.g., loss of the morpholine ring during hydrolysis).
-
Shifted Signals: Indicates a change in the chemical environment. For example, the formation of an N-oxide would significantly shift the signals of adjacent protons.
-
New Signals: Points to the addition of a new functional group or a completely different structure.
By carefully analyzing chemical shifts, integration (proton count), and coupling patterns, the complete structure of an impurity can be determined.
References
- Benchchem. (2025).
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Cao, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. [Link]
- ResearchGate. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
- ResearchGate. (n.d.).
- Panda, S. S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical Analysis.
- Sultana, N., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Jain, D., et al. (2016).
- Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ACS. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Science.gov. (n.d.).
- PrepChem. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chavhan, J. G., et al. (2013).
- Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the combined dosage form.
Sources
- 1. chembk.com [chembk.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medcraveonline.com [medcraveonline.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Intermediates
The Strategic Imperative for Method Cross-Validation
In pharmaceutical development, morpholine is a ubiquitous heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including gefitinib, linezolid, and reboxetine.[1][2] Its intermediates must be meticulously monitored and controlled to ensure the safety, efficacy, and quality of the final drug product. An analytical method, however robust in the originating laboratory, is not guaranteed to perform identically in a different setting. This is where cross-validation becomes a critical, non-negotiable process.
Cross-validation is the formal, documented comparison of results from two or more distinct analytical methods or from the same method executed in different laboratories.[3][4][5] It is the cornerstone of analytical method transfer, ensuring that data remains consistent and reliable when a method is moved from a research and development setting to a quality control (QC) lab, or between a sponsor and a contract manufacturing organization (CMO).[6][7] The objective, as outlined in foundational guidelines like the International Council for Harmonisation's (ICH) Q2(R2), is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]
This guide will compare the two most prevalent chromatographic techniques for morpholine analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and delve into the causality behind key experimental choices, providing actionable protocols for your laboratory.
The Central Challenge: Morpholine's Analytical Invisibility
The primary analytical challenge with morpholine and many of its early-stage intermediates is twofold:
-
High Polarity & Low Molecular Weight: These properties make it difficult to retain on traditional reversed-phase HPLC columns.[10]
-
Lack of a Strong Chromophore: Morpholine does not absorb ultraviolet (UV) light effectively, rendering it "invisible" to standard HPLC-UV detectors.[11]
To overcome these issues, derivatization is the most common and essential strategy. This chemical modification converts the analyte into a more "well-behaved" molecule with properties suitable for the chosen analytical technique. For GC, derivatization increases volatility; for HPLC-UV, it attaches a UV-absorbing molecule.[12][13]
Method Comparison: GC-MS vs. HPLC-UV
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) depends on the specific analytical need, required sensitivity, sample matrix, and available instrumentation.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle & Rationale: This technique is a powerhouse for identifying and quantifying volatile and semi-volatile compounds.[16] By converting morpholine into a stable and volatile derivative, we can achieve excellent separation and highly specific detection using a mass spectrometer. The most common derivatization reaction involves reacting morpholine (a secondary amine) with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR), a volatile compound ideal for GC analysis.[12][17][18] The mass spectrometer provides definitive identification based on the derivative's mass-to-charge ratio and fragmentation pattern, virtually eliminating ambiguity from matrix interferences.[12][19]
Best Suited For:
-
Trace-level impurity analysis where high sensitivity and specificity are paramount.
-
Confirmation of identity for unknown impurities.
-
Analysis in complex sample matrices where chromatographic interferences are likely.
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Principle & Rationale: HPLC is the workhorse of QC laboratories due to its high throughput and robustness.[20] To make morpholine detectable by a UV detector, it is reacted with a derivatizing agent that contains a strong chromophore. A well-documented agent for this purpose is 1-Naphthyl isothiocyanate, which reacts with morpholine to form a stable derivative with high UV absorbance.[10][13] This allows for quantification using standard HPLC-UV systems common in any pharmaceutical lab.
Best Suited For:
-
Routine quality control testing where high sample throughput is required.
-
Quantification of known morpholine-based intermediates at moderate concentrations.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for validated GC-MS and HPLC methods for morpholine analysis, based on data from published studies. This data is essential for setting acceptance criteria during a cross-validation study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Significance |
| Linearity (R²) | > 0.999[12][17] | > 0.9995[10][13] | Demonstrates a direct, proportional relationship between analyte concentration and instrument response. |
| LOD | 7.3 µg/L[17][18] | 0.1000 µg/mL (100 µg/L)[10][13] | The lowest concentration that can be reliably detected. GC-MS often provides superior sensitivity. |
| LOQ | 24.4 µg/L[17][18] | 0.3001 µg/mL (300.1 µg/L)[10][13] | The lowest concentration that can be accurately and precisely quantified. |
| Accuracy (Recovery %) | 94.3% - 109.0%[17][18] | 97.9% - 100.4%[10][13] | Measures the closeness of the experimental value to the true value; critical for ensuring unbiased results. |
| Precision (RSD %) | Intraday: 2.0-4.4%Interday: 3.3-7.0%[17][18] | 0.79%[13] | Measures the degree of scatter between a series of measurements; indicates method reproducibility. |
| Selectivity | High (with MS detection)[14] | Moderate to High | MS provides unequivocal identification, whereas HPLC-UV relies on retention time, which is less specific. |
Experimental Protocols & Workflows
Adherence to a detailed, validated protocol is paramount for successful analysis and cross-validation. The following sections provide step-by-step methodologies.
General Analytical Workflow
The logical flow for analyzing morpholine intermediates is visualized below. The critical decision point is the necessity of derivatization based on the chosen analytical technique.
Caption: General workflow for analysis of morpholine intermediates.
Protocol 1: GC-MS Analysis via N-Nitrosomorpholine Derivatization
This protocol is adapted from established methods for determining morpholine in pharmaceutical and food matrices.[12][17][18]
Objective: To quantify morpholine by converting it to N-nitrosomorpholine (NMOR) followed by GC-MS analysis.
1. Reagent Preparation:
- Derivatization Reagent: Saturated solution of sodium nitrite (NaNO₂) in deionized water.
- Acidification Agent: 6M Hydrochloric Acid (HCl).
- Extraction Solvent: Dichloromethane (DCM), GC grade.
- Standard Preparation: Prepare a stock solution of morpholine in pure water (e.g., 50 mg/L) and create a series of calibration standards by diluting the stock.[17]
2. Derivatization and Extraction:
- Pipette a defined volume (e.g., 20 mL) of the sample or standard into a 50 mL sample tube.[17]
- Add 2.0 mL of 6M HCl and vortex briefly.
- Add 2.0 mL of saturated sodium nitrite solution, cap the tube, and vortex for 1 minute.[17]
- Allow the reaction to proceed at room temperature for 10 minutes.
- Add 2.0 mL of DCM, and vortex vigorously for 2 minutes to extract the NMOR derivative.
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer (DCM) to a GC vial for analysis.
Morpholine [label="Morpholine\n(in acidic solution)"];
Reagent [label="Sodium Nitrite\n(NaNO₂)"];
Product [label="N-Nitrosomorpholine\n(Volatile, GC-amenable)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Morpholine -> Product [label="+"];
Reagent -> Product [style=invis];
{rank=same; Morpholine; Reagent;}
}
Caption: Derivatization of morpholine for GC-MS analysis.
3. GC-MS Conditions:
- System: Agilent 7890 GC with 5975C MS detector or equivalent.[12][17]
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 60°C (hold 1 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).[10]
- Injector: Splitless mode, 250°C, 1 µL injection volume.
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, Selected Ion Monitoring (SIM) for quantification.[12]
- SIM Ions for NMOR: m/z 116.1 (molecular ion) and 86.1 (fragment ion).[18]
Protocol 2: HPLC-UV Analysis via 1-Naphthyl Isothiocyanate Derivatization
This protocol is based on a validated method for quantifying morpholine in an API.[13]
Objective: To quantify morpholine by converting it to a UV-active derivative followed by HPLC-UV analysis.
1. Reagent Preparation:
- Derivatization Reagent: 1-Naphthyl isothiocyanate (NIT) solution in acetonitrile.
- Diluent: Acetonitrile/Water mixture.
- Mobile Phase: As determined during method development (e.g., a gradient of acetonitrile and a buffered aqueous solution).
- Standard Preparation: Prepare a stock solution of morpholine and create calibration standards in the chosen diluent.
2. Derivatization Procedure:
- Dissolve a precisely weighed amount of the API or intermediate sample in the diluent.
- To a known volume of the sample or standard solution, add a defined volume of the NIT derivatizing reagent.
- Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form the stable thio-urea derivative.
- Cool the solution to room temperature and dilute to a final concentration suitable for HPLC analysis.[13]
3. HPLC-UV Conditions:
- System: Standard HPLC system with a UV or DAD detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Gradient elution may be required to separate the derivative from other components. Example: Mobile Phase A (Buffer), Mobile Phase B (Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at the absorbance maximum of the derivative (e.g., ~230 nm).
- Injection Volume: 10 µL.
Designing the Cross-Validation Study
Once both the sending unit (SU) and receiving unit (RU) have established proficiency with the analytical method, a formal cross-validation or method transfer study can be initiated.[7][21] The choice of approach depends on the method's complexity and the receiving lab's experience.[6][22]
Caption: Decision tree for selecting a method transfer approach.
For a typical comparative testing study:
-
Execution: The SU sends a homogenous set of samples to the RU. Both labs analyze the samples concurrently using the same method protocol.[6]
-
Evaluation: The results are statistically compared. For assays, the mean results between labs should be close, and an F-test can be used to compare the variance of the results. The precision results (RSD%) from both labs must meet the criteria defined in the protocol.[23]
-
Report: A final report is generated summarizing all data, statistical analyses, and any deviations. A concluding statement confirms that the RU is qualified to run the method.
Senior Scientist's Insights & Conclusion
Causality is Key: Do not just follow a protocol; understand it. Knowing why derivatization is necessary for morpholine allows you to troubleshoot effectively. If you see poor sensitivity in your HPLC-UV method, the first place to investigate is the derivatization reaction efficiency, not just the instrument.
Embrace Advanced Methods: While derivatization-based methods are robust, they add time and complexity. For challenging matrices or very low-level impurities, consider Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[10][24] HILIC allows for the retention of polar compounds like morpholine without derivatization, and MS/MS provides unparalleled sensitivity and selectivity.[24][25]
Cross-Validation is a Collaboration: Successful method transfer is built on open communication between the sending and receiving laboratories.[7][21] Pre-transfer training, teleconferences to discuss the method's nuances, and a jointly approved protocol are critical for preventing easily avoidable failures.
Ultimately, the goal of cross-validation is to build a chain of trust in your analytical data, from the first R&D batch to the final QC release of a life-saving drug. By carefully selecting the appropriate analytical technique, understanding the chemistry behind the protocol, and executing a well-designed comparative study, you ensure data integrity and uphold the highest standards of scientific and regulatory compliance.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. (2025). BenchChem.
- Quality Guidelines.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)
- Cao, M., et al. (2018).
- An, K., et al. (2020).
- Liquid phase method for morpholine. (2023). Shenyang East Chemical Science-Tech Co., Ltd.
- Cross-valid
- Cross-Validation of Analytical Methods for 1-(Morpholin-4-yl)
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018).
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Frequently Asked Questions about Method Valid
- Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine.... (1990).
- Method Transfer, Partial Validation, and Cross Validation: Recommend
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Development and validation of a standardized method for the determin
- HPLC Methods for analysis of Morpholine.
- Determination of Morpholine in Linezolid by Ion Chrom
- Cross-Validation of Analytical Techniques for 3-Morpholinopropiophenone Hydrochloride: A Compar
- Mass spectrometry in impurity profiling. (2025).
- OSHA Method PV2123: Morpholine. (2003).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2019).
- Best Practices for Transferring Analytical Methods. (2025). The J. Molner Company.
- Transfer of Analytical Procedures: Position Paper. APV Mainz.
- Analytical Method Transfer Best Practices. (2017). Contract Pharma.
- Bioanalytical Method Development and Validation Services.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2019). PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. contractpharma.com [contractpharma.com]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 21. apv-mainz.de [apv-mainz.de]
- 22. jmolner.com [jmolner.com]
- 23. database.ich.org [database.ich.org]
- 24. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride: Two Competing Routes
In the landscape of pharmaceutical intermediates and research chemicals, the synthesis of novel compounds with high purity and yield is a cornerstone of drug discovery and development. Among these, 3-Amino-1-morpholinopropan-1-one hydrochloride, a versatile building block, has garnered significant interest. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a white crystalline solid soluble in water and alcohol.[1] Its molecular structure, featuring a morpholine ring, a carbonyl group, and a primary amine, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including potential anti-cancer and anti-depressant agents.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent reactions.
This guide will dissect two primary synthetic pathways to this valuable compound:
-
Route A: A multi-step synthesis commencing with the Michael addition of morpholine to acrylamide, followed by a Hofmann rearrangement.
-
Route B: A two-step approach involving the acylation of morpholine with 3-chloropropionyl chloride, followed by amination of the resulting chloro-ketone.
A thorough examination of these routes will encompass not only the chemical transformations but also practical considerations such as reaction conditions, yields, and potential challenges.
Route A: The Hofmann Rearrangement Approach
This synthetic strategy leverages the classic Hofmann rearrangement, a reliable method for converting primary amides into primary amines with one less carbon atom.[2] The synthesis begins with the formation of the amide precursor, 3-morpholinopropanamide, through a Michael addition.
Step 1: Synthesis of 3-Morpholinopropanamide
The initial step involves the nucleophilic addition of morpholine to acrylamide. This Michael reaction is a well-established method for forming carbon-nitrogen bonds.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol.
-
To this solution, add morpholine (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 3-morpholinopropanamide.
Causality of Experimental Choices: The use of a slight excess of morpholine ensures the complete consumption of the acrylamide. Ethanol is a common solvent for Michael additions as it effectively dissolves both reactants and facilitates the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Hofmann Rearrangement to this compound
The synthesized 3-morpholinopropanamide is then subjected to the Hofmann rearrangement to yield the desired primary amine. The final product is isolated as its hydrochloride salt.
Experimental Protocol:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 3-morpholinopropanamide (1.0 eq) in cold water.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition, warm the reaction mixture to 50-70 °C for approximately 1 hour.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Concentrate the acidic solution under reduced pressure to obtain the crude hydrochloride salt.
-
Purify the product by recrystallization from an appropriate solvent like ethanol to obtain pure this compound.
Causality of Experimental Choices: The Hofmann rearrangement is sensitive to temperature, and the initial reaction is carried out at low temperatures to control the formation of the N-bromoamide intermediate.[3] Subsequent heating promotes the rearrangement to the isocyanate, which is then hydrolyzed in the aqueous basic solution to the amine. Acidification with hydrochloric acid not only quenches the reaction but also converts the amine product into its more stable and easily isolable hydrochloride salt.
Route B: The Chloro-Ketone Amination Approach
This alternative route involves the initial formation of a chloro-ketone intermediate, which is subsequently converted to the desired amine.
Step 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one
This step involves the acylation of morpholine with 3-chloropropionyl chloride. This is a standard method for the formation of amides from amines and acyl chlorides.
Experimental Protocol:
-
In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the morpholine solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-chloro-1-morpholinopropan-1-one, which can be used in the next step without further purification or purified by vacuum distillation.
Causality of Experimental Choices: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4] The low temperature helps to control the exothermic reaction.
Step 2: Amination of 3-Chloro-1-morpholinopropan-1-one
The final step is the nucleophilic substitution of the chlorine atom in 3-chloro-1-morpholinopropan-1-one with an amino group. This can be achieved through direct amination with ammonia.
Experimental Protocol:
-
Place the crude or purified 3-chloro-1-morpholinopropan-1-one (1.0 eq) in a pressure vessel.
-
Add a large excess of a concentrated aqueous or alcoholic solution of ammonia.
-
Seal the vessel and heat the mixture to 50-80 °C for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and acidify with hydrochloric acid to precipitate the desired hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain this compound.
Causality of Experimental Choices: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[5] The reaction is carried out in a sealed pressure vessel to maintain a high concentration of ammonia and to allow the reaction to be performed at elevated temperatures, which accelerates the rate of nucleophilic substitution.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.
| Parameter | Route A: Hofmann Rearrangement | Route B: Chloro-Ketone Amination |
| Starting Materials | Morpholine, Acrylamide, Bromine, Sodium Hydroxide | Morpholine, 3-Chloropropionyl Chloride, Ammonia |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3-Morpholinopropanamide | 3-Chloro-1-morpholinopropan-1-one |
| Reaction Conditions | Step 1: Reflux. Step 2: Low temperature followed by heating. | Step 1: Low temperature. Step 2: Elevated temperature and pressure. |
| Potential Hazards | Use of toxic and corrosive bromine. | Use of a lachrymatory and reactive acyl chloride; requires a pressure vessel for amination. |
| Overall Yield (Estimated) | Moderate | Moderate to Good |
| Purification | Recrystallization of intermediates and final product. | Potential for vacuum distillation of the intermediate; recrystallization of the final product. |
| Scalability | Generally scalable, though handling large quantities of bromine can be hazardous. | The use of a pressure reactor for amination may pose scalability challenges. |
Logical Flow of Synthetic Pathways
Figure 1: Comparative workflow of the two synthesis routes.
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A , utilizing the Hofmann rearrangement, is a classic and well-understood transformation. Its primary advantage lies in the readily available and relatively inexpensive starting materials, morpholine and acrylamide. However, the use of elemental bromine, a hazardous and corrosive substance, requires stringent safety precautions.
Route B , proceeding through a chloro-ketone intermediate, offers a potentially more direct acylation step. The synthesis of 3-chloropropionyl chloride is straightforward, and the subsequent amination can be efficient. The main challenges associated with this route are the handling of the lachrymatory acyl chloride and the need for a pressure reactor for the amination step, which might be a limiting factor for some laboratories.
The choice between these two routes will ultimately depend on the specific capabilities and priorities of the research or production team. For laboratories well-equipped to handle hazardous reagents like bromine and seeking a cost-effective synthesis from basic starting materials, Route A may be preferable. Conversely, if the handling of pressure reactions is routine and the avoidance of bromine is a priority, Route B presents a strong alternative.
Further optimization of reaction conditions, particularly for the amination step in Route B to avoid high pressures, could enhance its attractiveness. Ultimately, both routes provide a solid foundation for the synthesis of this important chemical intermediate, and the detailed protocols provided herein should serve as a valuable resource for chemists in the field.
References
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. [Link]
- Wikipedia. Hofmann rearrangement. [Link]
- Gao, F., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(10), 2345. [Link]
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
- Wikipedia. Morpholine. [Link]
- Sonneck, M., et al. (2020). 3-Chloropropiophenone.
- Google Patents. Method for preparing high morphine hydrochloride.
- Google Patents. Chemical synthesis method of 3-chloro-1-propanol.
Sources
Alternative reagents for the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride
An In-Depth Guide to Alternative Reagents for the Synthesis of 3-Amino-1-morpholinopropan-1-one Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The molecule's structure, featuring a morpholine ring, a flexible aminopropyl linker, and a reactive primary amine, makes it an attractive scaffold for library synthesis and lead optimization. The selection of a synthetic route for this compound is a critical decision, balancing factors such as yield, purity, scalability, safety, and cost.
This guide provides a comparative analysis of distinct synthetic strategies for preparing this compound. We will move beyond simple protocol listing to explore the mechanistic underpinnings and practical considerations of three primary routes, offering researchers the critical insights needed to select the most appropriate method for their specific laboratory or industrial context. The routes discussed are:
-
Route A: The Acrylamide Approach , leveraging a Michael addition followed by a Hofmann rearrangement.
-
Route B: The 3-Chloropropionyl Chloride Approach , based on acylation and subsequent nucleophilic substitution.
-
Route C: The Cyanoacetate Multi-Step Approach , a more classical, elongated pathway.
Route A: The Acrylamide Approach via Hofmann Rearrangement
This strategy begins with the base-catalyzed Michael addition of morpholine to acrylamide, a readily available and inexpensive starting material. The resulting intermediate, 3-morpholinopropanamide, is then converted to the target primary amine through the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2]
Logical Framework & Experimental Design
The choice of this route is often driven by the low cost of the initial reagents. The Michael addition is typically a high-yielding and straightforward reaction.[3][4] The critical step is the Hofmann rearrangement, which involves the in-situ formation of a hypobromite species to facilitate the conversion of the amide to an isocyanate intermediate, which is then hydrolyzed to the primary amine.[1][5]
Workflow Diagram: Acrylamide Route
Caption: Workflow for the Acrylamide-based synthesis.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of 3-Morpholinopropanamide
-
To a stirred solution of morpholine (1.0 eq) in methanol at 0°C, add a catalytic amount of sodium methoxide (0.05 eq).
-
Slowly add a solution of acrylamide (1.0 eq) in methanol, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude 3-morpholinopropanamide can often be used in the next step without further purification.
Step 2 & 3: Hofmann Rearrangement and Salt Formation
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0°C) solution of sodium hydroxide (4.0 eq) in water.
-
Add the crude 3-morpholinopropanamide (1.0 eq) to the cold sodium hypobromite solution with vigorous stirring.
-
Slowly warm the reaction mixture to 60-70°C and maintain for 1-2 hours until the reaction is complete (monitored by TLC).[2]
-
Cool the mixture to room temperature and extract the aqueous layer with dichloromethane or ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated HCl to pH < 2.
-
Concentrate the aqueous layer in vacuo to obtain the crude hydrochloride salt.
-
Recrystallize the solid from an ethanol/ether mixture to yield pure this compound.
Route B: The 3-Chloropropionyl Chloride Approach
This route utilizes the highly reactive bifunctional reagent, 3-chloropropionyl chloride.[6] The synthesis proceeds in two distinct, high-yielding steps: first, the acylation of morpholine to form 3-chloro-1-morpholinopropan-1-one, followed by a nucleophilic substitution of the chloride with an amine source, typically ammonia, to form the final product.
Logical Framework & Experimental Design
This approach is favored for its predictability and generally high yields. The acylation of a secondary amine like morpholine with an acyl chloride is a rapid and efficient reaction. The subsequent nucleophilic substitution on the primary alkyl chloride requires careful control of conditions to avoid side reactions, but it is a well-established transformation.[7] The choice of ammonia source (e.g., aqueous ammonia, ammonia in methanol) and reaction conditions (temperature, pressure) are key variables to optimize.
Workflow Diagram: 3-Chloropropionyl Chloride Route
Caption: Workflow for the 3-Chloropropionyl Chloride based synthesis.
Detailed Experimental Protocol (Route B)
Step 1: Synthesis of 3-Chloro-1-morpholinopropan-1-one
-
Dissolve morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[6]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in anhydrous DCM to the stirred morpholine solution.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the chloro-intermediate, which is often pure enough for the next step.
Step 2 & 3: Ammonolysis and Salt Formation
-
Charge a pressure-rated reactor with the crude 3-chloro-1-morpholinopropan-1-one (1.0 eq) and an excess of aqueous ammonia (e.g., 25-30% solution, 10-20 eq).[7]
-
Seal the reactor and heat the mixture to 40-60°C with agitation for 4-6 hours.[7] Monitor the internal pressure.
-
After the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess ammonia through a scrubber.
-
Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia.
-
Dissolve the resulting crude free base in a suitable solvent like isopropanol or ethanol.
-
Add a solution of HCl in the chosen solvent until the pH is acidic.
-
Cool the solution to induce crystallization. Collect the precipitate by filtration, wash with cold solvent, and dry to afford the final product.
Route C: The Cyanoacetate Multi-Step Approach
This is a more classical, albeit longer, synthetic pathway. It begins with the reaction of morpholine with a cyanoacetate to form 3-morpholine propionate, which is then converted to the corresponding amide.[8] A subsequent step, likely a reduction or another transformation, would be required to generate the primary amine from the amide, which is finally converted to the hydrochloride salt.[8]
Logical Framework & Experimental Design
This route breaks down the synthesis into more manageable, classical transformations. While it involves more steps, it may offer better control over impurities at each stage. The initial reaction forms a C-C bond, and subsequent functional group interconversions build the final molecule. This pathway might be considered when the reagents for Routes A and B are unavailable or when a project requires a more deliberate, step-wise construction of the molecule.
Workflow Diagram: Cyanoacetate Route
Caption: Workflow for the multi-step Cyanoacetate based synthesis.[8]
Conceptual Protocol (Route C)
-
Step 1: Reaction of morpholine with ethyl cyanoacetate, likely under heating, to form an enamine intermediate which then gets converted to 3-morpholine propionate.
-
Step 2: Amidation of the propionate ester using formamide or another amide source to yield 3-morpholine propionamide.[8]
-
Step 3: Conversion of the amide to the primary amine. The source describes a reaction with ammonia or an ammonia salt, though mechanistically this step is less clear than a standard named reaction like the Hofmann rearrangement.[8] It could potentially involve a complex series of reactions or a reduction.
-
Step 4: Standard salt formation with hydrochloric acid.[8]
Comparative Analysis
| Feature | Route A: Acrylamide | Route B: 3-Chloropropionyl Chloride | Route C: Cyanoacetate |
| Number of Steps | 2-3 (can be combined) | 2-3 (can be combined) | 4+ |
| Key Reagents | Morpholine, Acrylamide, Br₂, NaOH | Morpholine, 3-Chloropropionyl Chloride, NH₃ | Morpholine, Cyanoacetate, Formamide, NH₃ |
| Reagent Hazards | Acrylamide (neurotoxin, carcinogen), Bromine (corrosive, toxic) | 3-Chloropropionyl Chloride (corrosive, lachrymator), Pressurized NH₃ | Cyanoacetate (toxic), Formamide (teratogen) |
| Key Transformation | Hofmann Rearrangement | Nucleophilic Substitution | Multi-step Functional Group Interconversion |
| Scalability | Moderate; handling bromine on a large scale can be challenging. | High; well-suited for industrial production with proper pressure equipment. | Low-Moderate; multiple steps reduce overall throughput. |
| Pros | - Inexpensive starting materials.- High atom economy in the first step. | - High-yielding, predictable reactions.- Readily purified intermediates. | - Utilizes classical, well-understood reactions.- May offer better impurity control. |
| Cons | - Use of toxic and corrosive bromine.- Hofmann rearrangement can have variable yields.- Acrylamide is a significant health hazard. | - 3-Chloropropionyl chloride is highly reactive and requires careful handling.- Requires pressure equipment for amination. | - Low overall yield due to multiple steps.- Poor atom economy.- Long overall synthesis time. |
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision contingent on the specific needs of the researcher or organization.
-
For large-scale, industrial production , Route B (3-Chloropropionyl Chloride) is arguably the most robust and scalable option. Its high yields, predictable steps, and the use of contained, pressurized reactions make it suitable for manufacturing environments where safety protocols for handling reactive reagents and ammonia are already in place.
-
For laboratory-scale synthesis where cost is a primary driver , Route A (Acrylamide) presents a viable alternative. The low cost of acrylamide is a significant advantage. However, this route requires stringent safety measures for handling both acrylamide and bromine, and the Hofmann rearrangement may require optimization to achieve consistent yields.
-
Route C (Cyanoacetate) is the least efficient of the three and is largely of academic interest or a potential option only if the specific starting materials for the other routes are inaccessible. Its multi-step nature leads to lower overall yields and higher production costs.
Ultimately, a thorough risk assessment and consideration of available equipment, budget, and desired scale will guide the synthetic chemist to the most logical and efficient pathway.
References
- Vertex AI Search, Grounding API Result[9]
- Vertex AI Search, Grounding API Result[10]
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction.
- DOI. Conformational and structural analysis of acrylamido-4-(2-aminoethyl)morpholine.
- Wikipedia. Hofmann rearrangement.
- PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
- Google Patents. CN105753804A - Method of preparing 3-morpholinone.
- YouTube. Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry.
- NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Googleapis.com. Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
- ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
- Google Patents. US2848450A - Morpholinium chlorides.
- Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.
- ResearchGate. Synthesis of 4-Acryloylmorpholine- based Hydrogels and Investigation of their Drug Release Behaviors.
- PubMed. Model reactions of acrylamide with selected amino compounds.
- PMC - NIH. 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride.
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
- PMC - NIH. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione.
- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- precisionFDA. 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE.
- JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Google Patents. WO2017130007A1 - Method for producing 3-hydroxypropanamide employing acetobacter lovaniensis.
- ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid..
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
A Comparative Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride and Structurally Related Amino-Ketones for Researchers
Introduction to β-Amino Ketones as Pharmaceutical Intermediates
β-Amino ketones are a pivotal class of organic compounds characterized by a ketone and an amino group separated by two carbon atoms. This structural motif is prevalent in a wide array of biologically active molecules and serves as a versatile synthon for the creation of more complex pharmaceutical agents, including potential anticancer and antidepressant drugs.[1][2] The hydrochloride salts of these compounds are commonly used to enhance their stability and aqueous solubility, which are critical properties for both chemical synthesis and biological testing.[3]
This guide focuses on three structurally related β-amino ketone hydrochlorides, where the variation lies in the nature of the cyclic amine incorporated into the structure: a morpholine, a piperidine, or a pyrrolidine ring. These seemingly subtle differences can significantly impact the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn can influence their pharmacokinetic profiles and biological activity.
Comparative Physicochemical Properties
The selection of a specific building block in a drug discovery program is often guided by its physicochemical properties. The table below summarizes the key properties of 3-Amino-1-morpholinopropan-1-one hydrochloride and its piperidine and pyrrolidine analogs. It is important to note that while some of these values are from experimental sources, others are predicted and should be considered as such.
| Property | 3-Amino-1-morpholinopropan-1-one HCl | 3-Amino-1-(piperidin-1-yl)propan-1-one HCl | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl |
| Molecular Formula | C₇H₁₅ClN₂O₂[1] | C₈H₁₇ClN₂O[4] | C₇H₁₅ClN₂O[5] |
| Molecular Weight | 194.66 g/mol [1] | 192.69 g/mol [4] | 178.66 g/mol [5] |
| Appearance | White crystalline solid[3] | Solid[4] | Crystalline solid |
| Melting Point | ~175-180 °C[3] | Not available | 161-164 °C[6] |
| Boiling Point | 326.8 °C at 760 mmHg[1] | Not available | 319.2 °C at 760 mmHg[6] |
| Solubility | Soluble in water and alcohol[3] | Not available | Not available |
| Predicted XlogP | -0.4[7] | -0.8[8] | Not available |
Discussion of Physicochemical Differences:
-
Polarity and Solubility: The presence of the oxygen atom in the morpholine ring of this compound increases its polarity and potential for hydrogen bonding compared to the piperidine and pyrrolidine analogs. This is expected to confer higher aqueous solubility, a desirable trait for many biological applications.[3]
-
Lipophilicity (XlogP): The predicted XlogP values suggest that the piperidine analog is the most hydrophilic (lowest XlogP), followed by the morpholine analog. Lipophilicity is a critical parameter influencing a molecule's ability to cross biological membranes.
-
Molecular Weight: The molecular weights of the three compounds are comparable, with the pyrrolidine analog being the lightest.
Synthesis and Characterization: The Mannich Reaction
The most common and efficient method for synthesizing β-amino ketones is the Mannich reaction. This is a three-component condensation reaction involving an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[9] In the case of the compounds discussed here, the synthesis would involve the reaction of a suitable ketone precursor with formaldehyde and morpholine, piperidine, or pyrrolidine, followed by hydrochloride salt formation.
Experimental Protocol: General Procedure for the Synthesis of β-Amino Ketone Hydrochlorides via Mannich Reaction
This protocol provides a general framework for the synthesis of the target compounds. Optimization of reaction times, temperatures, and purification methods may be required.
-
Iminium Ion Formation: To a stirred solution of the secondary amine (morpholine, piperidine, or pyrrolidine; 1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature, add an aqueous solution of formaldehyde (37 wt. %; 1.0 eq). Stir the mixture for 30-60 minutes to allow for the formation of the corresponding iminium ion.
-
Mannich Condensation: To the solution containing the iminium ion, add the enolizable ketone (e.g., acetophenone; 1.0 eq) and a catalytic amount of a suitable acid (e.g., hydrochloric acid).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified β-amino ketone in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Framework for Comparative Biological Evaluation
To provide a basis for informed selection in a research context, this section outlines standardized protocols for assessing the comparative cytotoxicity and antimicrobial activity of this compound and its analogs.
Comparative Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The intensity of the color is proportional to the number of viable cells.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the three amino-ketone hydrochlorides in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Comparative Antimicrobial Activity Assessment by Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a standard method for assessing the potency of new antimicrobial compounds.
-
Bacterial Strain Preparation: Prepare an overnight culture of the test bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare stock solutions of the three amino-ketone hydrochlorides in a suitable solvent. Perform serial two-fold dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no compound) and a negative control well (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure absorbance.
Structure-Activity Relationship and Expected Trends
While awaiting direct comparative experimental data, we can hypothesize potential structure-activity relationships based on the chemical nature of the heterocyclic moieties:
-
Morpholine Ring: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to different interactions with biological targets compared to the all-carbon rings of piperidine and pyrrolidine. This could influence both the potency and selectivity of any observed biological activity.
-
Ring Size and Conformation: The five-membered pyrrolidine ring is more planar and less flexible than the six-membered piperidine and morpholine rings. These conformational differences can affect how the molecule fits into the binding pocket of a target protein, thereby influencing its biological effect.
-
Basicity: The pKa of the cyclic amine will influence the overall charge of the molecule at physiological pH. While the primary amine is the more basic center, the nature of the tertiary amine can have a subtle electronic effect. These differences in basicity can impact solubility, cell permeability, and interactions with biological targets.
Conclusion
This compound, along with its piperidine and pyrrolidine analogs, represents a class of simple yet highly valuable building blocks for the synthesis of more complex and potentially bioactive molecules. Their structural differences, centered on the heterocyclic amine, are expected to impart distinct physicochemical and biological properties. This guide provides a foundational comparison of these compounds and, more importantly, offers a practical, detailed framework for their direct comparative evaluation in a research setting. The provided protocols for synthesis, cytotoxicity, and antimicrobial testing will enable researchers to generate the necessary data to make informed decisions in their drug discovery and development endeavors.
References
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. PubChemLite - 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Structure-Activity Relationship of Morpholinopropanone Derivatives
In the landscape of medicinal chemistry, the morpholinopropanone scaffold, a subclass of β-aminoketones, represents a versatile and promising framework for the development of novel therapeutic agents. These compounds, readily synthesized via the Mannich reaction, have demonstrated a wide spectrum of biological activities, ranging from central nervous system (CNS) modulation to anticancer and anti-inflammatory effects. The inherent flexibility of their synthesis allows for systematic structural modifications, making them ideal candidates for structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of morpholinopropanone derivatives and their structural analogs. We will delve into the critical structural features that govern their biological activity, supported by experimental data from seminal studies. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to validate and expand upon these findings. Our objective is to offer a comprehensive resource that explains the causality behind experimental design and empowers drug development professionals to rationally design more potent and selective therapeutic agents.
The Core Scaffold: Understanding the β-Aminoketone
Morpholinopropanones are Mannich bases, characterized by a β-amino ketone moiety. Their biological activity is often attributed to their ability to undergo in vivo deamination to form a reactive α,β-unsaturated ketone, also known as a Michael acceptor.[1] This reactive intermediate can then form covalent bonds with nucleophilic residues (such as cysteine) in target proteins, leading to the modulation of their function.
The core structure consists of three key components that can be systematically modified to explore the SAR:
-
The Aryl Group (Ar): Typically derived from a substituted acetophenone, this group significantly influences lipophilicity, electronic properties, and steric interactions within the target's binding pocket.
-
The Propanone Linker: The ethylene bridge (-CH2-CH2-) between the carbonyl and the amine is crucial. Modifications here, such as α-methylation, can impact metabolic stability and conformational flexibility.
-
The Morpholine Ring: This secondary amine provides desirable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.[2] Replacing it with other cyclic or acyclic amines allows for fine-tuning of basicity and steric bulk.
Below is a general workflow for the synthesis and evaluation of these derivatives.
Comparative Analysis 1: Cytotoxic Activity
The potential of β-aminoketones as anticancer agents has been a significant area of investigation. A study by Kucukoglu et al. provides a clear example of the SAR for a series of Mannich bases derived from substituted acetophenones, which serve as excellent surrogates for understanding morpholinopropanone activity.[3] The compounds were evaluated for their cytotoxic effects against the Jurkat (human T lymphocyte leukemia) cell line.
The central hypothesis, that activity is mediated by the formation of an α,β-unsaturated ketone, is strongly supported by the data. The substituents on the aromatic ring play a crucial role in modulating this activity, likely by influencing the electronic properties of the carbonyl group and the overall lipophilicity of the molecule.
Quantitative Comparison of Cytotoxic Activity
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of β-aminoketone derivatives against the Jurkat cell line.
| Compound ID | Aryl Substituent (Ar) | IC₅₀ (μM)[3] |
| D1 | Phenyl | 10.3 |
| D2 | 4'-Hydroxy | 8.4 |
| D3 | 4'-Methyl | 13.2 |
| D4 | 4'-Chloro | 10.7 |
| D5 | 2-Thienyl | 7.2 |
| 5-FU | Reference Drug | 37.3 |
Data sourced from Kucukoglu et al., 2011.[3]
Structure-Activity Relationship Insights
-
Electronic Effects: The presence of an electron-donating hydroxyl group (D2, IC₅₀ = 8.4 μM) or a bioisosteric thienyl ring (D5, IC₅₀ = 7.2 μM) enhances cytotoxic activity compared to the unsubstituted phenyl ring (D1, IC₅₀ = 10.3 μM). This suggests that increased electron density on the aromatic system may facilitate the deamination step or improve interaction with the biological target.
-
Steric/Lipophilic Effects: A moderately lipophilic methyl group (D3, IC₅₀ = 13.2 μM) slightly decreases activity, while a chloro substituent (D4, IC₅₀ = 10.7 μM), which has both electron-withdrawing and lipophilic character, results in activity similar to the parent compound.
-
Overall Potency: Notably, all tested derivatives exhibited significantly higher potency than the standard anticancer drug 5-Fluorouracil (5-FU, IC₅₀ = 37.3 μM) in this specific assay, highlighting the therapeutic potential of this scaffold.
Comparative Analysis 2: CNS Activity & Monoamine Transporter Inhibition
The morpholinopropanone core is a β-keto analogue of amphetamine, and as such, many derivatives exhibit psychostimulant properties by interacting with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] The SAR for this class, broadly termed synthetic cathinones, is well-studied and reveals how subtle structural changes dictate potency and selectivity.
-
N-Alkylation: The nature of the amine is critical. Incorporating the nitrogen into a cyclic structure like morpholine or pyrrolidine generally increases potency, particularly at DAT.[5]
-
α-Carbon Substitution: Adding alkyl groups to the carbon adjacent to the carbonyl can influence transporter selectivity.
-
Aromatic Ring Substitution: As with cytotoxic activity, substitutions on the phenyl ring are a key determinant of activity. Para-substitutions, in particular, can shift selectivity between DAT and SERT.[5] High DAT/SERT inhibition ratios are often correlated with a higher potential for abuse.[3]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the synthesis and cytotoxic evaluation of morpholinopropanone derivatives.
Protocol 1: Synthesis via Mannich Reaction
This protocol describes a general, robust method for synthesizing morpholinopropanone hydrochlorides from substituted acetophenones.[6]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Morpholine Hydrochloride (1.1 eq)
-
Paraformaldehyde (1.2 eq)
-
Ethanol (approx. 3-4 mL per gram of acetophenone)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 mL)
-
Acetone (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone, morpholine hydrochloride, and paraformaldehyde in ethanol.
-
Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the solution to cool slightly. If the solution is not clear, filter it while hot to remove any polymeric byproducts.
-
Precipitation: Transfer the clear filtrate to an Erlenmeyer flask and cool it in an ice bath. Slowly add acetone to the cooled solution to precipitate the morpholinopropanone hydrochloride salt.
-
Crystallization & Isolation: Continue cooling in the ice bath for at least 30-60 minutes to ensure complete crystallization.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[5][7]
Materials:
-
Human cancer cell line (e.g., Jurkat, MCF-7, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells using a hemocytometer and dilute to the appropriate density (e.g., 5,000 - 10,000 cells per 100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO (or another suitable solubilization agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The morpholinopropanone scaffold is a rich source of biologically active molecules. The structure-activity relationships discussed herein provide a logical framework for the rational design of new derivatives. For anticancer applications, SAR studies suggest that modulation of the electronic properties of the aryl ring is a fruitful strategy for enhancing potency. For CNS-active compounds, fine-tuning substitutions on both the aryl and amine moieties can precisely control selectivity across monoamine transporters.
The provided protocols for synthesis and bio-evaluation offer a validated starting point for researchers entering this field. Future work should focus on synthesizing and testing novel series of morpholinopropanones against a broader range of therapeutic targets, including viral proteins and inflammatory enzymes. A deeper investigation into the mechanism of action, particularly for non-CNS targets, will be crucial for translating these promising scaffolds into clinical candidates.
References
- Jain, A., & Sahu, S. K. (2024).
- Khatoon, B. S., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. RSC Advances.
- GOV.UK. (2024). Synthetic cathinones: an updated harms assessment. GOV.UK.
- Dömling, A. (2023). Mannich bases in medicinal chemistry and drug design. Frontiers in Chemistry.
- Kucukoglu, K., et al. (2011). Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Arzneimittelforschung, 61(6), 366-371.
- Nadal-Gratacós, N., et al. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts.
- Düştegör, O., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry, 107, 104524.
- Dimmock, J. R., et al. (2011). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry.
- Montero, V., et al. (2023).
- Abdel-Aziz, A. A.-M., et al. (2024). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. New Journal of Chemistry.
- Ahmed, E. R., et al. (2024). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Choudhary, A. N., et al. (2015). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 172-182.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Simmler, L. D., et al. (2014). Structure–Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences.
- Verma, A. K., et al. (2014). Synthesis and Biological Evaluation of Novel Mannich Bases of Substituted Acetophenone Derivatives. International Journal of Innovative Pharmaceutical Sciences and Research, 2(4), 931-940.
- Wang, Y., et al. (2008). [Synthesis and antiinflammation activity of aromatic aminoketone compounds, a new type of PAF-receptor antagonist]. Yao Xue Xue Bao, 43(10), 1030-1036.
- Wang, Z., et al. (2022). Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. European Journal of Medicinal Chemistry.
- Zaki, R. M., et al. (2023). Recent advances in biological applications of mannich bases — An overview. Journal of Molecular Structure.
- de Oliveira, C. H. S., et al. (2013). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 18(1), 1123-1133.
- El-Sayed, M. A.-A., et al. (2024). Synthesis and evaluation of diterpenic Mannich bases as antiviral agents against influenza A and SARS-CoV-2. RSC Medicinal Chemistry.
- Gobbetti, T., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
- Miladinović, B., et al. (2023).
- Papakyriakou, A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(11), 780-788.
- ResearchGate. (a) Chart comparing the IC50 values of the compounds for different cell lines. ResearchGate.
- ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate.
- ResearchGate. MTT Proliferation Assay Protocol. ResearchGate.
- Sestak, A., et al. (2024). Design, synthesis, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry.
- The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
- Wuts, P. G. M., et al. (2023). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- Zhang, H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3246.
Sources
- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to the Biological Activity of 3-Amino-1-morpholinopropan-1-one Hydrochloride Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a chemical scaffold and its biological activity is paramount. This guide provides an in-depth comparative analysis of the biological activities of structural analogs derived from the 3-Amino-1-morpholinopropan-1-one hydrochloride core. While this parent compound primarily serves as a versatile synthetic intermediate, its structural framework provides a fertile ground for the development of a diverse array of biologically active molecules.[1] This guide will explore the anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities of these analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a recurring motif in a multitude of approved therapeutic agents and clinical candidates.[2] Its appeal lies in its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, and its capacity to engage in crucial interactions with biological targets.[3][4] The 3-Amino-1-morpholinopropan-1-one scaffold, in particular, offers a flexible backbone with multiple points for chemical modification, allowing for the fine-tuning of biological activity.
Anticancer Activity: A Primary Focus of Investigation
The most extensively studied biological activity of 3-Amino-1-morpholinopropan-1-one analogs is their potential as anticancer agents. Research has demonstrated that modifications to this core structure can yield compounds with significant cytotoxic effects against a variety of cancer cell lines.
Comparative Efficacy of Anticancer Analogs
The following table summarizes the in vitro anticancer activity of various morpholine-containing compounds, illustrating the impact of structural modifications on their potency.
| Compound Class | Analog Structure (General) | Target Cell Line(s) | IC50 Values | Putative Mechanism of Action |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | Benzimidazole and oxadiazole moieties linked to a morpholine ring | HT-29 (Colon Cancer) | Compound 5h : 3.103 µM | VEGFR-2 Inhibition |
| Substituted Morpholine Derivatives | Variously substituted morpholine rings | MDA-MB-231 (Breast Cancer) | Compound M5 : 81.92 µg/mL; Compound M2 : 88.27 µg/mL | Topoisomerase II Inhibition |
| Morpholine Substituted Quinazoline Derivatives | Quinazoline scaffold with a morpholine substitution | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | AK-10 : 3.15 µM (MCF-7), 3.36 µM (SHSY-5Y), 8.55 µM (A549) | Induction of Apoptosis |
| 2-morpholino-4-anilinoquinoline derivatives | Quinoline core with morpholine and aniline substitutions | HepG2 (Liver Cancer) | Compound 3d : 8.5 µM | Not specified |
Key Mechanistic Insights
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Analogs incorporating benzimidazole and oxadiazole moieties have shown potent VEGFR-2 inhibitory activity, with compound 5h exhibiting an IC50 of 0.049 µM, comparable to the standard drug sorafenib. This suggests that the combination of these heterocyclic systems with the morpholine scaffold creates a pharmacophore that effectively targets the ATP-binding site of VEGFR-2.
Diagram: Simplified VEGFR-2 Signaling Pathway
A simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of morpholine analogs.
Topoisomerase II is an essential enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and subsequent cell death. Molecular docking studies have indicated that certain substituted morpholine derivatives can effectively bind to Topoisomerase II, with binding energies ranging from -8 to -10 kcal/mol. This interaction is thought to be responsible for the observed cytotoxic effects against breast cancer cells.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 kinase, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Anti-inflammatory and CNS Activity: Emerging Therapeutic Areas
Beyond oncology, analogs of 3-Amino-1-morpholinopropan-1-one are being explored for their potential in treating inflammatory conditions and central nervous system disorders. The morpholine moiety is particularly advantageous for CNS-acting drugs due to its ability to improve blood-brain barrier permeability.[3][4]
Anti-inflammatory Potential
Certain morpholinopyrimidine derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[5][6][7] Specifically, compounds V4 and V8 significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[5][7]
Diagram: Experimental Workflow for Anti-Inflammatory Screening
A workflow for evaluating the anti-inflammatory activity of morpholine analogs in vitro.
Central Nervous System Applications
The structural properties of the morpholine ring make it a valuable component in the design of CNS-active drugs.[3][4][8] Analogs have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[9][10] For instance, certain 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] Compound 11g , in particular, exhibited an IC50 of 1.94 µM against AChE.[9]
Antimicrobial Activity: A Less Explored but Promising Avenue
The antimicrobial potential of 3-Amino-1-morpholinopropan-1-one analogs represents a developing area of research. Studies have shown that certain morpholine derivatives possess inhibitory activity against a range of bacterial and fungal strains.[11][12][13][14][15] For example, some newly synthesized morpholine derivatives containing an azole nucleus have demonstrated potent antiurease and antimicrobial activities.[13]
Conclusion and Future Directions
The 3-Amino-1-morpholinopropan-1-one scaffold is a valuable starting point for the development of a wide range of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its analogs have demonstrated significant potential in oncology, with emerging applications in inflammation, CNS disorders, and infectious diseases. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in tuning the biological properties of these molecules. Future research should focus on further optimizing the potency and selectivity of these analogs, as well as conducting in vivo studies to validate their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for the continued exploration and development of this promising class of compounds.
References
- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 763–781.
- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- The Good Scents Company. (n.d.). 3-amino-1-propanol.
- Liu, X., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4987.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol hydrochloride. PubChem.
- Singh, H., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.
- Kumar, A., et al. (2024).
- precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE.
- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.
- Bassyouni, F. A., et al. (2015). Antimicrobial activity of morpholine derivatives.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- Ali, A. A., et al. (2021). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Molecular Structure, 1244, 130932.
- Al-Ghorbani, M., et al. (2020). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 25(21), 5186.
- Küpeli Akkol, E., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(10), 3047-3055.
- Chmielewski, M. K., & Guga, P. (2023). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. Organic & Biomolecular Chemistry.
- Fatima, S., et al. (2023).
- Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- ChemBK. (n.d.). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL.
- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
- Altmann, K. H., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 26(72), 17539-17549.
- González-López, M., et al. (2024).
- Duruskari, G. S., et al. (2018). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 30(2), 269-272.
- Hassan, M. M. K., & Hussein, M. S. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International Journal of Health Sciences, 6(S1), 269-287.
- National Center for Biotechnology Information. (n.d.). 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride. PubChem.
- Ostacolo, C., et al. (2020). Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry, 63(3), 1145–1163.
- Geronikaki, A., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(13), 5035.
- Kim, H. Y., et al. (2015). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 20(8), 13738-13747.
- precisionFDA. (n.d.). 3-MORPHOLINO-1-PHENYLPROPAN-1-ONE.
- Panaskar, A. N., Jain, A., & Mohanty, P. K. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
Sources
- 1. chembk.com [chembk.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds - Neliti [neliti.com]
A Senior Application Scientist's Guide to Benchmarking 3-Amino-1-morpholinopropan-1-one Hydrochloride Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. 3-Amino-1-morpholinopropan-1-one hydrochloride, a versatile building block in medicinal chemistry, is no exception. Variations in purity from different suppliers can introduce unforeseen variables into sensitive synthetic and biological systems. This guide provides a comprehensive framework for benchmarking the purity of this crucial reagent, empowering you to make informed decisions when sourcing this compound.
The Significance of Purity for this compound
As a pharmaceutical intermediate, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can be broadly categorized as organic, inorganic, and residual solvents, each posing unique challenges.[2] Organic impurities, such as unreacted starting materials, by-products, and degradation products, can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the pharmacological and toxicological profile of the final compound. Inorganic impurities, including residual catalysts and heavy metals, can interfere with downstream reactions and pose direct toxicological risks.[2] Residual solvents from the manufacturing process can also have significant toxicological implications.[3][4] Therefore, a multi-faceted analytical approach is essential for a thorough purity assessment.
Anticipating Potential Impurities: A Synthesis-Based Approach
A common synthetic route to this compound involves a multi-step process that can introduce a variety of impurities.[5] Understanding this pathway is key to predicting and identifying potential contaminants.
A plausible synthesis involves the following steps:
-
Reaction of morpholine with cyanoacetate to form 3-morpholine propionate.
-
Reaction of 3-morpholine propionate with formamide to yield 3-morpholine propionamide.
-
Reaction of 3-morpholine propionamide with ammonia or an ammonia salt to produce 3-amino-1-morpholinopropan-1-one.
-
Treatment with hydrochloric acid to form the final hydrochloride salt.[5]
Based on this, potential impurities could include:
-
Starting Materials: Unreacted morpholine, cyanoacetate, or formamide.
-
Intermediates: Residual 3-morpholine propionate or 3-morpholine propionamide.
-
By-products: Products of side reactions, such as dimers or polymers.
-
Degradation Products: Compounds formed during synthesis or storage.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Impurities: Residual catalysts or salts.
A Comprehensive Analytical Workflow for Purity Benchmarking
A robust evaluation of this compound purity requires a combination of analytical techniques to identify and quantify different types of impurities.
Caption: A comprehensive workflow for benchmarking the purity of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the analytical evaluation. Method optimization and validation are crucial for ensuring accurate and reliable results.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
Rationale: HPLC with UV detection is a powerful technique for separating and quantifying non-volatile organic impurities. A gradient elution method is often necessary to resolve impurities with a wide range of polarities.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV spectral analysis of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Residual Solvents
Rationale: Headspace GC-FID is the standard method for the analysis of volatile residual solvents in pharmaceutical materials, as outlined in USP <467> and ICH Q3C.[6]
Protocol:
-
Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
Rationale: ¹H NMR provides valuable information about the chemical structure of the main compound and can be used for a semi-quantitative assessment of purity by comparing the integrals of the main compound's protons to those of any observed impurities. The characteristic signals of the morpholine ring can be a key diagnostic feature.[7][8]
Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the proton signals of the main compound and any visible impurity signals. The relative purity can be estimated from the ratio of these integrals.
Data Presentation and Comparison
For a clear and objective comparison, the quantitative data from the analyses should be compiled into a structured table.
| Analytical Test | Supplier A | Supplier B | Supplier C | Acceptance Criteria (Example) |
| Purity by HPLC-UV (%) | 99.8 | 99.5 | 99.9 | ≥ 99.5% |
| Individual Unidentified Impurity (HPLC, %) | 0.08 | 0.15 | 0.05 | ≤ 0.10% |
| Total Organic Impurities (HPLC, %) | 0.15 | 0.30 | 0.09 | ≤ 0.20% |
| Residual Solvents (GC-FID, ppm) | ||||
| Methanol | < 50 | 200 | < 50 | ≤ 3000 ppm (ICH Class 2) |
| Acetonitrile | < 20 | 50 | < 20 | ≤ 410 ppm (ICH Class 2) |
| ¹H NMR Purity Estimate (%) | > 99.5 | ~99 | > 99.5 | Conforms to structure |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Acceptance criteria should be established based on the specific requirements of the intended application and relevant regulatory guidelines such as ICH Q3A.[9][10][11]
Conclusion and Recommendations
The selection of a supplier for a critical raw material like this compound should be a data-driven decision. By implementing a comprehensive analytical benchmarking program as outlined in this guide, researchers and drug development professionals can:
-
Objectively compare the purity profiles of the compound from different suppliers.
-
Identify and quantify potentially problematic impurities that could impact downstream processes and final product quality.
-
Ensure batch-to-batch consistency from the chosen supplier.
-
Mitigate risks associated with raw material variability, leading to more robust and reproducible research and development outcomes.
Ultimately, investing the time and resources to thoroughly characterize incoming materials is a critical step in ensuring the integrity and success of your scientific endeavors.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Royal Society of Chemistry.
- Oriental Journal of Chemistry. Gas Chromatographic Methods for Residual Solvents Analysis. 2008. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]
- Scientific Research Publishing. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]
- Research and Reviews: A Journal of Pharmaceutical Sciences. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]
- ChemBK. 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. [Link]
- ACD/Labs.
- PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. 2005. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gas Chromatographic Methods for Residual Solvents Analysis – Oriental Journal of Chemistry [orientjchem.org]
- 5. chembk.com [chembk.com]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. acdlabs.com [acdlabs.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Morpholine Addition Reactions
Introduction: The Critical Role of Morpholine in Medicinal Chemistry
The morpholine moiety is a cornerstone in modern drug discovery, prized for its ability to enhance the pharmacokinetic properties of therapeutic candidates. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and oral bioavailability, making the efficient and selective formation of carbon-nitrogen bonds with morpholine a critical endeavor for medicinal chemists. This guide provides an in-depth comparison of catalytic systems for morpholine addition reactions, with a focus on the widely utilized aza-Michael addition. We will delve into the mechanistic underpinnings of various catalyst classes, present comparative data where available, and provide detailed experimental protocols to empower researchers in their catalyst selection and optimization efforts.
The Challenge of Morpholine Nucleophilicity: A Comparative Overview of Catalytic Strategies
Morpholine, while a secondary amine, exhibits attenuated nucleophilicity compared to its alicyclic counterparts like piperidine and, notably, pyrrolidine. This reduced reactivity stems from the electron-withdrawing effect of the oxygen atom and the chair conformation of the six-membered ring.[1][2] Consequently, catalytic activation is often essential to achieve efficient morpholine addition to electrophilic substrates such as α,β-unsaturated compounds and epoxides. This guide will explore the efficacy of several major classes of catalysts employed for this purpose.
Organocatalysis: Precision and Asymmetry
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and morpholine addition reactions are no exception. These metal-free catalysts operate through various activation modes, offering high levels of stereocontrol.
Enamine Catalysis with Morpholine Derivatives
While morpholine itself can act as an enamine-forming catalyst, its derivatives have been engineered for enhanced reactivity and stereoselectivity.[3] It is well-established that pyrrolidine-based organocatalysts are generally more efficient for enamine catalysis due to the higher p-character of the nitrogen lone pair in the five-membered ring, which translates to greater nucleophilicity of the resulting enamine.[1][2] Morpholine-derived enamines, in contrast, are less reactive.[3]
However, recent advancements have led to the development of highly efficient β-morpholine amino acid catalysts.[1][2] These catalysts have demonstrated remarkable activity in the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields, diastereoselectivity, and enantioselectivity.[1]
Causality in Experimental Design: The development of β-morpholine amino acid catalysts was a direct response to the known limitations of simpler morpholine-based catalysts. By incorporating a carboxylic acid moiety and optimizing the stereochemistry of the morpholine ring substituents, researchers were able to create a catalyst that, despite the inherent lower reactivity of the morpholine core, could achieve high levels of efficiency and stereocontrol.[1] This highlights a key principle in catalyst design: overcoming inherent reactivity limitations through strategic functionalization.
Brønsted and Lewis Acid Catalysis
Brønsted and Lewis acids represent another important class of catalysts for morpholine addition reactions. Brønsted acids can activate α,β-unsaturated carbonyl compounds by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.[4][5] Lewis acids function similarly by coordinating to the carbonyl oxygen.[6]
In the context of morpholine synthesis via intramolecular cyclization, Lewis acids such as In(OTf)₃ have been shown to be effective in promoting the addition of a tethered alcohol to an alkene, followed by cyclization with a sulfonamide-protected amine.[6] Similarly, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish morpholines.[7]
Self-Validating Protocol Design: In the Lewis acid-catalyzed morpholine synthesis described, the success of the reaction is validated by the formation of the desired morpholine product as a single regioisomer in high yield.[6] The protocol's robustness is further demonstrated by its tolerance of a variety of functional groups on the alkene substrate.[6]
Comparative Data on Catalyst Performance
Direct, side-by-side comparisons of different catalyst classes for the same morpholine addition reaction are not extensively documented in the literature. However, we can collate data from various studies to provide a qualitative and, where possible, quantitative comparison.
| Catalyst Class | Catalyst Example | Substrate (Electrophile) | Substrate (Nucleophile) | Reaction Type | Yield (%) | Stereoselectivity | Reference |
| Organocatalyst | β-Morpholine Amino Acid | trans-β-nitrostyrene | Butyraldehyde | Aza-Michael | 99 | 99% de, 90% ee | [1] |
| Organocatalyst | 4-Methylmorpholine | Generic α,β-unsaturated carbonyl | Generic Aldehyde/Ketone | Enamine-mediated Michael Addition | (Not specified) | (Not specified) | [3] |
| Lewis Acid | In(OTf)₃ | Styrene | 2-Nitrobenzenesulfonyl-protected amino alcohol | Halonium generation/cyclization | 76 | Single regioisomer | [6] |
| Brønsted Acid | TfOH / TFA | Enone with N-Cbz carbamate | (Intramolecular) | Intramolecular aza-Michael | (Not specified) | Diastereodivergent | [4][5] |
| Heterogeneous | Hydrothermal Carbon | Methyl acrylate | Piperidine (as morpholine surrogate) | Aza-Michael | 78-90 | (Not applicable) | [8] |
Experimental Protocols
Protocol 1: Organocatalyzed Aza-Michael Addition Using a β-Morpholine Amino Acid Catalyst
This protocol is adapted from a study on highly efficient morpholine-based organocatalysts.[1]
Materials:
-
Aldehyde (1.0 eq.)
-
trans-β-nitrostyrene (1.5 eq.)
-
β-Morpholine Amino Acid Catalyst I (1 mol%)
-
N-methylmorpholine (NMM) (1 mol%)
-
Solvent (e.g., Toluene/Isopropanol mixture)
Procedure:
-
To a solution of the aldehyde and trans-β-nitrostyrene in the chosen solvent, add the β-morpholine amino acid catalyst and N-methylmorpholine.
-
Stir the reaction mixture at the desired temperature (e.g., -10°C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Morpholine Synthesis
This protocol is a general representation of a Lewis acid-catalyzed synthesis of morpholines.[6]
Materials:
-
2-Nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol)
-
Alkene (0.4375 mmol)
-
In(OTf)₃ (3 mol%)
-
N-Bromosuccinimide (NBS) (175 mol%)
-
Dichloromethane (DCM) (1.5 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol)
Procedure:
-
To a vial, add In(OTf)₃, NBS, and the 2-nitrobenzenesulfonyl-protected amino alcohol.
-
Add DCM followed by the alkene.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add DBU and continue stirring for an additional 23 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Organocatalytic Aza-Michael Addition via Enamine Activation
Caption: Enamine catalysis workflow for the aza-Michael addition of an aldehyde to a nitroolefin.
Lewis Acid-Catalyzed Morpholine Synthesis Workflow
Caption: Workflow for the Lewis acid-catalyzed synthesis of morpholines.
Conclusion and Future Outlook
The choice of catalyst for a morpholine addition reaction is highly dependent on the specific transformation and the desired outcome. For asymmetric additions, the development of specialized organocatalysts, such as β-morpholine amino acids, offers a highly effective solution, overcoming the inherent low reactivity of the morpholine nucleus.[1] Lewis and Brønsted acids provide a valuable alternative, particularly for intramolecular cyclizations to form the morpholine ring itself.[4][5][6]
While direct comparative data across different catalyst classes remains a gap in the literature, this guide provides a framework for rational catalyst selection based on mechanistic understanding and available performance data. Future research should focus on systematic, side-by-side comparisons of leading catalyst systems to provide a more quantitative understanding of their relative efficacies. Furthermore, the development of recyclable and sustainable heterogeneous catalysts for morpholine additions presents a promising avenue for greener chemical synthesis.[8]
References
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
- Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. ACS Catalysis - Figshare.
- Aza-Michael Reaction: A Decade Later – Is the Research Over?. ResearchGate.
- Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. R Discovery.
- Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC - NIH.
- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI.
- Recent Advances in Catalytic Asymmetric Aza-Michael Addition Triggered Cascade Reactions. ResearchGate.
- Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. PubMed.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed.
- Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry.
- Lewis Acid Mediated Intramolecular C-O Bond Formation of Alkanol-Epoxide Leading to Substituted Morpholine Derivatives: Total Synthesis of (+) - Viloxazine. ResearchGate.
- Morpholine synthesis. Organic Chemistry Portal.
Sources
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Collection - Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids - ACS Catalysis - Figshare [figshare.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Cost-benefit analysis of different synthetic pathways to 3-Amino-1-morpholinopropan-1-one hydrochloride
For researchers and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides an in-depth cost-benefit analysis of two distinct synthetic pathways to 3-Amino-1-morpholinopropan-1-one hydrochloride, a valuable building block in medicinal chemistry. The comparison focuses on chemical efficiency, economic viability, and safety and environmental considerations to inform your synthetic strategy.
Introduction
This compound is a versatile intermediate featuring a morpholine amide and a primary amine. The selection of an optimal synthetic route is a critical decision that balances factors such as the cost and availability of starting materials, reaction yields, scalability, and safety. This guide will objectively compare two common strategies: a Michael addition-based approach and an amide coupling strategy.
Pathway 1: Michael Addition of Morpholine to Acrylonitrile followed by Nitrile Reduction
This pathway commences with the well-established aza-Michael addition of morpholine to acrylonitrile, a highly reactive Michael acceptor. The resulting nitrile is then reduced to the primary amine and subsequently converted to its hydrochloride salt.
Diagram of Pathway 1
Caption: Synthetic workflow for Pathway 1.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 3-Morpholinopropanenitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq) and ethanol (2 mL/g of morpholine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrylonitrile (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the ethanol under reduced pressure to yield crude 3-morpholinopropanenitrile, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Morpholinopropan-1-amine
-
In a high-pressure reactor, suspend Raney Nickel (10 wt% of the nitrile) in ethanol.
-
Add the crude 3-morpholinopropanenitrile from the previous step.
-
Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete (typically 6-12 hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with water to prevent ignition of the pyrophoric catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-morpholinopropan-1-amine.
Step 3: Formation of this compound
-
Dissolve the crude 3-morpholinopropan-1-amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Pathway 2: Amide Coupling of Morpholine with N-Boc-β-alanine followed by Deprotection
This pathway utilizes standard peptide coupling chemistry. Morpholine is coupled with N-Boc-β-alanine using a carbodiimide reagent, followed by the removal of the Boc protecting group under acidic conditions to reveal the primary amine, which is isolated as the hydrochloride salt.
Diagram of Pathway 2
Caption: Synthetic workflow for Pathway 2.
Experimental Protocol: Pathway 2
Step 1: Synthesis of N-Boc-3-amino-1-morpholinopropan-1-one
-
To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (5 mL/g), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add morpholine (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the N-Boc-3-amino-1-morpholinopropan-1-one in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol).
-
Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq).
-
Stir the mixture at room temperature for 1 to 4 hours.[1] The product will precipitate as the hydrochloride salt.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Cost-Benefit Analysis
The following tables provide a comparative analysis of the two synthetic pathways based on estimated costs, yields, and other critical factors. Prices are estimates based on bulk chemical supplier data and may vary.
Table 1: Raw Material Cost Comparison (per mole of final product)
| Reagent | Pathway 1 Cost (USD) | Pathway 2 Cost (USD) |
| Morpholine | ~2.50 | ~2.50 |
| Acrylonitrile | ~1.50 | - |
| Raney Nickel | ~5.00 (catalyst) | - |
| N-Boc-β-alanine | - | ~20.00 |
| EDC·HCl | - | ~15.00 |
| HOBt | - | ~5.00 |
| Solvents & Base | ~5.00 | ~10.00 |
| Total Estimated Cost | ~14.00 | ~52.50 |
Table 2: Process and Performance Comparison
| Parameter | Pathway 1: Michael Addition/Reduction | Pathway 2: Amide Coupling/Deprotection |
| Overall Yield | 70-80% (estimated) | 65-75% (estimated)[2][3] |
| Number of Steps | 3 (2 isolations) | 2 (1 isolation) |
| Purification | Simple precipitation/filtration | Column chromatography required |
| Scalability | High | Moderate |
| Key Equipment | High-pressure hydrogenator | Standard laboratory glassware |
| Throughput | High | Lower |
Table 3: Safety, Health, and Environmental (SHE) Comparison
| Aspect | Pathway 1: Michael Addition/Reduction | Pathway 2: Amide Coupling/Deprotection |
| Hazardous Reagents | Acrylonitrile (toxic, flammable, carcinogen), Raney Nickel (pyrophoric)[4][5][6][7][8][9][10][11] | EDC/HOBt (irritants), Dioxane (carcinogen), DIPEA (corrosive) |
| Reaction Conditions | High pressure H₂, elevated temperature | Ambient temperature and pressure |
| Waste Products | Spent Raney Nickel (hazardous waste), solvent waste | EDC urea byproduct, HOBt, solvent waste[12][13] |
| Green Chemistry | Use of a hazardous catalyst, high energy input | Use of protecting groups, significant solvent use for chromatography |
Discussion and Recommendations
Pathway 1: The Workhorse for Large-Scale Production
From a purely economic standpoint, Pathway 1 is significantly more cost-effective. The starting materials, morpholine and acrylonitrile, are inexpensive bulk chemicals.[14][15][16][17][18][19][20][21] The primary cost driver in this route is the Raney Nickel catalyst, though its cost is amortized over multiple runs in an industrial setting.[22][23][24] The high overall yield and simple purification steps make this pathway highly amenable to large-scale production.
However, the safety concerns associated with Pathway 1 are substantial. Acrylonitrile is a highly toxic and carcinogenic substance requiring stringent handling protocols.[4][5][6][8][9][10][11] The use of high-pressure hydrogen and a pyrophoric catalyst like Raney Nickel necessitates specialized equipment and trained personnel.[7]
Pathway 2: The Flexible Route for Research and Development
Pathway 2 offers greater flexibility and is generally safer to perform on a laboratory scale. The reagents, while more expensive, are easier to handle than those in Pathway 1.[2][25][26][27][28][29][30][31][32][33][34][35][36] The reactions are typically run at ambient temperature and pressure, obviating the need for specialized high-pressure equipment.
The main drawbacks of this pathway are the higher cost of reagents, particularly N-Boc-β-alanine and the coupling agents, and the need for chromatographic purification, which can be time-consuming and generate significant solvent waste. The overall throughput is lower, making it less suitable for large-scale manufacturing without significant process optimization.
Conclusion
The choice between these two synthetic pathways is a classic example of the trade-off between cost and safety/convenience.
-
For large-scale industrial production , where cost is the primary driver and the necessary safety infrastructure is in place, Pathway 1 is the clear choice . Its economic advantages are significant, and the process is highly efficient.
-
For laboratory-scale synthesis, research and development, and the production of smaller quantities , Pathway 2 is the recommended route . Its enhanced safety profile and use of standard laboratory techniques outweigh the higher material costs.
Ultimately, the decision rests on the specific needs and capabilities of the research or manufacturing team. A thorough risk assessment and consideration of the available resources are essential before embarking on the synthesis of this compound.
References
- Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem. Accessed January 9, 2026.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines. Benchchem. Accessed January 9, 2026.
- New Jersey Department of Health. ACRYLONITRILE HAZARD SUMMARY. NJ.gov. Accessed January 9, 2026.
- Ineos. Acrylonitrile Safe Storage and Handling Guide. Scribd. Published 2011. Accessed January 9, 2026.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Published December 1, 2015. Accessed January 9, 2026.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Accessed January 9, 2026.
- Thermo Scientific Chemicals. BOC-beta-alanine, 99%. Fisher Scientific. Accessed January 9, 2026.
- Univar Solutions. Morpholine. Univar Solutions. Accessed January 9, 2026.
- International Labour Organization. ICSC 0092 - ACRYLONITRILE. ILO. Accessed January 9, 2026.
- P212121 Store. HOBT hydrate [1-Hydroxybenzotriazole hydrate] | CAS 123333-53-9. P212121 Store. Accessed January 9, 2026.
- TCI Chemicals. beta-Alanine Ethyl Ester Hydrochloride | 4244-84-2. TCI Chemicals. Accessed January 9, 2026.
- Chem-Impex. 1-Hydroxybenzotriazole hydrate wetted with not less than 20 wt. % water. Chem-Impex. Accessed January 9, 2026.
- Chem-Impex. β-Alanine ethyl ester hydrochloride. Chem-Impex. Accessed January 9, 2026.
- Fisher Scientific. Raney-Nickel, Activated Catalyst, 50% slurry in water 100 g | Buy Online. Fisher Scientific. Accessed January 9, 2026.
- P2 InfoHouse. Nickel recovery from used catalysts. P2 InfoHouse. Accessed January 9, 2026.
- Sigma-Aldrich. 1-Hydroxybenzotriazole hydrate wetted with not less than 20 wt. % water, 97% dry basis. Sigma-Aldrich. Accessed January 9, 2026.
- businessanalytiq. Acrylonitrile price index. businessanalytiq. Published December 8, 2025. Accessed January 9, 2026.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Accessed January 9, 2026.
- IMARC Group. Acrylonitrile Price Trend, Chart 2025 and Forecast. IMARC Group. Accessed January 9, 2026.
- Made-in-China.com. Buy Cheap nickel catalyst At Low Price. Made-in-China.com. Accessed January 9, 2026.
- Monarch Catalyst Pvt. Ltd. Safety, Storage, Shelf Life, Handling and Disposal. Monarch Catalyst Pvt. Ltd. Accessed January 9, 2026.
- ChemAnalyst. Acrylonitrile Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. Accessed January 9, 2026.
- Chem-Safety PRO. What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Chem-Safety PRO. Published January 6, 2025. Accessed January 9, 2026.
- NJ.gov. ACRYLONITRILE HAZARD SUMMARY. NJ.gov. Accessed January 9, 2026.
- SYNTHETIKA. 1-Hydroxybenzotriazole. SYNTHETIKA. Accessed January 9, 2026.
- NIH. Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation. PubMed. Published April 15, 2010. Accessed January 9, 2026.
- ChemicalBook. RANEY NICKEL price,buy RANEY NICKEL. ChemicalBook. Accessed January 9, 2026.
- Thistle Scientific. HOBT / N-hydroxybenzotriazole-Anhydrous. Thistle Scientific. Accessed January 9, 2026.
- Fisher Scientific. Sigma Aldrich Beta-Alanine Ethyl Ester Hydrochloride 10 g | Buy Online. Fisher Scientific. Accessed January 9, 2026.
- Sigma-Aldrich. Morpholine for synthesis 110-91-8. Sigma-Aldrich. Accessed January 9, 2026.
- Intratec.us. Acrylonitrile Price - Current & Forecasts.
- Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Published November 5, 2015. Accessed January 9, 2026.
- Occupational Safety and Health Administration. 1910.1045 - Acrylonitrile. OSHA. Accessed January 9, 2026.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Accessed January 9, 2026.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Published August 29, 2016. Accessed January 9, 2026.
- DigitalOcean. Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. DigitalOcean. Published April 12, 2017. Accessed January 9, 2026.
- Common Organic Chemistry. Boc Deprotection - HCl. Common Organic Chemistry. Accessed January 9, 2026.
- Fisher Scientific. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Buy Online. Fisher Scientific. Accessed January 9, 2026.
- Thermo Fisher Scientific. Morpholine, 99% 100 g | Buy Online. Thermo Fisher Scientific. Accessed January 9, 2026.
- eBay. Nickel aluminum alloy 150g ( for the production catalyst of Raney nickel spongy). eBay. Accessed January 9, 2026.
- Cole-Parmer. Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. Accessed January 9, 2026.
- Fisher Scientific. Morpholine, 99+%, extra pure 5 mL | Buy Online. Fisher Scientific. Accessed January 9, 2026.
- ECHEMI. Acrylonitrile Price List in Global Market. ECHEMI. Accessed January 9, 2026.
- CookeChem. β-Alanine ethyl ester hydrochloride , 98% , 4244-84-2. CookeChem. Accessed January 9, 2026.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Accessed January 9, 2026.
- ECHEMI. Morpholine Price and Market Analysis. ECHEMI. Accessed January 9, 2026.
- Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. Accessed January 9, 2026.
- TCI Chemicals. N-(tert-Butoxycarbonyl)-β-alanine. TCI Chemicals. Accessed January 9, 2026.
- Chem-Impex. Boc-β-tert-butyl-L-alanine. Chem-Impex. Accessed January 9, 2026.
- Thermo Fisher Scientific. N-Boc-L-alanine, 98+% 5 g | Buy Online. Thermo Fisher Scientific. Accessed January 9, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chamberlandresearch.com [chamberlandresearch.com]
- 5. scribd.com [scribd.com]
- 6. Raney -Nickel, Activated Catalyst, 50% slurry in water 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 7. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 8. qatransport.com [qatransport.com]
- 9. nj.gov [nj.gov]
- 10. 1910.1045 - Acrylonitrile. | Occupational Safety and Health Administration [osha.gov]
- 11. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 12. Nickel recovery from used catalysts [p2infohouse.org]
- 13. Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. businessanalytiq.com [businessanalytiq.com]
- 15. imarcgroup.com [imarcgroup.com]
- 16. 吗啉 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 17. intratec.us [intratec.us]
- 18. Morpholine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. Morpholine, 99+%, extra pure 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. echemi.com [echemi.com]
- 22. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 23. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 24. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 25. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. store.p212121.com [store.p212121.com]
- 27. chemimpex.com [chemimpex.com]
- 28. chemimpex.com [chemimpex.com]
- 29. 1-羟基苯并三唑 水合物 wetted with not less than 20 wt. % water, 97% dry basis | Sigma-Aldrich [sigmaaldrich.com]
- 30. 1-Hydroxybenzotriazole - SYNTHETIKA [synthetikaeu.com]
- 31. thistlescientific.co.uk [thistlescientific.co.uk]
- 32. Sigma Aldrich Beta-Alanine Ethyl Ester Hydrochloride 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 33. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 34. peptide.com [peptide.com]
- 35. chemimpex.com [chemimpex.com]
- 36. N-Boc-L-alanine, 98+% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
A Comparative Spectroscopic Guide to 3-Amino-1-morpholinopropan-1-one Hydrochloride and Its Derivatives
Abstract
3-Amino-1-morpholinopropan-1-one hydrochloride is a key building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature incorporating a primary amine and a morpholine amide moiety. Spectroscopic analysis is fundamental to ensuring its quality and to characterizing the novel derivatives that stem from its versatile structure. This guide provides an in-depth spectroscopic comparison of the parent compound and its conceptual N-acetyl and N-benzyl derivatives, offering a robust framework for researchers in drug discovery and chemical development. We delve into the core principles and expected spectral shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and their spectroscopic signatures. Detailed, self-validating experimental protocols are provided to ensure reproducibility and accuracy.
Introduction: The Structural and Synthetic Significance
This compound is a derivative of a β-amino ketone, a class of compounds recognized as crucial intermediates for the synthesis of various biologically active molecules and heterocyclic systems.[1][2][3] The presence of a primary amine offers a reactive site for a multitude of chemical modifications, while the morpholine ring often imparts favorable physicochemical properties, such as increased water solubility, to parent drug molecules.[1]
This guide will focus on comparing the spectroscopic profile of the parent hydrochloride salt with two common classes of derivatives formed at the primary amine:
-
N-Acetyl Derivative: Represents an amide formation, which neutralizes the basicity of the amine and introduces a new carbonyl group.
-
N-Benzyl Derivative: Represents a secondary amine formation via alkylation, which adds a bulky aromatic group and maintains basicity.
Understanding the distinct spectroscopic fingerprints of these structures is paramount for reaction monitoring, quality control, and structural elucidation in any synthetic campaign.
Spectroscopic Characterization of the Parent Compound
The hydrochloride salt of 3-Amino-1-morpholinopropan-1-one features a protonated primary amine (-NH3+), which significantly influences its spectral properties, particularly in NMR.
Predicted ¹H NMR Analysis
In a typical ¹H NMR spectrum (DMSO-d₆), the proton signals for the parent compound are expected in distinct regions. The protons on the carbon adjacent to the ammonium group (α-CH₂) and the carbonyl group (β-CH₂) will appear as triplets. The morpholine protons typically present as two multiplets due to the different chemical environments of the axial and equatorial protons, further split by the adjacent oxygen and nitrogen atoms.
-
-CH₂-N⁺H₃: Deshielded due to the electron-withdrawing ammonium group.
-
-CH₂-C=O: Deshielded by the adjacent carbonyl group.
-
Morpholine Protons: Protons closer to the ring oxygen (-O-CH₂-) are generally more deshielded than those adjacent to the ring nitrogen (-N-CH₂-).
Predicted FT-IR Analysis
The FT-IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretch: The primary ammonium salt (-NH₃⁺) will exhibit a broad absorption band in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.
-
C=O Stretch (Amide): A strong, sharp absorption is expected around 1630-1660 cm⁻¹ for the tertiary amide (morpholine carbonyl).
-
C-O-C Stretch: A characteristic strong band for the ether linkage in the morpholine ring will appear in the 1100-1120 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Analysis
Under Electron Ionization (EI), the free base (after neutralization of the HCl salt) would be analyzed. The molecular ion peak [M]⁺ would be observed. Key fragmentation patterns would likely involve the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of a stable acylium ion containing the morpholine ring, and cleavage alpha to the primary amine.
Comparative Spectroscopy of Derivatives
Derivatization of the primary amine leads to predictable and discernible shifts in the spectroscopic data, providing clear evidence of successful chemical transformation.
The N-Acetyl Derivative: An Amide Transformation
Synthesizing the N-acetyl derivative introduces a secondary amide group. This change dramatically alters the electronic environment of the adjacent methylene protons.
-
¹H NMR Comparison:
-
A new singlet appears around 1.8-2.1 ppm, corresponding to the methyl protons of the acetyl group (-CO-CH₃).
-
A new amide proton signal (N-H) appears as a triplet around 7.8-8.5 ppm.
-
The methylene protons adjacent to this new amide group shift downfield compared to the parent compound due to the strong electron-withdrawing effect of the acetyl carbonyl group.
-
-
FT-IR Comparison:
-
The broad -NH₃⁺ stretch disappears.
-
A new, sharp N-H stretch for the secondary amide appears around 3300 cm⁻¹.
-
A new, strong C=O stretch (Amide I band) appears around 1640-1680 cm⁻¹. The original morpholine amide C=O stretch remains.
-
A new N-H bend (Amide II band) appears around 1530-1550 cm⁻¹.[4][5]
-
-
MS Comparison:
-
The molecular ion peak will increase by 42.04 Da (mass of C₂H₂O).
-
Fragmentation will likely include the loss of the acetyl group and other patterns characteristic of N-acyl compounds.
-
The N-Benzyl Derivative: A Secondary Amine
Introducing a benzyl group via reductive amination or direct alkylation creates a secondary amine and adds an aromatic ring system.
-
¹H NMR Comparison:
-
New aromatic proton signals appear in the 7.2-7.4 ppm region.
-
A new singlet corresponding to the benzylic protons (-CH₂-Ph) appears around 3.7-4.0 ppm.
-
The broad ammonium proton signal is replaced by a secondary amine proton signal (N-H), which may be broad and located over a wide chemical shift range.
-
The methylene protons adjacent to the nitrogen shift slightly upfield compared to the protonated parent compound, as the secondary amine is less electron-withdrawing than the -NH₃⁺ group.
-
-
FT-IR Comparison:
-
The broad -NH₃⁺ stretch is replaced by a weak, sharp N-H stretch for the secondary amine around 3300-3450 cm⁻¹.
-
New C-H stretching peaks for the aromatic ring appear just above 3000 cm⁻¹.
-
Characteristic aromatic C=C stretching peaks appear in the 1450-1600 cm⁻¹ region.
-
-
MS Comparison:
-
The molecular ion peak will increase by 90.05 Da (mass of C₇H₆).
-
A prominent fragment corresponding to the tropylium ion (m/z 91) from the benzyl group is highly characteristic and expected.
-
Tabulated Spectroscopic Data Summary
| Spectroscopic Feature | 3-Amino-1-morpholinopropan-1-one HCl (Parent) | N-Acetyl Derivative (Predicted) | N-Benzyl Derivative (Predicted) |
| ¹H NMR: Key Signals (ppm) | ~8.3 (br s, 3H, -N⁺H₃), ~3.7 (m, 4H, Mor-N-CH₂), ~3.6 (m, 4H, Mor-O-CH₂), ~3.2 (t, 2H, -CH₂-N⁺H₃), ~2.9 (t, 2H, -CH₂-C=O) | ~8.2 (t, 1H, -NH-CO), ~7.3 (aromatic), ~3.7 (s, 2H, -CH₂-Ph), ~3.6 (m, 8H, Mor), ~2.8 (t, 2H, -CH₂-N), ~2.7 (t, 2H, -CH₂-C=O) | ~7.3 (m, 5H, Ar-H), ~3.7 (s, 2H, -CH₂-Ph), ~3.6 (m, 8H, Mor-H), ~2.8 (t, 2H, -CH₂-N), ~2.7 (t, 2H, -CH₂-C=O), ~2.0 (br s, 1H, -NH-) |
| FT-IR: Key Bands (cm⁻¹) | 2800-3200 (br, N-H str), 1645 (s, C=O str), 1115 (s, C-O-C str) | ~3300 (m, N-H str), ~1680 (s, Amide I C=O), 1645 (s, Morpholine C=O), ~1540 (m, Amide II N-H bend), 1115 (s, C-O-C str) | >3000 (w, Ar C-H str), ~3350 (w, N-H str), 1645 (s, C=O str), 1450-1600 (m, Ar C=C str), 1115 (s, C-O-C str) |
| MS: Molecular Ion (m/z) | 172.12 (Free Base) | 214.13 | 262.17 |
| MS: Characteristic Fragment | m/z 114 (Morpholine-acylium) | [M-43]⁺ | m/z 91 (Tropylium ion) |
Experimental Protocols
General Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For free base derivatives, deuterated chloroform (CDCl₃) can also be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
FT-IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal is clean before pressing the sample firmly onto it. Alternatively, prepare a potassium bromide (KBr) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile. For ESI-MS, the solution can be directly infused. For GC-MS analysis of the free base, derivatization may be required to improve volatility.[6][7]
Analytical Workflow Diagram
The following diagram outlines the logical workflow for the spectroscopic analysis and comparison.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Silico Modeling of 3-Amino-1-morpholinopropan-1-one Hydrochloride Interactions
This guide provides a comprehensive, in-depth comparison of computational methodologies for modeling the molecular interactions of 3-Amino-1-morpholinopropan-1-one hydrochloride. As a known pharmaceutical intermediate, this molecule serves as an excellent case study for demonstrating the in-silico workflows that form the bedrock of modern, rational drug design.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind procedural choices, comparing key technologies and platforms to equip researchers with the insights needed to design and execute robust computational studies.
Introduction: The Role of In-Silico Modeling in Early-Phase Drug Discovery
The journey from a chemical entity to a therapeutic agent is long and fraught with failure. Computational chemistry and computer-aided drug design (CADD) have become indispensable for mitigating risk and accelerating this process.[2][3] By simulating molecular interactions and predicting key properties, we can prioritize candidates with higher probabilities of success, saving significant time and resources.[4]
This compound (CAS: 173336-90-8) is a small molecule containing a morpholine ring, a common scaffold in medicinal chemistry.[1] While primarily used as a synthetic building block, its structure presents an ideal starting point for exploring a hypothetical drug discovery cascade. This guide will use it to compare and contrast essential in-silico techniques, including molecular docking, molecular dynamics, and ADMET prediction.
The In-Silico Analysis Workflow: An Overview
A robust computational analysis follows a logical progression from preparing the molecule to predicting its ultimate fate in a biological system. Each step generates data that informs the next, creating a self-validating system that builds confidence in the final predictions.
Caption: High-level overview of the integrated in-silico drug discovery workflow.
Part 1: Ligand Preparation for Simulation
Causality: The starting point for any in-silico study is an accurate, three-dimensional, and energetically stable representation of the small molecule. Garbage in, garbage out; an incorrect molecular structure will invalidate all subsequent calculations. The process involves converting the 2D representation (SMILES string) into a 3D structure and performing energy minimization to find a low-energy conformation.
Protocol: Generating a 3D Structure from SMILES
-
Obtain SMILES String: The canonical SMILES for 3-Amino-1-morpholinopropan-1-one is C1COCCN1C(=O)CCN.[5] The hydrochloride salt is typically handled by adjusting the protonation state at physiological pH.
-
Use a 2D-to-3D Converter: Tools like Open Babel, ChemDraw, or the online Marvin JS editor from ChemAxon can be used.[6][7]
-
Add Hydrogens: Ensure the structure is correctly protonated for a target physiological pH (e.g., 7.4). This is a critical step as hydrogen atoms are key participants in hydrogen bonding.
-
Energy Minimization: Use a force field (e.g., MMFF94 or UFF) to relax the 3D structure into a stable, low-energy conformation. This removes any steric clashes or unnatural bond lengths resulting from the 2D-to-3D conversion.
-
Save in a Suitable Format: Save the final structure in a .mol2 or .pdb format, which are standard inputs for docking and dynamics software.
Part 2: Comparative Approaches to Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[8] This is the cornerstone of structure-based drug design.[2] The choice of docking software is critical, as different algorithms and scoring functions can yield different results.
Comparison of Common Docking Platforms
| Feature | AutoDock Vina | Schrödinger Glide | GOLD |
| Licensing | Open Source, Free | Commercial | Commercial |
| Core Algorithm | Iterated Local Search Global Optimizer | Hierarchical search protocol | Genetic Algorithm |
| Scoring Function | Empirical (knowledge-based terms) | Semi-empirical (ChemScore, GoldScore) | Empirical (GlideScore) |
| Ease of Use | Moderate (command-line heavy) | High (Integrated GUI - Maestro) | Moderate to High (GUI available) |
| Flexibility | Ligand flexibility is standard; limited receptor flexibility | Full ligand flexibility; advanced receptor flexibility options | Full ligand and significant receptor flexibility |
| Primary Use Case | Academic research, virtual screening | Industrial drug discovery, lead optimization | Complex binding modes, metalloprotein docking |
Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a standard procedure for docking our prepared ligand into a hypothetical protein target (e.g., a kinase or protease, common targets for morpholine-containing drugs).
Caption: Step-by-step workflow for a typical AutoDock Vina docking experiment.
-
Prepare the Receptor:
-
Download the target protein's crystal structure from the Protein Data Bank (PDB).[9]
-
Using AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.[10]
-
Add polar hydrogens and compute Gasteiger charges. This is essential for accurately calculating electrostatic interactions.
-
Save the prepared receptor in .pdbqt format, which includes charge and atom type information.[11]
-
-
Prepare the Ligand:
-
Load the energy-minimized ligand structure into ADT.
-
ADT will automatically detect the rotatable bonds, which define the ligand's conformational flexibility.
-
Save the prepared ligand in .pdbqt format.
-
-
Define the Search Space (Grid Box):
-
The grid box defines the three-dimensional space where Vina will search for binding poses.[10]
-
Causality: The size and location of this box are critical. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and may reduce accuracy. It should be centered on the known active site of the protein and large enough to encompass the entire site plus room for the ligand to move.[11]
-
-
Configure and Run Vina:
-
Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the box.[12]
-
Execute Vina from the command line, referencing the configuration file.
-
-
Analyze Results:
-
Vina outputs a .pdbqt file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.
-
Visualize the top-ranked pose in a molecular viewer like PyMOL or UCSF Chimera to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).[13]
-
Hypothetical Results Table
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -7.5 | GLU-152, LYS-88 | H-Bond, Salt Bridge |
| 2 | -7.2 | LEU-150, PHE-210 | Hydrophobic |
| 3 | -7.1 | GLU-152, TYR-90 | H-Bond, Pi-Cation |
Part 3: Molecular Dynamics (MD) Simulation for Validation
Causality: A docking score provides a static snapshot of a potential interaction. However, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and refine our understanding of the binding event.[14] A ligand that appears promising in docking but is unstable in MD simulations is a poor candidate for further development.
Comparison of MD Simulation Packages
| Feature | GROMACS | NAMD | AMBER |
| Licensing | Open Source, Free | Free for academic use | Commercial (AmberTools is free) |
| Performance | Extremely fast, highly parallelized | Highly scalable for large systems | Robust, well-validated force fields |
| Force Fields | GROMOS, OPLS, AMBER, CHARMM | CHARMM, AMBER | Native AMBER force fields |
| Primary Use Case | General-purpose MD, high-throughput simulations | Large biomolecular systems | High-accuracy simulations, free energy calculations |
Protocol: System Preparation and Simulation with GROMACS
This protocol details the steps to run an MD simulation on the top-ranked protein-ligand complex from docking.
-
Generate Ligand Topology:
-
The most critical and complex step for small molecules is generating a topology file (.itp) that describes its bond lengths, angles, dihedrals, and charges according to a chosen force field (e.g., OPLS-AA or CHARMM).
-
Webservers like the CGenFF server are invaluable for this, converting a .mol2 file into GROMACS-compatible topology and parameter files.[14]
-
-
Prepare the System:
-
Merge: Combine the protein and ligand .pdb files into a single complex file.
-
Define Box: Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. This prevents the protein from interacting with its own periodic image.[15]
-
Solvate: Fill the box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[16]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
-
-
Run the Simulation:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes, especially within the added solvent.
-
Equilibration (NVT & NPT):
-
NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K). This allows the solvent to settle around the protein-ligand complex.
-
NPT Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature. This adjusts the box density to a realistic value.
-
-
Production MD: Run the main simulation for a set duration (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
-
Analyze Trajectory:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD indicates the system has reached equilibrium and the complex is stable.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking throughout the simulation.
-
Part 4: ADMET Prediction for Drug-Likeness
Causality: A molecule with high binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in-silico filtering step to deprioritize compounds with poor pharmacokinetic profiles.[17][18]
Tool of Choice: SwissADME
SwissADME is a free, user-friendly web tool that provides comprehensive predictions for physicochemical properties, pharmacokinetics, and drug-likeness based on a molecule's structure.[19]
Protocol: ADMET Profiling with SwissADME
-
Input Molecule: Navigate to the SwissADME website.[19] Paste the SMILES string (C1COCCN1C(=O)CCN) of 3-Amino-1-morpholinopropan-1-one into the input box.
-
Run Prediction: Execute the prediction. The server will calculate dozens of parameters in seconds.[20]
-
Analyze Results: Review the output, paying close attention to key indicators of drug-likeness and potential liabilities.
Comparative Data Summary from a SwissADME Prediction
| Property Class | Parameter | Predicted Value | Implication / Comparison to Alternatives |
| Physicochemical | Molecular Weight | 158.20 g/mol | Ideal. Below the 500 g/mol threshold of Lipinski's Rule of Five. |
| LogP (Consensus) | -0.65 | Indicates good hydrophilicity, which is favorable for solubility but may hinder passive membrane permeation. | |
| TPSA | 52.96 Ų | Good. Below the 140 Ų threshold, suggesting good cell permeability. | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | No | Less likely to cause central nervous system side effects. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Excellent. Meets all criteria for a "drug-like" molecule. |
| Bioavailability Score | 0.55 | A reasonable score indicating the molecule has favorable properties for oral bioavailability. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No alerts for Pan-Assay Interference Compounds, which are known to cause false positives in assays. |
This analysis provides a rapid, data-driven assessment of the molecule's potential. An alternative molecule with multiple Lipinski violations or a high probability of CYP enzyme inhibition would be flagged as a higher-risk candidate.[21]
Conclusion
The in-silico modeling of a molecule like this compound demonstrates a powerful, multi-faceted workflow that is central to modern drug discovery. By integrating comparative molecular docking, the dynamic validation of MD simulations, and the crucial filter of ADMET prediction, researchers can build a comprehensive profile of a compound's potential. This guide has illustrated not only the procedural steps but also the critical reasoning behind them, comparing various industry-standard tools. This integrated approach allows scientists to make more informed, evidence-based decisions, ultimately increasing the efficiency and success rate of bringing new therapeutics to the clinic.
References
- Gisbert Schneider, David E Clark. (2019). Computational tools for drug discovery. Angew Chem Int Ed Engl., 58(32), 10792-10803. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201811834
- Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Cambridge MedChem Consulting Website. URL: https://www.cambridgemedchemconsulting.
- Shreyas, S. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. URL: https://bioinformaticsreview.com/20210211/tutorial-md-simulation-of-small-organic-molecules-using-gromacs/
- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. URL: https://vina.scripps.edu/tutorial/
- ChemBK. (2024). 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK Database. URL: https://www.chembk.com/en/cas/173336-90-8
- Norman, T. C. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14297–14338. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8513368/
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. URL: https://www.youtube.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. URL: https://www.youtube.
- Kumar, A., et al. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. URL: https://www.neuroquantology.com/index.php/journal/article/view/10932
- Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. URL: https://eagonlab.sites.calpoly.edu/vina-docking-tutorial
- Click2Drug. Directory of in silico Drug Design tools. Click2Drug.org. URL: https://www.click2drug.org/directory_Structure.html
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. URL: https://autodock-vina.readthedocs.
- Vishwakarma, V. (2023). Small molecules MD simulation using Gromacs. YouTube. URL: https://www.youtube.
- Singh, S., et al. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. URL: https://www.researchgate.net/publication/337922247_In-Silico_Drug_Discovery_using_Protein-Small_Molecule_Interaction
- GCM. MD with GROMACS for SMALL molecules. Group of Characterization of Materials. URL: http://www.gcm.upv.es/software/gromacs/gromacs_md_small_molecules.html
- GCM. MD with GROMACS for SMALL molecules (Main Page). Group of Characterization of Materials. URL: http://gcm.upv.es/software/gromacs/gromacs_md_small_molecules.html
- Lemkul, J. A. GROMACS Tutorials. University of Virginia. URL: http://www.mdtutorials.com/gmx/
- Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. URL: https://www.youtube.
- MedChem clips. (2020). How to use SwissADME?. YouTube. URL: https://www.youtube.
- SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. URL: https://www.swissadme.ch
- An, Y., et al. (2017). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 18(3), 533. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5372551/
- YouTube. swiss ADME tutorial Search Results. YouTube. URL: https://www.youtube.com/results?search_query=swiss+ADME+tutorial
- Di Pietro, P., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c00438
- Roy, K., et al. (2019). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Molecules, 24(9), 1746. URL: https://www.mdpi.com/1420-3049/24/9/1746
- Chemvigyan. (2022). swiss ADME tutorial. YouTube. URL: https://www.youtube.
- Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Proteomics & Bioinformatics. URL: https://www.longdom.org/open-access/developing-in-silico-models-of-proteinprotein-interactions-ppis-11786.html
- Alfa Chemistry. CAS 173336-90-8 1-Propanone,3-amino-1-(4-morpholinyl)-,hydrochloride(1:1). Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_173336-90-8.htm
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3014826, 3-Amino-1-propanol hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-propanol-hydrochloride
- Yang, H., et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 9(13), 7536-7545. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra10367a
- Optibrium. Which ADMET properties are important for me to predict?. Optibrium. URL: https://www.optibrium.com/blog/which-admet-properties-are-important-for-me-to-predict/
- Zhang, Y., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 591232. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485236/
- Al-Khafaji, K., et al. (2021). Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2. Molecules, 26(24), 7483. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8705353/
- Di Masi, R., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6331. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204689/
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-propanol
- National Center for Biotechnology Information. PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-Aminopropyl_morpholine
- Asim, M., et al. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. European Journal of Chemistry, 7(3), 271-279. URL: https://www.scispace.com/paper/design-synthesis-and-molecular-docking-studies-of-2162580556
- ResearchGate. (2014). How can I predict the insilico ADMET (toxicity) of a new drug?. ResearchGate. URL: https://www.researchgate.net/post/How_can_I_predict_the_insilico_ADMET_toxicity_of_a_new_drug
- precisionFDA. 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. precisionFDA. URL: https://precision.fda.gov/files/f-1090123
- Brogi, S. (2019). Computational Approaches for Drug Discovery. Molecules, 24(16), 2993. URL: https://www.unipi.it/athenet/backend/docs/201908221051-molecules-24-02993.pdf
- ResearchGate. Molecular Docking Simulation - Science topic. ResearchGate. URL: https://www.researchgate.
- Khan, A., et al. (2022). Identification of Phytochemicals from Arabian Peninsula Medicinal Plants as Strong Binders to SARS-CoV-2 Proteases (3CLPro and PLPro) by Molecular Docking and Dynamic Simulation Studies. Molecules, 27(1), 259. URL: https://www.mdpi.com/1420-3049/27/1/259
- National Center for Biotechnology Information. PubChem Compound Summary for 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Propanone_-1-3-chlorophenyl-2-1_1-dimethylethyl_amino-_hydrochloride-1_1___2S-
Sources
- 1. chembk.com [chembk.com]
- 2. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. chemaxon.com [chemaxon.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Directory of in silico Drug Design tools [click2drug.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 16. youtube.com [youtube.com]
- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Pharmacokinetic profile comparison of drugs synthesized from 3-Amino-1-morpholinopropan-1-one hydrochloride
A Senior Application Scientist's Guide to Understanding the ADME Profiles of Morpholine-Containing Therapeutics
The incorporation of the morpholine scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological and pharmacokinetic properties of drug candidates.[1] This heterocyclic amine is prized for its ability to improve aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing a drug's efficacy and safety.[2] This guide provides an in-depth comparison of the pharmacokinetic profiles of two prominent drugs, Moclobemide and Gefitinib, which feature a morpholine-containing side chain structurally related to the versatile synthetic intermediate, 3-Amino-1-morpholinopropan-1-one hydrochloride. While not a direct synthetic precursor for all such drugs, this starting material represents a key building block for introducing the beneficial morpholinoalkyl group.
This analysis is intended for researchers, scientists, and drug development professionals to illustrate the impact of the morpholine moiety on the pharmacokinetic behavior of small molecules across different therapeutic classes.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant, and Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[3][4][5][6]
| Parameter | Moclobemide | Gefitinib |
| Bioavailability | ~60% (increases to >80% with repeated dosing)[7][8] | ~60%[6][9] |
| Time to Peak (Tmax) | 0.3 - 2 hours[7] | 3 - 7 hours[6][9] |
| Protein Binding | ~50% (mainly to albumin)[7] | ~90% (to albumin and alpha 1-acid glycoproteins)[6] |
| Volume of Distribution | Intermediate[3] | 1400 L (extensive)[9] |
| Elimination Half-life | 2 - 4 hours[10] | 48 hours[6][9] |
| Metabolism | Extensive hepatic metabolism (CYP2C19, CYP2D6, CYP1A2)[3][7] | Extensive hepatic metabolism (primarily CYP3A4)[5][6] |
| Excretion | >95% as metabolites in urine[7] | Predominantly via feces (86%), <4% in urine[9] |
In-Depth Analysis of ADME Profiles
Absorption
Both Moclobemide and Gefitinib are well-absorbed after oral administration, with bioavailabilities of approximately 60%.[6][7] Moclobemide exhibits a rapid absorption, with peak plasma concentrations reached within 2 hours.[7] Interestingly, its bioavailability increases with repeated administration, suggesting a saturation of first-pass metabolism.[8] In contrast, Gefitinib's absorption is slower, with Tmax occurring between 3 and 7 hours.[6][9] Food does not significantly impact the bioavailability of either drug.[7][9]
Distribution
A significant difference is observed in the distribution of these two drugs. Moclobemide has an intermediate volume of distribution and is moderately bound to plasma proteins (around 50%).[3][7] This suggests a more limited distribution into tissues compared to Gefitinib. Gefitinib, on the other hand, has a very large volume of distribution (1400 L) and is extensively bound to plasma proteins (~90%), indicating widespread distribution into tissues.[6][9]
Metabolism
Both drugs undergo extensive hepatic metabolism, a common fate for morpholine-containing compounds.[3][5] The primary routes of metabolism for moclobemide involve oxidation of the morpholine moiety and are mediated by several cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP1A2.[3][11] Gefitinib is predominantly metabolized by CYP3A4, with minor contributions from other isoforms.[5][6] The extensive metabolism of both drugs highlights the importance of considering potential drug-drug interactions with inhibitors or inducers of these CYP enzymes.
Excretion
The excretion pathways for Moclobemide and Gefitinib are notably different. The metabolites of Moclobemide are primarily eliminated through the kidneys, with over 95% of the dose excreted in the urine.[7] Conversely, Gefitinib and its metabolites are mainly excreted in the feces (86%), with a very small fraction appearing in the urine.[9]
Experimental Methodologies
The determination of the pharmacokinetic profiles of these drugs relies on robust and validated experimental protocols. Below are representative methodologies for key pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Animal Models
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Intravenous (IV): A single dose (e.g., 5 mg/kg) administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Drug concentrations in plasma are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[12]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
-
System: Human liver microsomes.
-
Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent drug remaining at each time point is quantified by HPLC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.
Caption: Protocol for in vitro metabolic stability assessment.
Conclusion
The pharmacokinetic profiles of Moclobemide and Gefitinib illustrate the significant yet varied impact of the morpholine moiety on drug disposition. While both drugs exhibit good oral absorption, their distribution, metabolism, and excretion pathways diverge considerably, reflecting the influence of the overall molecular structure and the specific therapeutic target. A thorough understanding of these pharmacokinetic properties, obtained through rigorous experimental evaluation, is paramount for the successful development of novel therapeutics incorporating the morpholine scaffold.
References
- Strolin Benedetti, M., & Dostert, P. (1994). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 27(5), 349-360.
- Fulton, B., & Benfield, P. (1996). Moclobemide. An updated review of its pharmacology and therapeutic use. Drugs, 52(3), 451-474.
- MacLeod, A. M., et al. (1998). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. Drugs of Today (Barcelona, Spain: 1998), 34(10), 847-858.
- Siena, S., et al. (2003). A phase I study of the pharmacokinetics and safety of the oral epidermal growth factor receptor-tyrosine kinase inhibitor gefitinib in patients with advanced solid tumors. Clinical Cancer Research, 9(13), 4786-4793.
- Kourounakis, A. P., & Kourounakis, P. N. (2007). The morpholine ring in medicinal chemistry. Current medicinal chemistry, 14(16), 1777-1798.
- Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145.
- BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
- Micheli, F., et al. (2016). Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(4), 1329-1332.
- Wikipedia. (n.d.). Moclobemide.
- ResearchGate. (n.d.). Pharmacokinetic profiles of gefitinib (a, c) and O-desmethyl gefitinib....
- Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44.
- Wikipedia. (n.d.). Reboxetine.
- Li, X., et al. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 17(7), 655-662.
- Wienkers, L. C., & Slatter, J. G. (2002).
- Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics, 39(6), 413-427.
- Swaisland, H. C., et al. (2004). Single-Dose Clinical Pharmacokinetic Studies of Gefitinib. Clinical Pharmacokinetics, 43(13), 899-909.
- Schoerlin, M. P., et al. (1990). Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days. Acta Psychiatrica Scandinavica. Supplementum, 360, 41-44.
- Schoerlin, M. P., et al. (1985). Pharmacokinetics of oral moclobemide in healthy human subjects and effects on MAO-activity in platelets and excretion of urine monoamine metabolites. European Journal of Clinical Pharmacology, 28(1), 89-95.
- McKim, M., et al. (2003). Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. Xenobiotica, 33(12), 1239-1251.
- Swaisland, H., et al. (2004). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical pharmacokinetics, 43(13), 899-909.
- Guentert, T. W., et al. (1990). [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human].
- ResearchGate. (n.d.). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog.
- Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Semantic Scholar.
- Schoerlin, M. P., & Guentert, T. W. (1991). Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide. Clinical pharmacokinetics, 21(4), 284-300.
- Bonnet, U. (2003). Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties. CNS Drug Reviews, 9(1), 97-140.
- Bonnet, U. (2003). Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties. CNS drug reviews, 9(1), 97-140.
- Bionity.com. (n.d.). Moclobemide.
- PubChem. (n.d.). Reboxetine.
- U.S. Food and Drug Administration. (n.d.). IRESSA (gefitinib tablets) Label.
- Li, X. F., et al. (2018). The analysis of pharmacokinetic and pharmacogenomic impact on gefitinib efficacy in advanced non-small cell lung cancer patients: results from a prospective cohort study. Translational lung cancer research, 7(2), 209-219.
- Wilde, M. I., & Benfield, P. (1998). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. CNS drugs, 10(5), 411-423.
- New Drug Approvals. (2015). Gefitinib.
- Bionity.com. (n.d.). Reboxetine.
- Li, J., et al. (2020). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules (Basel, Switzerland), 25(11), 2593.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- Son, J., & Lee, D. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC advances, 14(11), 7626-7647.
- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
- Sari, Y., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul, 17(1), 58-66.
Sources
- 1. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. Moclobemide - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Moclobemide [bionity.com]
- 11. researchgate.net [researchgate.net]
- 12. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of patents on the synthesis of 3-Amino-1-morpholinopropan-1-one hydrochloride
An In-Depth Technical Guide to Patented and Analogous Syntheses of 3-Amino-1-morpholinopropan-1-one Hydrochloride
This guide provides a comprehensive review of scientifically sound methods for the synthesis of this compound, a valuable building block for drug development and chemical research. While no single patent explicitly details a complete synthesis, by examining patents for analogous transformations and established chemical principles, we can construct a robust and reliable manufacturing process. This document is intended for researchers, chemists, and process development professionals, offering a critical comparison of synthetic strategies with detailed, field-proven protocols.
Introduction: The Significance of β-Aminoketone Hydrochlorides
This compound belongs to the class of β-aminoketone hydrochlorides. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents. The morpholine ring often imparts favorable properties such as water solubility and metabolic stability, while the β-aminoketone core provides a versatile scaffold for further chemical modification. The hydrochloride salt form is typically preferred to enhance the stability, crystallinity, and bioavailability of the parent amine.
The most logical and industrially scalable approach to this target molecule involves a multi-step synthesis starting from commercially available precursors. This guide will focus on a robust three-step pathway:
-
Acylation: Synthesis of the key intermediate, 3-chloro-1-(morpholin-4-yl)propan-1-one.
-
Amination: Conversion of the chloro-intermediate to a protected primary amine via the Gabriel synthesis.
-
Deprotection and Salt Formation: Liberation of the free primary amine and its conversion to the final hydrochloride salt.
Part I: Synthesis of Key Intermediate: 3-Chloro-1-(morpholin-4-yl)propan-1-one
The foundational step in this pathway is the acylation of morpholine with 3-chloropropionyl chloride. This is a classic Schotten-Baumann-type reaction where the nucleophilic secondary amine of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride.
Causality of Experimental Choices: The reaction is typically performed in an aprotic solvent, such as methyl ethyl ketone or acetone, to dissolve the reactants. A tertiary amine base, like triethylamine (Et₃N), is crucial. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct of the acylation[1]. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. The reaction is often initiated at a cool temperature to control the initial exotherm before being brought to reflux to ensure completion.
Experimental Protocol: Synthesis of 3-Chloro-1-(morpholin-4-yl)propan-1-one
This protocol is adapted from analogous procedures described in patent literature for the acylation of amines with 3-chloropropionyl chloride[1].
-
Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add morpholine (1.0 eq.), triethylamine (1.1 eq.), and methyl ethyl ketone (MEK, ~2 mL per gram of morpholine).
-
Cooling: Cool the resulting slurry to approximately 10°C using an ice bath.
-
Addition: Slowly add 3-chloropropionyl chloride (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80°C) for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting morpholine.
-
Work-up: Cool the reaction mixture to 50°C. Filter the mixture to remove the triethylamine hydrochloride salt precipitate. Wash the collected salt with a small amount of fresh MEK.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude 3-chloro-1-(morpholin-4-yl)propan-1-one as an oil or low-melting solid. This intermediate (CAS 60247-09-8) is often of sufficient purity for the subsequent step.
Workflow Visualization
Caption: Workflow for the synthesis of the chloro-intermediate.
Part II: Amination via Gabriel Synthesis
To introduce the primary amino group, a direct reaction with ammonia is often avoided due to the high probability of over-alkylation, leading to secondary and tertiary amine byproducts. The Gabriel synthesis is a superior method for the selective preparation of primary amines[2][3]. It utilizes the phthalimide anion as an ammonia surrogate (H₂N⁻ equivalent)[2].
Mechanism and Rationale: The process involves two key steps:
-
Sₙ2 Alkylation: The nucleophilic potassium phthalimide attacks the carbon bearing the chlorine atom in our intermediate, displacing the chloride and forming an N-alkylphthalimide derivative. The two electron-withdrawing carbonyl groups on the phthalimide prevent this nitrogen from reacting further, thus cleanly stopping the reaction after a single alkylation[4].
-
Hydrazinolysis (Ing-Manske Procedure): The phthalimide group is subsequently removed by reacting the intermediate with hydrazine (N₂H₄). Hydrazine attacks the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide precipitate and liberating the desired primary amine[1][2]. This method is generally preferred over acidic or basic hydrolysis, which requires harsh conditions and can lead to lower yields[2][3].
Experimental Protocol: Gabriel Synthesis and Deprotection
This protocol is based on the well-established Ing-Manske procedure for the Gabriel synthesis[1][2].
-
Alkylation:
-
In a reaction flask, dissolve the crude 3-chloro-1-(morpholin-4-yl)propan-1-one (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq.) to the solution.
-
Heat the mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the N-(3-morpholino-3-oxopropyl)phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Deprotection (Hydrazinolysis):
-
Suspend the dried phthalimide intermediate in an alcohol solvent like ethanol or methanol.
-
Add hydrazine hydrate (1.2 - 1.5 eq.) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to dissolve the product amine and ensure the phthalhydrazide remains precipitated.
-
Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.
-
The filtrate now contains the crude 3-Amino-1-morpholinopropan-1-one in its hydrochloride salt form.
-
Reaction Visualization
Caption: Gabriel synthesis pathway for primary amine formation.
Part III: Final Isolation and Purification
The final step involves isolating the target compound as a pure, crystalline hydrochloride salt from the filtrate obtained after hydrazinolysis.
Experimental Protocol: Isolation of Hydrochloride Salt
-
Concentration: Take the acidic filtrate from the previous step and concentrate it under reduced pressure to remove the bulk of the ethanol/methanol solvent.
-
Crystallization: To the remaining aqueous solution, add a suitable anti-solvent such as isopropanol or acetone and cool the mixture in an ice bath to induce crystallization.
-
Filtration: Collect the crystalline solid by filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold acetone or diethyl ether to remove any remaining impurities and then dry under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/isopropanol or methanol/ethyl acetate.
Comparative Data and Discussion
This synthetic route offers a reliable and scalable method for producing the target compound with high purity.
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Typical Yield | Key Advantages |
| I | Acylation | Morpholine, 3-Chloropropionyl Chloride, Et₃N | MEK | 10-80°C | >90% | High yield, clean reaction, readily available materials. |
| IIa | Sₙ2 Alkylation | Chloro-intermediate, Potassium Phthalimide | DMF | 80-100°C | 80-90% | Prevents over-alkylation, forms a stable intermediate. |
| IIb | Deprotection | Phthalimide-intermediate, Hydrazine | Ethanol | Reflux | >85% | Milder than acid hydrolysis, high purity of amine. |
| III | Salt Formation | Free Amine, HCl | Ethanol/Water | 0-25°C | >95% | Forms a stable, crystalline, easy-to-handle solid. |
Alternative Routes Considered:
-
Direct Amination: Using ammonia directly on the chloro-intermediate would likely result in a difficult-to-separate mixture of primary, secondary, and tertiary amines, leading to low yields of the desired product.
-
Hofmann Rearrangement: This would involve synthesizing 3-morpholinopropanamide (from morpholine and acrylamide) and then treating it with a reagent like bromine in sodium hydroxide. While feasible, this reaction can have sensitive conditions and may not be as high-yielding or clean as the Gabriel synthesis.
The proposed Halopropionyl/Gabriel synthesis route stands out for its control, reliability, and avoidance of problematic byproducts, making it highly suitable for both laboratory-scale synthesis and industrial production.
Conclusion
The synthesis of this compound is best achieved through a structured, three-part process: acylation of morpholine to form a chloro-intermediate, conversion to the primary amine via the Gabriel synthesis, and final salt formation. This guide, based on a combination of patented analogous reactions and fundamental organic chemistry principles, provides a robust framework for producing this valuable compound. The described protocols emphasize safety, purity, and scalability, meeting the rigorous demands of pharmaceutical and chemical research professionals.
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
- Wikipedia contributors. (2024). Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
- Sheehan, J. T., & Tulis, R. W. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S. Patent No. US6740758B2.
- Jakubke, H.-D. (1997). Phthaloyl (Pht) Group. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
Sources
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 3-Amino-1-morpholinopropan-1-one hydrochloride
For researchers and scientists at the forefront of drug development, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS No. 173336-90-8), is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile
This compound is a morpholine derivative and an amine hydrochloride salt. While comprehensive toxicological data for this specific compound is limited, its structural motifs provide insight into its potential hazards.[1] The Safety Data Sheet (SDS) indicates that it is an irritant and may be harmful if ingested or inhaled.[1] The morpholine component suggests potential for skin and eye irritation, and like other amines, it can be corrosive.[2][3] The hydrochloride salt indicates that it is acidic and will react with bases.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 173336-90-8 | [1][4][5] |
| Molecular Formula | C₇H₁₅ClN₂O₂ | [4] |
| Appearance | Solid | [1] |
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to the following PPE standards is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact.[1] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow provides a comprehensive guide from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent unintended chemical reactions.[6]
-
Solid Waste:
-
Place any solid this compound waste into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, dedicated hazardous waste container for aqueous amine waste.
-
Do not mix with other solvent waste streams.
-
Neutralization of Aqueous Solutions
Due to its acidic nature as a hydrochloride salt, aqueous solutions should be neutralized before being handed over for disposal. This minimizes the corrosive hazard and prepares the waste for potential incineration.
-
Preparation: In a chemical fume hood, place the container of aqueous waste in a secondary containment vessel (e.g., a plastic tub). Have a pH meter or pH paper ready.
-
Neutralizing Agent: Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, to the aqueous waste while stirring gently.[7] Avoid using strong bases like sodium hydroxide, which can cause a rapid and exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Observation: Be aware of any gas evolution (carbon dioxide) during neutralization and control the rate of addition of the base to prevent excessive foaming.
-
Final Collection: Once neutralized, securely cap the container.
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound (Neutralized Aqueous Waste)" or "this compound (Solid Waste)".
-
The CAS number: 173336-90-8.
-
The approximate concentration and volume/mass of the waste.
-
The date of accumulation.
-
The primary hazards (e.g., Irritant, Harmful if Swallowed).
-
-
Storage: Store the labeled hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
Final Disposal
The ultimate disposal of the collected waste should be handled by trained professionals.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8] The preferred method of disposal for morpholine derivatives is often incineration with appropriate emission controls.[9]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a small amount of a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect all rinsate and add it to the appropriate hazardous liquid waste container for neutralization and disposal.[8] Do not pour the rinsate down the drain.
-
-
Label Defacement: After triple rinsing and allowing the container to dry completely, deface or remove the original chemical label.
-
Final Disposal of Container: The decontaminated and defaced container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protection: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Neutralization of Spills: For small spills, it may be appropriate to neutralize the material in situ. Cautiously cover the spill with sodium bisulfate to neutralize the amine.[9]
-
Cleanup: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Conclusion
The responsible management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental compliance. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure a safe working environment and contribute to the sustainable practices that are integral to scientific advancement. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet for the compound.
References
- Morpholine (HSG 92, 1995). Inchem.org. [Link]
- Safety D
- Morpholine Safety Data Sheet. North Metal and Chemical Company. [Link]
- Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine.
- Safety Data Sheet: Morpholine. Penta chemicals. [Link]
- Standard Operating Procedure: Hydrochloric Acid. Unknown Source.
- Can anyone suggest how to neutralize aminehydrochlorides?.
- How can I neutralize aminehydrochlorides?.
- Chemical Waste Disposal Guidelines. Unknown Source.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. 173336-90-8|this compound|BLD Pharm [bldpharm.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
A Senior Application Scientist's Guide to Handling 3-Amino-1-morpholinopropan-1-one hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-morpholinopropan-1-one hydrochloride (CAS: 173336-90-8). The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its identified hazards. A thorough understanding of these risks is the foundation of a safe experimental workflow.
The primary hazards associated with this compound are:
-
Harmful if swallowed (H302).[1]
-
Causes skin irritation (H315), with related morpholine and aminopropanol compounds noted to cause severe skin burns (H314).[1][2][3]
-
Causes serious eye irritation (H319), and for related compounds, can pose a risk of serious eye damage (H318), including the risk of blindness.[1][3]
-
May cause respiratory irritation (H335).[1]
Given these hazards, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, higher-level controls must be implemented.
-
Engineering Controls : All work involving this compound, especially the handling of the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risks.[4][5] Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the work area.[6]
-
Administrative Controls : Access to areas where this compound is stored and handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE is dictated by the specific task and the associated risk of exposure.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the risk of serious eye irritation and potential for severe damage, chemical splash goggles are required whenever handling this compound in liquid or solid form.[7] For procedures with a high risk of splashing (e.g., large-volume transfers), a face shield must be worn in addition to chemical splash goggles.[6][7]
Skin and Body Protection
-
Gloves : Double-gloving with powder-free nitrile gloves is recommended for all handling activities.[5][8] Nitrile provides good chemical resistance for many laboratory chemicals.[7] Inspect gloves for any signs of degradation or punctures before use. If contact with the chemical is known or suspected, remove gloves immediately, wash your hands, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[4]
-
Laboratory Coat : A permeation-resistant laboratory coat with long sleeves and a solid front is required.[5] Cuffs should be snug around the wrist. Ensure the lab coat is fully buttoned.
Respiratory Protection
For procedures with a significant risk of aerosol generation that cannot be fully contained within a fume hood, respiratory protection may be necessary. A risk assessment should be conducted, but an N95 respirator is the minimum consideration for weighing fine powders outside of a containment enclosure.[5]
PPE Selection and Workflow Protocols
A systematic workflow is essential for safety and the prevention of contamination.
PPE Selection Matrix for Key Activities
| Activity | Required PPE | Enhanced Precautions |
| Low-Hazard (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | N/A |
| Moderate-Hazard (e.g., weighing solid, preparing solutions in a fume hood) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield• Disposable sleeves |
| High-Hazard (e.g., large-scale work, potential for significant aerosolization) | • Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Experimental Workflow Diagram
The following diagram outlines the critical steps for safely handling this compound.
Emergency and Disposal Plans
Emergency Procedures: Spills and Exposures
Immediate and correct action is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Call for an ophthalmologist or seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[3][9] Seek immediate medical attention.[3]
-
Ingestion : Rinse mouth with water.[9] Do NOT induce vomiting.[2] Seek immediate medical attention.[9]
-
Small Spill (in a fume hood) : Absorb the spill with an inert material (e.g., sand, diatomaceous earth).[6][10] Scoop the material into a suitable, sealed container for hazardous waste disposal.[2][4] Clean the affected area thoroughly.
-
Large Spill : Evacuate the area and prevent entry.[11] Do not attempt to clean up without appropriate respiratory protection and protective clothing. Contact your institution's environmental health and safety (EHS) department immediately.
Spill Response Decision Tree
Waste Disposal
-
Contaminated PPE : All disposable PPE, including gloves, disposable lab coats, and wipes used for cleaning, must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste : Unused compound and solutions must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[6] Do not pour down the drain.[4][10] The waste should be collected by a licensed waste disposal company.[12]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Chemical Label for 3-amino-1-(morpholin-4-yl)propan-1-one hydrochloride. Google Search Result.
- Morpholine - Safety D
- Material Safety Data Sheet SDS/MSDS for 3-Amino-1-Propanol. CDH Fine Chemical.
- Safety Data Sheet for 3-Amino-1-propanol. Fisher Scientific.
- 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. ChemBK.
- Safety Data Sheet for 3-Amino-1-propanol. Sigma-Aldrich.
- Safety Data Sheet for N-(3-Aminopropyl)morpholine. TCI Chemicals.
- Safety Data Sheet for Morpholine-d8. CDN Isotopes.
- Safety D
- Morpholine - Safety D
- Safety Data Sheet for 2-Amino-1,3-propanediol. TCI Chemicals.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]... Benchchem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
